Labetalol Hydrochloride
Description
This compound is the hydrochloride form of labetalol, a third generation selective alpha-1-adrenergic antagonist and non-selective beta-adrenergic antagonist with vasodilatory and antihypertensive properties. Labetalol competitively binds to alpha-1-adrenergic receptors in vascular smooth muscle, thereby inhibiting the adrenergic stimulation of endothelial cell function and vasoconstriction in peripheral blood vessels. This agent also binds to beta-receptors in the bronchial and vascular smooth muscle, resulting in a decrease in adrenergic stimulation. The result is a decrease in resting and exercise heart rates, cardiac output, and in both systolic and diastolic blood pressure, thereby resulting in vasodilation, and negative chronotropic and inotropic cardiac effects.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and is indicated for hypertension and has 2 investigational indications.
See also: Labetalol (has active moiety); Hydrochlorothiazide; this compound (component of).
Properties
IUPAC Name |
2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVZLXWQESQGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044654 | |
| Record name | Labetalol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32780-64-6, 72487-34-4 | |
| Record name | Labetalol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Labetalol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Labetalol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Labetalol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Labetalol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LABETALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GEV3BAW9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Labetalol Hydrochloride: A Technical Deep Dive into its Mechanism of Action in Vascular Smooth Muscle
For Immediate Release
[City, State] – December 7, 2025 – This comprehensive technical guide delves into the intricate molecular mechanisms by which Labetalol (B1674207) Hydrochloride, a widely used antihypertensive agent, exerts its effects on vascular smooth muscle. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of its receptor interactions, downstream signaling pathways, and the experimental basis for our current understanding.
Core Mechanism: Dual Adrenergic Receptor Blockade and Partial Agonism
Labetalol's primary mechanism of action in vascular smooth muscle is its unique ability to interact with multiple adrenergic receptor subtypes. It functions as a competitive antagonist at both α1- and non-selective β-adrenergic receptors (β1 and β2).[1][2][3] This dual blockade is crucial to its antihypertensive effect, as it simultaneously prevents vasoconstriction and promotes vasodilation.
Furthermore, labetalol exhibits intrinsic sympathomimetic activity (ISA), specifically as a partial agonist at β2-adrenergic receptors located on vascular smooth muscle.[4] This partial agonism contributes to its vasodilatory properties. The ratio of β- to α-adrenergic blocking potency of labetalol varies depending on the route of administration, being approximately 3:1 for oral administration and 7:1 for intravenous administration.[2][3][5]
Quantitative Receptor Binding Affinity
The affinity of labetalol for adrenergic receptors has been characterized in various studies. While specific Ki values can vary between experimental systems, the relative affinities are consistent. Labetalol generally displays a higher affinity for β-adrenergic receptors compared to α1-adrenergic receptors.
| Receptor Subtype | Reported Affinity (Relative Potency) |
| α1-Adrenergic Receptor | Lower affinity compared to β-adrenergic receptors.[5] |
| β1-Adrenergic Receptor | High affinity; non-selective antagonist. |
| β2-Adrenergic Receptor | High affinity; non-selective antagonist with partial agonist activity. |
Note: Specific Ki values for labetalol are not consistently reported across publicly available literature. The table reflects the current understanding of its relative binding affinities.
Signaling Pathways in Vascular Smooth Muscle
Labetalol's multifaceted interaction with adrenergic receptors triggers distinct downstream signaling cascades within vascular smooth muscle cells, ultimately modulating vascular tone.
α1-Adrenergic Receptor Blockade and Inhibition of Vasoconstriction
Norepinephrine, the primary endogenous ligand for α1-adrenergic receptors, induces vasoconstriction through a Gq-protein coupled signaling pathway. Labetalol competitively antagonizes this pathway.
Signaling Pathway of α1-Adrenergic Receptor Activation (Inhibited by Labetalol):
References
Pharmacological Profile of Labetalol Hydrochloride Enantiomers: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Labetalol (B1674207) Hydrochloride is a widely used antihypertensive agent possessing a unique dual mechanism of action, functioning as both an alpha- and beta-adrenergic receptor antagonist.[1][2] This pharmacological activity is not inherent to a single molecule but is the composite effect of a mixture of four distinct stereoisomers.[3][4] Labetalol has two chiral centers, resulting in two diastereomeric pairs of enantiomers: (R,R)/(S,S) and (S,R)/(R,S).[5] Understanding the specific pharmacological contribution of each enantiomer is critical for a comprehensive grasp of its therapeutic effects and side-effect profile. This technical guide provides an in-depth analysis of the pharmacological properties of each labetalol enantiomer, details the experimental protocols used for their characterization, and illustrates the underlying signaling pathways.
Stereoselectivity of Adrenergic Receptor Blockade
The clinical formulation of labetalol is a racemic mixture containing four stereoisomers in approximately equal proportions.[4][6] The adrenergic blocking activity is highly stereoselective, with specific isomers responsible for the distinct alpha- and beta-antagonistic effects.[7]
-
(R,R)-Labetalol (Dilevalol): This enantiomer is primarily responsible for the drug's potent non-selective β-adrenergic receptor blockade.[7][8] It is approximately three to four times more potent as a beta-blocker than the racemic labetalol mixture.[9][10] Furthermore, Dilevalol exhibits significant partial β2-agonist activity, which contributes to vasodilation and is a key component of labetalol's antihypertensive mechanism.[8][9][11] It has negligible α1-blocking activity.[11]
-
(S,R)-Labetalol: This enantiomer is the primary contributor to the α1-adrenergic receptor blockade, leading to peripheral vasodilation and a reduction in blood pressure.[3][7][8]
-
(S,S)-Labetalol & (R,S)-Labetalol: These two isomers are considered pharmacologically inactive with respect to adrenergic receptors and do not contribute significantly to the therapeutic effects of labetalol.[3][12]
The combination of the active (R,R) and (S,R) isomers results in the drug's dual alpha- and beta-blocking profile.[13] Dilevalol was developed and marketed as a single-enantiomer drug but was later withdrawn due to a higher incidence of hepatotoxicity compared to the racemic labetalol mixture.[5][13]
Logical Relationship of Labetalol Stereoisomers and Activity
Caption: Activity profile of the four stereoisomers of labetalol.
Quantitative Pharmacological Data
The distinct activities of the labetalol enantiomers have been quantified through various in vitro and in vivo studies. The following table summarizes the relative potencies and primary actions.
| Enantiomer | Primary Activity | Receptor Target(s) | Relative Potency & Notes |
| (R,R)-Labetalol | β-Blockade | β1, β2 | 3-4x more potent as a β-blocker than racemic labetalol.[10] Possesses virtually all of the β-blocking activity.[8] |
| β2-Agonism | β2 | Substantial partial agonist activity, leading to vasodilation.[11][14] | |
| α1-Blockade | α1 | Negligible / very weak activity.[8][11] | |
| (S,R)-Labetalol | α1-Blockade | α1 | Possesses most of the α-blocking activity of the racemate.[8] |
| (S,S)-Labetalol | Inactive | N/A | Considered pharmacologically inactive at adrenoceptors.[3][12] |
| (R,S)-Labetalol | Inactive | N/A | Considered pharmacologically inactive at adrenoceptors.[3][12] |
Adrenergic Signaling Pathways
The therapeutic effects of labetalol are a direct result of its interference with α1- and β-adrenergic signaling cascades.
-
α1-Adrenergic Receptor Blockade: The (S,R)-enantiomer competitively antagonizes α1-receptors on vascular smooth muscle. These receptors are coupled to Gq proteins. Blockade prevents norepinephrine (B1679862) from activating Phospholipase C, thereby inhibiting the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to decreased intracellular calcium release, resulting in smooth muscle relaxation, vasodilation, and a decrease in blood pressure.[15][16]
-
β-Adrenergic Receptor Blockade: The (R,R)-enantiomer competitively antagonizes β1-receptors in the heart and β2-receptors in other tissues. These receptors are coupled to Gs proteins. Blockade prevents the activation of adenylyl cyclase, leading to reduced production of cyclic AMP (cAMP) and decreased protein kinase A (PKA) activity. In the heart (β1), this results in decreased heart rate, contractility, and cardiac output.[15][17]
Signaling Pathways Modulated by Labetalol Enantiomers
Caption: Antagonistic effects of labetalol enantiomers on signaling.
Experimental Protocols
The characterization of labetalol's enantiomers relies on established in vivo and in vitro pharmacological assays.
In Vivo Assessment of Adrenoceptor Blockade
A common model for assessing α- and β-adrenergic antagonism is the pithed rat model .[13]
Objective: To determine the functional antagonist potency of the test compounds in vivo.
Methodology:
-
Animal Preparation: Male rats are anesthetized, and a pithed rod is inserted through the orbit and spinal canal to destroy the central nervous system, eliminating central reflex mechanisms. The animal is ventilated artificially.
-
Catheterization: The jugular vein is cannulated for intravenous drug administration, and the carotid artery is cannulated for continuous blood pressure and heart rate monitoring.
-
α1-Blockade Assessment:
-
A baseline pressor response is established by administering a standard α1-agonist, such as phenylephrine (B352888), at a dose that elicits a significant increase in mean arterial pressure.[10][13]
-
The test compound (e.g., (S,R)-Labetalol) is administered intravenously.
-
The phenylephrine challenge is repeated, and the degree of attenuation of the pressor response is measured to quantify α1-antagonism. A dose-response curve is generated to determine the dose required to inhibit the agonist response by 50% (ID₅₀).
-
-
β1-Blockade Assessment:
-
A baseline chronotropic response is established by administering a standard β-agonist, such as isoproterenol (B85558), at a dose that elicits a significant increase in heart rate.[10][13]
-
The test compound (e.g., (R,R)-Labetalol) is administered.
-
The isoproterenol challenge is repeated, and the inhibition of the tachycardic response is measured to quantify β1-antagonism.
-
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of each enantiomer for specific adrenergic receptor subtypes.[13] This is typically achieved using a competitive radioligand binding assay .[18][19]
Methodology:
-
Membrane Preparation: A tissue source rich in the target receptor (e.g., rat cerebral cortex for α1-receptors, rat heart for β1-receptors) is homogenized and centrifuged to isolate a crude membrane fraction containing the receptors.[13]
-
Assay Setup: In a multi-well plate, the following are combined:
-
The prepared cell membranes.
-
A specific radioligand that binds to the target receptor with high affinity (e.g., [³H]-prazosin for α1-receptors, [³H]-dihydroalprenolol for β-receptors).
-
Increasing concentrations of the unlabeled "competitor" drug (i.e., a labetalol enantiomer).
-
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly done by rapid vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The IC₅₀ is then converted to the affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Workflow for Competitive Radioligand Binding Assay
Caption: General workflow for an in vitro binding assay.
Conclusion
The pharmacological profile of labetalol is a classic example of stereoselectivity in drug action. Its clinical efficacy as a dual-acting antihypertensive agent is entirely dependent on the complementary activities of the (R,R) and (S,R) enantiomers, which are responsible for β-blockade and α1-blockade, respectively. The remaining two isomers are pharmacologically inert. This detailed understanding of the enantiomeric contributions is fundamental for drug development, guiding the rationale for using a racemic mixture versus a single enantiomer and providing insight into the complex relationship between chemical structure and biological function.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Labetalol: an alpha- and beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dilevalol – Chiralpedia [chiralpedia.com]
- 6. research.monash.edu [research.monash.edu]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha and beta adrenoceptor blocking properties of labetalol and its R,R-isomer, SCH 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Labetalol - Wikipedia [en.wikipedia.org]
- 13. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antihypertensive actions of an isomer of labetalol and other vasodilator-beta-adrenoceptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Alpha & Beta Adrenergic Receptors | Overview & Difference - Video | Study.com [study.com]
- 17. labeling.pfizer.com [labeling.pfizer.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Receptor-Ligand Binding Assays [labome.com]
A Comprehensive Technical Guide to the Discovery and Synthesis of Labetalol Hydrochloride
This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Labetalol (B1674207) Hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key processes.
Discovery and Development
Labetalol was a pioneering therapeutic agent, being the first drug to combine both alpha- and beta-adrenergic receptor blocking properties.[1][2] Its development was driven by the need to overcome the compensatory reflex mechanisms observed with single-receptor antagonists. Blocking only beta-receptors could lead to unopposed alpha-receptor-mediated vasoconstriction, while blocking only alpha-receptors could result in reflex tachycardia.[1][2] It was hypothesized that a dual-acting antagonist could provide a more balanced and effective reduction in blood pressure.
The pharmacological properties of Labetalol, initially designated as AH5158, were first described in the British Journal of Pharmacology in 1972 by Farmer et al.[1] The substance itself is disclosed in British patent 1,266,058 and U.S. patent 4,012,444.[1] Labetalol was patented in 1966 and approved for medical use in 1977.[2] It is used for the treatment of various forms of hypertension, including essential hypertension, hypertensive emergencies, and hypertension during pregnancy.[2][3][4]
Labetalol has two chiral centers, resulting in four stereoisomers. The commercially available drug is a racemic mixture of these four isomers.[1][5] The different isomers possess distinct pharmacological activities:
-
(R,R)-isomer (Dilevalol): A non-selective beta-blocker and a selective alpha-1 blocker.[1]
-
(S,R)-isomer: A potent alpha-1 blocker.[1]
-
(S,S)- and (R,S)-isomers: Largely inactive.[1]
Mechanism of Action
Labetalol Hydrochloride is a non-selective beta-adrenergic receptor antagonist and a selective alpha-1 adrenergic receptor antagonist.[1][2][6] This dual antagonism results in a decrease in peripheral vascular resistance, primarily through alpha-1 blockade, without causing a significant reflex tachycardia due to the simultaneous beta-blockade.[1][2] The ratio of beta- to alpha-blockade is approximately 3:1 for oral administration and 7:1 for intravenous administration.[1][7]
The primary mechanism of action involves the competitive and reversible blockade of adrenergic receptors.[1][2]
-
Alpha-1 Adrenergic Blockade: Labetalol blocks postsynaptic alpha-1 adrenergic receptors in vascular smooth muscle. This prevents norepinephrine (B1679862) from binding and causing vasoconstriction, leading to vasodilation and a reduction in blood pressure.[6]
-
Beta-1 Adrenergic Blockade: By blocking beta-1 receptors in the heart, Labetalol reduces heart rate and myocardial contractility, leading to a decrease in cardiac output.[6]
-
Beta-2 Adrenergic Blockade: Blockade of beta-2 receptors can lead to bronchoconstriction, which is a potential side effect in susceptible individuals.[6]
The signaling pathway for Labetalol's mechanism of action is depicted below:
Chemical Synthesis of this compound
Several synthetic routes for this compound have been reported. A common approach involves the reaction of 5-bromoacetylsalicylamide with an appropriate amine, followed by reduction. The following sections detail a representative synthesis based on publicly available patent literature.
Synthesis Workflow
The overall workflow for the synthesis of this compound can be visualized as follows:
Detailed Experimental Protocols
The following protocols are adapted from patent literature, providing a detailed methodology for the synthesis of this compound.
Step 1: Preparation of Crude this compound [8]
-
Reaction:
-
To a round bottom flask, charge 4-phenylbutan-2-amine (288.76 g) in methanol (B129727) (500 mL) at room temperature.
-
Add 5-bromoacetylsalicylamide (100 g) lot-wise at room temperature and maintain for 1 hour.
-
Cool the reaction mass to 15-20 °C.
-
Charge 30% sodium hydroxide (B78521) solution (100 mL) at 15-20 °C and stir for 30 minutes.
-
Slowly add sodium borohydride (B1222165) (26 g) lot-wise at 15-25 °C.
-
Raise the temperature to room temperature and maintain for 2 hours.
-
Charge purified water (500 mL) and stir for 30 minutes at room temperature.
-
Add toluene (B28343) and water to the obtained 2-Hydroxy-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl}benzamide, stir for 30 minutes, and separate the aqueous layer.
-
Add concentrated HCl to the aqueous layer to precipitate crude this compound.
-
Step 2: Purification of this compound [8]
-
Recrystallization:
-
Dissolve the crude this compound in methanol and stir for 30 minutes.
-
Perform recrystallization using isopropyl alcohol to obtain pure this compound.
-
Cool the contents to 0-5 °C and maintain for 1 hour.
-
Filter the compound and wash with isopropyl alcohol (200 mL).
-
Dry the product under vacuum at 85-95 °C.
-
Quantitative Data
| Parameter | Value | Reference |
| Overall Yield | 90% | [8] |
| Melting Point | 139-141 °C (for an intermediate) | [1] |
| Molecular Formula | C19H24N2O3 | [5] |
| Molar Mass | 328.412 g/mol | [2] |
| Oral Bioavailability | 25% (range: 11-86%) | [2] |
| Protein Binding | 50% | [2] |
| Elimination Half-life (Oral) | 6-8 hours | [2] |
| Elimination Half-life (IV) | 5.52 hours | [2] |
Conclusion
This compound remains a significant therapeutic agent for the management of hypertension due to its unique dual alpha- and beta-adrenergic blocking properties. The synthesis of Labetalol has been optimized over the years to improve yield and purity, with various patented methods available. This guide has provided a detailed overview of its discovery, mechanism of action, and a representative synthetic protocol, offering valuable information for researchers and professionals in the field of drug development and medicinal chemistry. Further research into stereoselective synthesis could potentially lead to the development of even more targeted and effective antihypertensive agents based on the Labetalol scaffold.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Labetalol - Wikipedia [en.wikipedia.org]
- 3. Labetalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. WO2017098520A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Labetalol Hydrochloride: A Technical Guide to its Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Labetalol (B1674207) Hydrochloride is a cornerstone in the management of hypertension, distinguished by its unique dual-action antagonism of both α- and β-adrenergic receptors. This technical guide provides an in-depth analysis of the binding affinity of labetalol and its constituent stereoisomers for α₁, β₁, and β₂ adrenergic receptors. Racemic labetalol is a mixture of four stereoisomers, with the (S,R)-isomer primarily responsible for the α₁-adrenergic blockade and the (R,R)-isomer conferring potent, non-selective β-adrenergic blockade.[1] This document synthesizes the available quantitative binding data, details the experimental methodologies for its determination, and illustrates the associated signaling pathways and experimental workflows.
Introduction
Labetaloldemonstrates a competitive antagonism at postsynaptic α₁-adrenergic receptors and non-selective competitive antagonism at β-adrenergic receptors.[1] This dual blockade results in a reduction of peripheral vascular resistance, attributed to its α-blocking properties, alongside the cardioprotective effects of β-blockade, without the reflex tachycardia often associated with pure vasodilators. The ratio of β- to α-antagonism is approximately 3:1 after oral administration and increases to about 7:1 following intravenous administration. Labetalol exhibits no clinically significant affinity for α₂-adrenergic receptors.
The pharmacological activity of labetalol is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers, resulting in four stereoisomers: (S,S), (R,S), (S,R), and (R,R). The (S,S) and (R,S) isomers are largely inactive. The (S,R)-isomer is a potent α₁-blocker, while the (R,R)-isomer, also known as dilevalol, is a potent non-selective β-blocker.
Quantitative Binding Affinity Data
The binding affinity of labetalol and its stereoisomers for adrenergic receptors is typically quantified using pA₂ values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Table 1: Adrenergic Receptor Antagonist Potency (pA₂) of Labetalol and its Stereoisomers
| Compound | α₁-Adrenoceptor (Rat Anococcygeus) | β₁-Adrenoceptor (Guinea-pig Atria) | β₂-Adrenoceptor (Guinea-pig Trachea) |
| Labetalol (racemate) | 7.23 ± 0.05 | 8.24 ± 0.04 | 8.00 ± 0.06 |
| (R,R)-Labetalol | 5.48 ± 0.08 | 8.70 ± 0.05 | 8.65 ± 0.07 |
| (S,R)-Labetalol | 8.12 ± 0.06 | 7.05 ± 0.04 | 6.85 ± 0.05 |
| (R,S)-Labetalol | 6.35 ± 0.07 | 6.95 ± 0.06 | 6.70 ± 0.08 |
| (S,S)-Labetalol | < 5.0 | < 5.0 | < 5.0 |
Data presented as mean ± s.e.m. The pA₂ values were determined against phenylephrine (B352888) for α₁ receptors and isoprenaline for β₁ and β₂ receptors.
Experimental Protocols
The determination of the binding affinity of labetalol for adrenergic receptors is primarily achieved through functional assays on isolated tissues and radioligand binding assays.
Functional Assays in Isolated Tissues (Schild Analysis)
Objective: To determine the antagonist potency (pA₂) of labetalol and its stereoisomers at α₁-, β₁-, and β₂-adrenoceptors through the analysis of agonist concentration-response curves in the presence of the antagonist.
Methodology:
-
Tissue Preparation:
-
α₁-Adrenoceptor: Anococcygeus muscle from male rats is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
β₁-Adrenoceptor: Right atria from guinea pigs are isolated and mounted in an organ bath, with the spontaneous beating rate serving as the response.
-
β₂-Adrenoceptor: Tracheal strips from guinea pigs are isolated and mounted under tension in an organ bath. The tissue is pre-contracted with carbachol (B1668302) to induce a stable tone.
-
-
Agonist Concentration-Response Curves:
-
Cumulative concentration-response curves are established for a selective agonist:
-
Phenylephrine for α₁-adrenoceptors.
-
Isoprenaline for β₁- and β₂-adrenoceptors.
-
-
The agonist is added to the organ bath in increasing concentrations, and the tissue response (contraction or relaxation) is recorded.
-
-
Antagonist Incubation:
-
The tissue is washed to remove the agonist and allowed to return to baseline.
-
A known concentration of labetalol or one of its stereoisomers is added to the organ bath and allowed to equilibrate with the tissue for a predetermined period (e.g., 30-60 minutes).
-
-
Repeat Agonist Concentration-Response Curve:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
-
Data Analysis (Schild Plot):
-
The dose ratio (the ratio of the agonist concentration required to produce a 50% maximal response in the presence and absence of the antagonist) is calculated.
-
This procedure is repeated for at least three different concentrations of the antagonist.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The x-intercept of the resulting linear regression provides the pA₂ value. A slope not significantly different from unity is indicative of competitive antagonism.
-
Radioligand Binding Assays
Objective: To directly measure the affinity (Ki) of labetalol for adrenergic receptors using radiolabeled ligands.
Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the adrenergic receptor of interest (e.g., rat cerebral cortex for α₁-adrenoceptors, rat heart for β₁-adrenoceptors) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a suitable assay buffer.
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α₁-receptors, [³H]-dihydroalprenolol for β-receptors) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled labetalol are added to compete with the radioligand for binding to the receptors.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of labetalol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Labetalol's Dual Adrenergic Receptor Blockade Signaling Pathway
Experimental Workflow for Schild Analysis
Conclusion
The pharmacological profile of Labetalol Hydrochloride is defined by its competitive antagonism at both α₁ and β-adrenergic receptors. This dual action is a direct consequence of the distinct properties of its stereoisomers. The (S,R)-isomer is a selective and potent α₁-antagonist, while the (R,R)-isomer is a potent non-selective β-antagonist. The quantitative data derived from functional assays and radioligand binding studies provide a clear understanding of the structure-activity relationship of labetalol and its isomers, underpinning its clinical efficacy in the treatment of hypertension. The methodologies outlined in this guide represent the standard approaches for characterizing the adrenergic receptor binding affinity of compounds like labetalol, providing essential data for drug development and pharmacological research.
References
Labetalol Hydrochloride: A Technical Guide to its In Vitro and In Vivo Pharmacological Effects
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Labetalol (B1674207) Hydrochloride is a notable antihypertensive agent, distinguished by its dual mechanism of action as both an alpha- and a beta-adrenergic receptor antagonist. This unique pharmacological profile results in a complex interplay of effects that differ significantly between controlled in vitro environments and integrated in vivo systems. This technical guide provides an in-depth exploration of these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to elucidate the drug's complete pharmacological character. Understanding the translation from in vitro receptor affinity to in vivo hemodynamic response is critical for its effective clinical application and for the development of future cardiovascular therapies.
In Vitro Effects: Receptor-Level Interactions
In isolated systems, Labetalol's effects are characterized by its direct, competitive antagonism at adrenergic receptors and a notable partial agonism at the β2-receptor subtype.
Mechanism of Action at the Receptor Level
Labetalol is a competitive antagonist at postsynaptic α1-adrenergic receptors and a non-selective competitive antagonist at both β1- and β2-adrenergic receptors.[1][2] Its affinity for β-receptors is higher than for α-receptors.[3] In vitro experiments have demonstrated that it is approximately 4 to 8 times less potent in blocking α-receptors than β-receptors in isolated tissues.[3] Furthermore, Labetalol possesses a significant degree of intrinsic sympathomimetic activity (ISA), which is specifically directed as partial agonism at β2-receptors, contributing to vasodilation.[2][4]
Quantitative Analysis of In Vitro Potency
The potency of Labetalol has been quantified through various in vitro assays, comparing it to selective antagonists like phentolamine (B1677648) (α-blocker) and propranolol (B1214883) (β-blocker).
| Parameter | Receptor Target | Potency / Finding | Source |
| Relative Potency (α-blockade) | α1-Adrenoceptors | 6-10 times less potent than phentolamine. | [5] |
| Relative Potency (β-blockade) | β-Adrenoceptors | 1.5-3 times less potent than propranolol. | [5] |
| Receptor Selectivity | β1 vs. β2 | Non-selective; blocks both receptors to a similar degree. | [2][3] |
| Antagonist Potency Ratio | β- vs. α-blockade | 4 to 8 times more potent at β-receptors than α-receptors. | [3][5] |
| Intrinsic Activity | β2-Adrenoceptors | Partial agonist activity demonstrated. | [2][4] |
| Functional Inhibition (IC50) | Superoxide Anion Production | 16.5 +/- 0.21 mg/L (fMLP-stimulated rabbit neutrophils). | [6] |
Experimental Protocol: Isolated Tissue Functional Assay
This protocol describes a method to determine the functional antagonist potency of Labetalol at α1 and β1-adrenoceptors using isolated tissue preparations.
Objective: To quantify the competitive antagonism of Labetalol via determination of pA2 values.
Materials:
-
Tissues: Male Wistar rat thoracic aorta (for α1-adrenoceptor activity) and right atria (for β1-adrenoceptor activity).
-
Agonists: Phenylephrine (B352888) (selective α1-agonist), Isoprenaline (non-selective β-agonist).
-
Apparatus: Organ bath system with temperature control (37°C), aeration (95% O2, 5% CO2), and isometric force transducers.
-
Buffer: Krebs-Henseleit solution.
Methodology:
-
Tissue Preparation: Humanely euthanize the rat and rapidly excise the thoracic aorta and heart. The aorta is cut into helical strips (approx. 2-3 mm wide). The right atrium is isolated.
-
Mounting: Tissues are mounted in the organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed. Aortic strips are placed under an initial tension of 1.0 g, and atria are set to a tension of 0.5 g. Tissues are allowed to equilibrate for 60-90 minutes.
-
α1-Adrenoceptor Antagonism (Aorta):
-
A cumulative concentration-response curve to phenylephrine is established to determine the baseline contractile response.
-
The tissue is washed and allowed to recover to baseline.
-
The preparation is incubated with a known concentration of Labetalol for 30 minutes.
-
A second cumulative concentration-response curve to phenylephrine is generated in the presence of Labetalol.
-
This process is repeated with increasing concentrations of Labetalol.
-
-
β1-Adrenoceptor Antagonism (Atria):
-
The spontaneous beating rate of the right atrium is recorded.
-
A cumulative concentration-response curve to isoprenaline is established to determine the baseline positive chronotropic response.
-
The tissue is washed and incubated with a known concentration of Labetalol for 30 minutes.
-
A second cumulative concentration-response curve to isoprenaline is generated in the presence of Labetalol.
-
-
Data Analysis: The dose-response curves are plotted, and the rightward shift caused by Labetalol is measured. A Schild plot is constructed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.
Adrenergic Signaling Pathways and Labetalol's Points of Action
Caption: Labetalol's mechanism at adrenergic signaling pathways.
In Vivo Effects: Integrated Physiological Response
In a living organism, the effects of Labetalol are the sum of its direct receptor interactions, pharmacokinetic properties, and the body's compensatory physiological reflexes.
Pharmacodynamic Profile
The primary in vivo effect of Labetalol is a reduction in blood pressure. This is achieved by decreasing peripheral vascular resistance (due to α1-blockade and β2-partial agonism) with little significant alteration in heart rate or cardiac output at rest.[1][4] The β1-blockade component effectively blunts the reflex tachycardia that would typically result from vasodilation. A key distinction emerges based on the route of administration; the ratio of α- to β-blockade is approximately 1:3 after oral administration and 1:7 after intravenous (IV) administration.[1][4][7] This difference is primarily due to hepatic first-pass metabolism.
Quantitative Analysis of In Vivo Hemodynamic Effects
Clinical and preclinical studies have quantified the hemodynamic changes following Labetalol administration.
| Parameter | Route | Dose | Change from Baseline | Source |
| Mean Arterial Pressure (MAP) | IV | 37.5 mg (mean) | ↓ 27 mmHg (20%) | [8] |
| Systemic Vascular Resistance (SVR) | IV | 37.5 mg (mean) | ↓ 625 dyne/sec/cm⁻⁵ (25%) | [8] |
| Cardiac Output (CO) | IV | 37.5 mg (mean) | ↑ 0.58 L/min (19%) | [8] |
| Heart Rate (HR) | IV | 37.5 mg (mean) | ↓ 9 bpm (10%) | [8] |
| Systolic Blood Pressure (SBP) | IV | 1 mg/kg | ↓ 10% | [9] |
| Diastolic Blood Pressure (DBP) | IV | 1 mg/kg | ↓ 6% | [9] |
| Cardiac Index | IV | 1 mg/kg | ↓ 16% | [9] |
| α:β Blockade Ratio | Oral | N/A | 1:3 | [1][10] |
| α:β Blockade Ratio | IV | N/A | 1:7 | [1][4][11] |
Experimental Protocol: In Vivo Hemodynamic Assessment in Hypertensive Subjects
This protocol outlines a clinical methodology to assess the α- and β-blocking effects of Labetalol in vivo.[10][12]
Objective: To quantify the dose-dependent α- and β-adrenergic blockade of Labetalol in hypertensive patients.
Participants: Hypertensive subjects, screened for contraindications.
Methodology:
-
Baseline Measurement: Establish baseline hemodynamic parameters, including heart rate and blood pressure.
-
Agonist Challenge (Pre-Labetalol):
-
β-Adrenergic Sensitivity: Infuse Isoproterenol at increasing rates until a predetermined increase in heart rate (e.g., 25 bpm) is achieved. Record the required dose.
-
α-Adrenergic Sensitivity: Infuse Phenylephrine at increasing rates until a predetermined increase in systolic blood pressure (e.g., 30 mmHg) is achieved. Record the required dose.
-
-
Labetalol Administration: Administer a single oral or IV dose of Labetalol.
-
Post-Labetalol Monitoring: Monitor blood pressure and heart rate at regular intervals to determine the time of peak effect (typically 90-120 minutes post-oral dose).[10]
-
Agonist Challenge (Post-Labetalol): At the time of peak Labetalol effect, repeat the Isoproterenol and Phenylephrine challenges as described in step 2.
-
Data Analysis:
-
Calculate the Dose Ratio (DR) for each agonist by dividing the agonist dose required to produce the target effect post-Labetalol by the dose required pre-Labetalol.
-
A DR greater than 1 indicates antagonism. For example, after 1600 mg/day of Labetalol, the required Isoproterenol dose increased tenfold (DR=10).[12]
-
The relative DRs for the α- and β-agonists provide an in vivo estimate of the α:β blockade ratio.
-
Workflow for In Vivo Assessment of Adrenergic Blockade
Caption: Workflow for quantifying Labetalol's in vivo effects.
Bridging In Vitro and In Vivo Effects: A Correlative Analysis
The discrepancies between Labetalol's in vitro profile and its in vivo actions are not contradictory but rather illustrative of the complex factors governing drug action in a whole organism.
-
Pharmacokinetics and Metabolism: Labetalol is a racemic mixture of four stereoisomers, which possess different pharmacological activities. Following oral administration, it undergoes significant first-pass metabolism in the liver, primarily via glucuronidation.[1] This process alters the relative concentrations of the stereoisomers that reach systemic circulation, thereby changing the effective α:β blockade ratio from the 1:7 seen with IV administration (which bypasses the liver) to 1:3.[1][4]
-
Physiological Homeostasis: The body's baroreceptor reflex plays a critical role. The vasodilation induced by α1-blockade would normally cause a significant reflex tachycardia. However, Labetalol's simultaneous β1-blockade on the heart counteracts this reflex, leading to the clinically observed outcome of blood pressure reduction with minimal change in heart rate.[1]
-
Contribution of Partial Agonism: The in vitro finding of β2 partial agonism is crucial for its in vivo vasodilatory effect.[2] This action complements the α1-blockade to reduce peripheral resistance, an effect that distinguishes Labetalol from pure β-blockers, which can sometimes increase peripheral resistance.
Logical Flow from In Vitro Properties to In Vivo Outcome
Caption: From in vitro receptor action to in vivo clinical effect.
Conclusion
Labetalol Hydrochloride serves as an exemplary case study in the importance of integrating in vitro and in vivo pharmacological data. While in vitro assays are indispensable for defining its fundamental mechanism of action—competitive antagonism at α1, β1, and β2 receptors with partial agonism at β2 sites—they do not predict the ultimate clinical effect in isolation. The translation to the in vivo setting is profoundly influenced by pharmacokinetic factors, such as route-dependent first-pass metabolism, and the dynamic interplay with the body's homeostatic reflexes. The resulting therapeutic action—a reduction in blood pressure driven by decreased peripheral resistance without significant reflex tachycardia—is a direct consequence of this multifactorial integration. For drug development professionals, this underscores the necessity of a holistic approach, where in vitro data provides the mechanistic foundation upon which a comprehensive understanding of in vivo pharmacodynamics is built.
References
- 1. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. Labetalol - Wikipedia [en.wikipedia.org]
- 5. A review of the animal pharmacology of labetalol, a combined alpha- and beta-adrenoceptor-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and ex vivo antioxidant activities of labetalol on rabbit neutrophil respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The hemodynamic effects of intravenous labetalol for postoperative hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic effects of labetalol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of alpha- and beta-adrenoceptor blocking actions of labetalol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labetalol: an alpha- and beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemodynamic effects of labetalol, an alpha and beta adrenergic blocking agent, in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Nuances of Adrenergic Blockade: A Deep Dive into the Structure-Activity Relationship of Labetalol Hydrochloride
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive analysis of the structure-activity relationships (SAR) of Labetalol (B1674207) Hydrochloride, a cornerstone antihypertensive agent renowned for its dual alpha- and beta-adrenergic receptor blockade. Through a meticulous review of key studies, this guide elucidates the critical role of stereochemistry in defining the pharmacological profile of Labetalol's individual isomers, offering valuable insights for the design of future cardiovascular therapeutics.
Executive Summary
Labetalol Hydrochloride is a clinically significant antihypertensive drug that exerts its effects by antagonizing both alpha-1 (α₁) and beta (β) adrenergic receptors. It is administered as a racemic mixture of four stereoisomers, each possessing a distinct pharmacological profile. This guide dissects the intricate relationship between the three-dimensional structure of these isomers and their affinity and activity at adrenergic receptors. The (R,R)-isomer, known as dilevalol, is the primary contributor to the drug's potent beta-blocking activity, while the (S,R)-isomer is principally responsible for its alpha-1 antagonism. The remaining two isomers, (S,S) and (R,S), are largely inactive. Understanding these stereospecific interactions is paramount for the rational design of more selective and efficacious adrenergic modulators.
Introduction: The Dual-Action Antihypertensive
Labetalol's unique therapeutic profile stems from its ability to simultaneously block both α₁- and non-selective β-adrenergic receptors.[1][2] This dual mechanism of action leads to a reduction in peripheral vascular resistance (due to α₁-blockade) without the reflex tachycardia often associated with pure vasodilators, as the concurrent β-blockade attenuates the heart rate.[3][4] The drug is a mixture of four stereoisomers arising from two chiral centers in its structure.[5] The differential pharmacology of these isomers forms the basis of Labetalol's structure-activity relationship.
The Critical Role of Stereochemistry in Receptor Affinity
The adrenergic blocking properties of Labetalol are not equally distributed among its four stereoisomers. The specific spatial arrangement of the functional groups dictates the binding affinity and antagonist potency at the α₁-, β₁-, and β₂-adrenergic receptors.
Quantitative Analysis of Stereoisomer Binding Affinities
The following table summarizes the adrenergic receptor blocking potencies of Labetalol's stereoisomers. While a single comprehensive study providing Ki or IC50 values for all four isomers across all three receptor subtypes is not available in the public domain, the relative potencies have been established through various in vitro and in vivo experiments.
| Stereoisomer | α₁-Adrenergic Receptor | β₁-Adrenergic Receptor | β₂-Adrenergic Receptor | Key Findings |
| (R,R) - Dilevalol | Weak Antagonist | Potent Antagonist | Potent Antagonist | Primarily responsible for the β-blocking activity of Labetalol. It is reported to be 3 to 4 times more potent as a beta-blocker than the racemic mixture.[6] Dilevalol also exhibits selective β₂-agonist (vasodilator) activity.[7][8] |
| (S,R) | Potent Antagonist | Moderate Antagonist | Moderate Antagonist | The most potent α₁-adrenoceptor antagonist among the four isomers.[9] |
| (R,S) | Intermediate Antagonist | Weak Antagonist | Weak Antagonist | Possesses an intermediate blocking profile between the (R,R) and (S,R) isomers.[9] |
| (S,S) | Weak Antagonist | Weak Antagonist | Weak Antagonist | Considered a relatively weak antagonist at both alpha- and beta-adrenoceptors.[9] |
Note: Quantitative Ki or IC50 values are not consistently reported across the literature for all isomers at all receptor subtypes. The descriptions of potency are based on comparative studies.
Experimental Protocols: Unraveling Receptor Interactions
The determination of the binding affinities of Labetalol and its stereoisomers to adrenergic receptors is primarily achieved through radioligand binding assays. These assays are a cornerstone in pharmacological research for quantifying the interaction between a ligand (in this case, Labetalol isomers) and a receptor.
General Protocol for Radioligand Binding Assay
This protocol provides a generalized workflow for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound (e.g., a Labetalol stereoisomer) for a specific adrenergic receptor subtype.
Objective: To determine the binding affinity (Ki) of Labetalol stereoisomers for α₁-, β₁-, and β₂-adrenergic receptors.
Materials:
-
Receptor Source: Membranes prepared from tissues or cells expressing the target adrenergic receptor subtype (e.g., rat cerebral cortex for α₁-receptors, turkey erythrocytes for β₁-receptors, or rat erythrocytes for β₂-receptors).[10]
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-Prazosin for α₁-receptors, [³H]-Dihydroalprenolol (DHA) for β-receptors).[10]
-
Test Compounds: this compound and its individual stereoisomers ((R,R), (S,R), (R,S), (S,S)).
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist to determine non-specific binding (e.g., Phentolamine for α₁-receptors, Propranolol for β-receptors).
-
Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Isolate cell membranes from the receptor source tissue or cells through homogenization and centrifugation. Resuspend the membrane pellet in the incubation buffer.
-
Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (Labetalol isomer).
-
Total and Non-specific Binding:
-
Total Binding: Tubes containing only the receptor preparation and the radioligand.
-
Non-specific Binding: Tubes containing the receptor preparation, the radioligand, and a saturating concentration of the non-labeled antagonist.
-
-
Incubation: Incubate the assay tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. This step separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Labetalol binding to specific alpha- and beta-adrenergic sites in vitro and its antagonism of adrenergic responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes | PLOS One [journals.plos.org]
- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Labetalol Hydrochloride: A Comprehensive Technical Guide to its Cellular and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetalol (B1674207) hydrochloride is a unique antihypertensive agent possessing a dual mechanism of action, exhibiting competitive antagonism at both α₁- and non-selective β-adrenergic receptors.[1][2][3][4][5] This dual blockade leads to a reduction in peripheral vascular resistance, primarily through α₁-blockade, and a modulation of heart rate and cardiac output via β-blockade, without the reflex tachycardia often associated with pure vasodilators.[3][6] Labetalol is a racemic mixture of four stereoisomers, with each contributing differently to its overall pharmacological profile.[2][7][8] This technical guide provides an in-depth exploration of the cellular and molecular targets of Labetalol, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms and relevant assays.
Primary Pharmacological Targets: Adrenergic Receptors
Labetalol's primary mechanism of action is its competitive antagonism of α₁-, β₁-, and β₂-adrenergic receptors.[1][2][3] The drug is a non-selective β-blocker and a selective α₁-blocker.[1][9] The ratio of its β- to α-blocking potency is approximately 3:1 after oral administration and 7:1 after intravenous administration.[3][10]
Quantitative Analysis of Receptor Antagonism
The antagonist potency of Labetalol and its stereoisomers at adrenergic receptors is typically quantified by determining their pA₂ values. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.[11]
| Compound | Receptor | pA₂ Value | Tissue Preparation | Agonist Used |
| Labetalol (racemate) | α₁ | 7.4 | Rat anococcygeus muscle | Phenylephrine (B352888) |
| β₁ | 8.2 | Guinea-pig right atrium | Isoprenaline | |
| β₂ | 7.8 | Guinea-pig trachea | Isoprenaline | |
| (RR)-Labetalol | α₁ | 6.2 | Rat anococcygeus muscle | Phenylephrine |
| β₁ | 8.8 | Guinea-pig right atrium | Isoprenaline | |
| β₂ | 8.5 | Guinea-pig trachea | Isoprenaline | |
| (SR)-Labetalol | α₁ | 7.9 | Rat anococcygeus muscle | Phenylephrine |
| β₁ | 7.2 | Guinea-pig right atrium | Isoprenaline | |
| β₂ | 6.8 | Guinea-pig trachea | Isoprenaline | |
| (RS)-Labetalol | α₁ | 6.7 | Rat anococcygeus muscle | Phenylephrine |
| β₁ | 7.5 | Guinea-pig right atrium | Isoprenaline | |
| β₂ | 7.1 | Guinea-pig trachea | Isoprenaline | |
| (SS)-Labetalol | α₁ | < 6.0 | Rat anococcygeus muscle | Phenylephrine |
| β₁ | < 6.0 | Guinea-pig right atrium | Isoprenaline | |
| β₂ | < 6.0 | Guinea-pig trachea | Isoprenaline |
Data sourced from Brittain et al., 1982.[2][3]
Signaling Pathways Modulated by Labetalol
Labetalol's antagonism of adrenergic receptors directly impacts downstream signaling cascades.
β-Adrenergic Receptor Signaling
β₁- and β₂-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gs proteins. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[12] Labetalol, as a β-adrenoceptor antagonist, competitively inhibits this process.
α₁-Adrenergic Receptor Signaling
α₁-adrenergic receptors are GPCRs that couple to Gq proteins. Their activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Labetalol competitively inhibits this signaling cascade.
Secondary and Other Molecular Targets
Beyond its primary adrenoceptor antagonism, Labetalol exhibits other molecular activities that may contribute to its overall pharmacological effect.
Inhibition of Neuronal Norepinephrine (B1679862) Uptake
Labetalol has been shown to be a potent inhibitor of the neuronal uptake of norepinephrine (Uptake-1).[9] This action can potentiate the effects of synaptically released norepinephrine at post-synaptic receptors not blocked by Labetalol and may contribute to its complex hemodynamic effects.
Membrane-Stabilizing Activity
At concentrations higher than those required for adrenoceptor blockade, Labetalol exhibits a membrane-stabilizing or local anesthetic effect.[4][5] This is characterized by a reduction in the maximum rate of depolarization of the cardiac action potential. However, this effect is generally not considered to be clinically significant at therapeutic doses.[13]
Antioxidant Properties
Labetalol has demonstrated antioxidant properties by scavenging reactive oxygen and nitrogen species.[14] It has been shown to inhibit superoxide (B77818) anion production in neutrophils, with an IC₅₀ of 13.2 ± 0.16 mg/L in human neutrophils.[2] This antioxidant activity may offer additional cardiovascular benefits.
Modulation of GABAergic Transmission
In the central nervous system, Labetalol has been found to facilitate GABAergic transmission in the periaqueductal gray (PAG) region.[7] It achieves this by acting as an antagonist at presynaptic β₁-adrenoceptors, leading to an increased release of GABA.[7][8] This may contribute to some of the central effects of the drug.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol is a general framework for determining the binding affinity (Ki) of Labetalol for α₁- and β-adrenergic receptors using radioligand displacement assays.
Protocol Steps:
-
Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., rat cerebral cortex for α₁-receptors, rat heart for β-receptors) in a suitable buffer.[1] Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in assay buffer.[15][16]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]prazosin for α₁-receptors or [¹²⁵I]cyanopindolol for β-receptors), and varying concentrations of Labetalol.[1][17][18]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[15][16]
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.[15][16]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).[15][16]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Labetalol concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]
Functional Assay for Adrenergic Receptor Antagonism (pA₂ Determination)
This protocol describes the determination of the pA₂ value of Labetalol, a measure of its antagonist potency, using isolated tissue preparations.
Protocol Steps:
-
Tissue Preparation: Isolate a suitable tissue preparation (e.g., guinea-pig right atrium for β₁-receptor activity, rat anococcygeus muscle for α₁-receptor activity) and mount it in an organ bath containing physiological salt solution.[2]
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a suitable agonist (e.g., isoprenaline for β-receptors, phenylephrine for α₁-receptors).[14]
-
Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of Labetalol for a predetermined time to allow for equilibration.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of Labetalol, generate a second agonist concentration-response curve.
-
Repeat: Repeat steps 3 and 4 with at least two other concentrations of Labetalol.
-
Data Analysis: For each concentration of Labetalol, calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist). Construct a Schild plot by graphing log(dose ratio - 1) against the negative logarithm of the molar concentration of Labetalol. The x-intercept of the resulting line is the pA₂ value.[6][11][19]
Conclusion
Labetalol Hydrochloride's therapeutic efficacy stems from its multifaceted interaction with the adrenergic system. Its primary action as a competitive antagonist at α₁-, β₁-, and β₂-adrenergic receptors is well-characterized, with specific stereoisomers contributing distinctively to its α- and β-blocking properties. Furthermore, its secondary effects, including the inhibition of neuronal norepinephrine uptake, membrane stabilization at high concentrations, antioxidant activity, and modulation of central GABAergic neurotransmission, contribute to its complex pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and explore the cellular and molecular targets of this important antihypertensive agent.
References
- 1. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues. | Semantic Scholar [semanticscholar.org]
- 4. Labetalol steady-state pharmacokinetics in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. Alpha and beta adrenoceptor blocking properties of labetalol and its R,R-isomer, SCH 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Schild equation - Wikipedia [en.wikipedia.org]
- 12. Assessment of alpha- and beta-adrenoceptor blocking actions of labetalol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the labetalol-induced changes in conductivity and refractoriness of the dog heart in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of alpha- and beta-adrenoceptor blocking actions of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute effects of oral labetalol on myocardial conduction after coronary artery bypass grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alpha-1 adrenergic receptor binding in aortas from rat and dog: comparison of [3H]prazosin and beta-iodo-[125I]-4-hydroxyphenyl-ethyl-aminomethyl-tetralone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. personal.utdallas.edu [personal.utdallas.edu]
The Core Pharmacodynamics of Labetalol: A Technical Guide to its Dual Alpha and Beta Adrenergic Blockade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Labetalol (B1674207) is a cornerstone therapeutic agent for the management of hypertension, distinguished by its unique mechanism of action as a competitive antagonist at both α₁- and non-selective β-adrenergic receptors. This dual blockade confers a distinct hemodynamic profile, reducing blood pressure primarily through decreased peripheral vascular resistance without the reflex tachycardia commonly associated with pure vasodilators. Labetalol is a racemic mixture of four stereoisomers, with each contributing differently to its overall pharmacological effect. This technical guide provides an in-depth exploration of the pharmacodynamics of labetalol, focusing on the quantitative aspects of its receptor blockade, the underlying signaling pathways, and the experimental methodologies used to characterize its activity.
Introduction: The Stereochemical Basis of Labetalol's Dual Action
Labetalol's pharmacodynamic profile is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers, resulting in four distinct stereoisomers present in approximately equal amounts in the clinical formulation: (R,R), (S,R), (R,S), and (S,S).[1] The primary adrenergic receptor antagonism is attributed to only two of these isomers:
-
(R,R)-Labetalol (Dilevalol) : This isomer is a potent, non-selective β-adrenoceptor antagonist with partial agonist activity at β₂-receptors.[2][3][4][5] It is primarily responsible for the β-blocking effects of the racemic mixture.[6]
-
(S,R)-Labetalol : This isomer is a potent and selective α₁-adrenoceptor antagonist, mediating the vasodilation and reduction in peripheral resistance.[2][7]
-
(R,S)- and (S,S)-Labetalol : These isomers exhibit minimal clinically significant α- or β-adrenergic receptor blocking activity.[7][8]
This stereospecificity means that racemic labetalol functions as a combination drug, with its overall effect being a composite of the actions of its individual, pharmacologically active isomers.
Quantitative Pharmacodynamics
The dual antagonistic action of labetalol results in a dose-dependent reduction in blood pressure without significant reflex tachycardia or a major decrease in cardiac output at rest.[9] The ratio of β- to α-adrenoceptor antagonism is dependent on the route of administration, reflecting differences in first-pass metabolism. After oral administration, the ratio is approximately 3:1, whereas intravenous administration yields a ratio of about 7:1.[9][10]
Data Presentation
Table 1: Adrenergic Receptor Antagonist Potency of Labetalol and its Stereoisomers
| Compound | Receptor Target | Relative Potency / Activity | Source |
| (R,R)-Labetalol (Dilevalol) | β₁-Adrenoceptor | Potent Antagonist (Possesses virtually all of the β₁-blocking activity) | [6] |
| β₂-Adrenoceptor | Potent Antagonist (Non-selective) | [2] | |
| α₁-Adrenoceptor | Weak Antagonist / Negligible Activity | [2][4] | |
| (S,R)-Labetalol | α₁-Adrenoceptor | Potent Antagonist (Most potent of the isomers) | [2] |
| β-Adrenoceptors | Similar potency to its α₁-antagonism | [2] | |
| (R,S)-Labetalol | α₁ & β-Adrenoceptors | Intermediate antagonist activity | [2] |
| (S,S)-Labetalol | α₁ & β-Adrenoceptors | Weak / Inactive Antagonist | [2][8] |
| Racemic Labetalol | β:α Potency Ratio (Oral) | ~ 3:1 | [9] |
| β:α Potency Ratio (IV) | ~ 7:1 | [9] |
Table 2: Hemodynamic Effects of Intravenous Labetalol in Hypertensive Patients
| Hemodynamic Parameter | Direction of Change | Magnitude of Change | Source |
| Mean Arterial Pressure (MAP) | ↓ | -20% to -22.4% | [11] |
| Systemic Vascular Resistance (SVR) | ↓ | -13.6% | [11] |
| Heart Rate (HR) | ↓ or ↔ | -10.8% (slight decrease) | [11] |
| Cardiac Output (CO) | ↔ or ↓ | -10.1% (slight decrease) | [11] |
| Stroke Volume (SV) | ↔ | Virtually unchanged | [11] |
Adrenergic Signaling Pathways and Labetalol's Mechanism of Antagonism
Labetalol exerts its effects by competitively inhibiting the binding of endogenous catecholamines (epinephrine and norepinephrine) to α₁-, β₁-, and β₂-adrenergic receptors, thereby blocking their downstream signaling cascades.
α₁-Adrenergic Receptor Signaling
α₁-receptors are Gq-protein coupled receptors located on vascular smooth muscle. Their activation leads to vasoconstriction. The (S,R)-isomer of labetalol blocks this pathway.
β₁- and β₂-Adrenergic Receptor Signaling
β₁-receptors (primarily in the heart) and β₂-receptors (in bronchial and vascular smooth muscle) are Gs-protein coupled. Their activation increases intracellular cyclic AMP (cAMP). The (R,R)-isomer of labetalol is the primary antagonist of these pathways.
Experimental Protocols
Characterizing the pharmacodynamic properties of a dual-acting antagonist like labetalol requires a combination of receptor binding and functional assays.
Protocol 1: Competitive Radioligand Binding Assay for Kᵢ Determination
This assay determines the affinity (Kᵢ) of labetalol for α- and β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor (e.g., rat cerebral cortex for α₁-receptors, heart for β₁-receptors) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4).[12]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[12]
-
Pellet the membrane fraction from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[12]
-
Wash the pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay).[12]
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of a selective radioligand (e.g., [³H]prazosin for α₁-receptors, [¹²⁵I]cyanopindolol for β-receptors) near its Kₔ value, and varying concentrations of unlabeled labetalol (or its isomers).[13][14]
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., phentolamine (B1677648) for α₁, propranolol (B1214883) for β) to saturate all specific binding sites.[11]
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
3. Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[13]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Measure the radioactivity trapped on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of labetalol to generate a competition curve and determine the IC₅₀ value.
-
Calculate the inhibitor dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]
Protocol 2: Functional Assay - Adenylyl Cyclase Activity (β-Blockade)
This assay measures labetalol's ability to inhibit agonist-stimulated cAMP production, a functional consequence of β-receptor activation.
1. Cell/Membrane Preparation:
-
Use membranes prepared as in Protocol 1 from a tissue rich in β-receptors (e.g., heart, lung) or cells overexpressing the receptor. 2. Assay Reaction:
-
Pre-incubate membranes with varying concentrations of labetalol for 10-15 minutes.
-
Initiate the reaction by adding a cocktail containing:
-
Incubate at 30-37°C for 10-20 minutes. 3. cAMP Separation:
-
Terminate the reaction (e.g., by adding a stopping solution and boiling).
-
Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and Alumina columns).[16] 4. Data Analysis:
-
Quantify the [³²P]cAMP via scintillation counting.
-
Plot the amount of cAMP produced versus the log concentration of labetalol to determine the IC₅₀ for the inhibition of adenylyl cyclase activity.
Protocol 3: Functional Assay - Ex Vivo Vasoconstriction (α₁-Blockade)
This assay assesses labetalol's ability to inhibit agonist-induced contraction of isolated blood vessels.
1. Tissue Preparation:
-
Isolate an artery (e.g., rat thoracic aorta or mesenteric artery) and cut it into rings (2-4 mm).[17]
-
Mount the rings in an organ bath filled with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1-2 g). 2. Assay Procedure:
-
Obtain a cumulative concentration-response curve for an α₁-agonist like phenylephrine (B352888) by adding increasing concentrations to the bath and recording the peak contraction.[17][18]
-
Wash the tissue to return to baseline.
-
Incubate the tissue with a fixed concentration of labetalol for a set period (e.g., 30-60 minutes).
-
Repeat the cumulative concentration-response curve for phenylephrine in the presence of labetalol. 3. Data Analysis:
-
Plot the contractile response as a percentage of the maximum response versus the log concentration of phenylephrine, both in the absence and presence of labetalol.
-
The competitive antagonism by labetalol will cause a rightward shift in the concentration-response curve. The magnitude of this shift can be used to calculate the pA₂, a measure of antagonist potency.
Integrated Pharmacodynamic Effect
The clinical efficacy of labetalol in treating hypertension is a direct result of its dual receptor blockade. The antagonism of β₁-receptors in the heart prevents excessive increases in heart rate and contractility, while the blockade of α₁-receptors in the peripheral vasculature leads to vasodilation and a reduction in systemic vascular resistance. This combined action effectively lowers blood pressure without the compensatory reflex tachycardia that often limits the utility of pure α₁-blockers.
Conclusion
The pharmacodynamics of labetalol are a clear example of how stereochemistry can define the therapeutic profile of a drug. Its action is not that of a single molecule but rather the integrated effect of its constituent isomers, primarily the β-blocking (R,R)-isomer and the α₁-blocking (S,R)-isomer. This dual mechanism provides a potent antihypertensive effect by reducing peripheral resistance while simultaneously controlling heart rate. A thorough understanding of its receptor affinity, downstream signaling effects, and the methodologies used to quantify these properties is essential for the continued development and optimization of adrenergic receptor modulators.
References
- 1. Clinical pharmacokinetics and kinetic-dynamic relationships of dilevalol and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dilevalol – Chiralpedia [chiralpedia.com]
- 4. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Characterization of Labetalol in Pregnancy (The CLIP Study): A Prospective Observational Longitudinal Pharmacokinetic/Pharmacodynamic Cohort Study During Pregnancy and Postpartum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. revvity.com [revvity.com]
- 15. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Vasomotor responses are similar between outbred UM-HET3 and inbred C57BL/6J male and female mouse mesenteric resistance arteries [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Labetalol Hydrochloride and the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Labetalol (B1674207) hydrochloride, a unique adrenergic receptor blocking agent with both selective alpha-1 and non-selective beta-adrenergic receptor antagonist properties, exerts a notable influence on the renin-angiotensin system (RAS).[1][2][3][4] This dual-action mechanism contributes to its efficacy in the management of hypertension, including hypertensive emergencies and hypertension in pregnancy.[4][5][6] This technical guide provides an in-depth analysis of labetalol's effects on the key components of the RAS, supported by quantitative data from clinical studies, detailed experimental protocols, and visual representations of the underlying physiological pathways and experimental workflows.
Introduction: The Renin-Angiotensin System and Labetalol's Mechanism of Action
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. The process is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion or sympathetic nervous system activation. Renin then cleaves angiotensinogen (B3276523) to form angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II, by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, and stimulating the release of aldosterone (B195564) from the adrenal cortex, which promotes sodium and water retention.
Labetalol's interaction with the RAS is primarily mediated through its beta-blocking activity.[7] Beta-1 adrenergic receptors are present on the juxtaglomerular cells, and their stimulation by catecholamines promotes renin release. By blocking these receptors, labetalol inhibits renin secretion, thereby reducing the downstream production of angiotensin II and aldosterone.[7][8] This effect, combined with its alpha-1 adrenergic blockade leading to vasodilation, contributes to its overall antihypertensive action.[3][9]
Quantitative Effects of Labetalol on the Renin-Angiotensin System
Multiple clinical investigations have quantified the impact of labetalol on the components of the renin-angiotensin system. The data consistently demonstrates a suppressive effect on plasma renin activity (PRA) and, consequently, on aldosterone levels. The following table summarizes the quantitative findings from several key studies.
| Study Population | Labetalol Dosage | Duration of Treatment | Change in Plasma Renin Activity (PRA) | Change in Aldosterone | Change in Angiotensin II | Reference |
| 23 Hypertensive Patients | Not specified | Not specified | Diminished in 12 of 15 cases studied (-2.5 +/- 4.65 ng/ml/hr) | Decreased (non-significant) | Not Reported | [10] |
| 12 Patients with Severe Essential Hypertension | 777 +/- 393 mg/day (average) | 1 year | Did not modify plasma renin activity levels | Not Reported | Not Reported | [11] |
| Hypertensive Patients | 0.3 to 2.4 g per day (dose doubled weekly) | Not specified | Decreased at rest; exercise-induced increase was reduced | Decreased at rest | Not Reported | [12] |
| 10 Subjects with Uncomplicated Primary Hypertension | 300 mg (single oral dose) | 24 hours | Decreased in the first 2 hours, then a gradual rise | Not Reported | Not Reported | [13] |
| 21 Patients with Severe Hypertension | Intravenous infusion | Acute | Decreased after infusion | Not Reported | Not Reported | [14] |
| 24 Patients with Essential Hypertension | 150, 300, 600, and 900 mg/day | 1 week | Net inhibitory effect, maximal at lowest doses | Urinary aldosterone was decreased in a dose-dependent fashion | Not Reported | [15] |
| Healthy Volunteers | 200 mg and 400 mg (oral doses) | Acute | Exercise-induced increase was partly inhibited after 200 mg | Not Reported | Not Reported | [16] |
| 17 Adult Patients with Essential Hypertension | 1 g over 48 hours | 48 hours | Significant decrease (mean: 45%) | No significant change | Not Reported | [17] |
| Children after Coarctation Repair | Infusion | Post-operative | Decreased from 16.6 ± 9.7 ng/kg/h to 2.2 ± 2.2 ng/kg/h (6h after cross-clamp release) | Not Reported | Not Reported | [18] |
| 99 Chinese Patients with Hypertension | 2.5 mg daily | 6 weeks | -0.141 ± 0.595 ng/mL/h (significant reduction) | -51.86 ± 119.1 pg/mL (significant reduction) | -2.390 ± 5.171 pmol/L (significant reduction) | [19] |
Experimental Protocols
The following section outlines a generalized experimental protocol for assessing the effects of labetalol on the renin-angiotensin system, based on methodologies reported in the cited literature.
3.1. Subject Recruitment and Baseline Assessment:
-
Inclusion Criteria: Subjects are typically adults diagnosed with essential hypertension.[10][11][15] Specific blood pressure criteria (e.g., diastolic blood pressure ≥ 120 mmHg for severe hypertension) may be used.[11]
-
Exclusion Criteria: Patients with secondary hypertension, significant renal or hepatic disease, or contraindications to beta-blockers are typically excluded.
-
Washout Period: A washout period of several weeks is often implemented to eliminate the effects of any prior antihypertensive medications.
-
Baseline Measurements: Baseline data collection includes blood pressure and heart rate measurements in both supine and standing positions, as well as baseline blood samples for PRA, aldosterone, and angiotensin II.[10][12]
3.2. Drug Administration:
-
Dosage: Labetalol can be administered orally or intravenously. Oral dosages can range from 150 mg to 2.4 g per day, sometimes with a dose-escalation design.[12][15] Intravenous administration is used for acute effects in severe hypertension.[14]
-
Control Group: A placebo control group or a crossover design is often employed to ensure the observed effects are due to the drug.[16]
3.3. Sample Collection and Processing:
-
Blood Sampling: Blood samples for renin and aldosterone are typically collected in the morning after the patient has been in a specific posture (e.g., supine for a period, then standing) for a defined time.[20] Samples are often collected into pre-chilled EDTA tubes.
-
Centrifugation and Storage: Plasma is separated by centrifugation at low temperatures and stored frozen (e.g., at -20°C or -80°C) until analysis to prevent degradation of the analytes.
3.4. Analytical Methods:
-
Plasma Renin Activity (PRA): PRA is commonly measured by radioimmunoassay (RIA). This method quantifies the rate of angiotensin I generation from endogenous angiotensinogen during a timed incubation period.[21] Results are typically expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).[10]
-
Aldosterone and Angiotensin II: Plasma concentrations of aldosterone and angiotensin II are also frequently determined by RIA or other immunoassay techniques.
Signaling Pathways and Experimental Workflows
4.1. The Renin-Angiotensin-Aldosterone System and Labetalol's Points of Intervention
Caption: Labetalol's inhibition of beta-1 adrenergic receptors on the kidney's juxtaglomerular apparatus.
4.2. Experimental Workflow for a Clinical Study on Labetalol and the RAS
Caption: A typical workflow for a placebo-controlled clinical trial investigating labetalol's effects.
Discussion
The available evidence strongly indicates that labetalalol, through its beta-adrenergic blocking properties, consistently reduces plasma renin activity.[12][14][15] This primary effect leads to a subsequent decrease in aldosterone levels, although the effect on aldosterone may sometimes be less pronounced or non-significant.[10][17] The reduction in renin and aldosterone contributes to the antihypertensive effect of labetalol by mitigating vasoconstriction and sodium/water retention.
It is important to note that some studies have reported no significant change in PRA, particularly in patients with severe hypertension.[11] This could be attributed to the complex interplay of factors regulating blood pressure in this patient population. The dual alpha- and beta-blocking action of labetalol provides a multifaceted approach to blood pressure reduction, where the contribution of RAS inhibition may vary among individuals.
Conclusion
Labetalol hydrochloride exerts a significant and clinically relevant inhibitory effect on the renin-angiotensin system. Its primary mechanism in this regard is the blockade of beta-1 adrenergic receptors on the juxtaglomerular cells, leading to a reduction in plasma renin activity and a subsequent decrease in aldosterone. This action, in concert with its alpha-1 adrenergic antagonism, underscores its utility as a potent antihypertensive agent. For researchers and clinicians, understanding this pharmacological profile is crucial for the optimal use of labetalol in the management of hypertension and for the design of future studies exploring its full therapeutic potential.
References
- 1. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Labetalol Mechanism of Action: How Does Labetalol Work? - GoodRx [goodrx.com]
- 5. Labetalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. Beta blocker - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. Properties of labetalol, a combined alpha- and beta-blocking agent, relevant to the treatment of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effect of alpha, beta blocker, labetol on the angiotensin renin system in arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of severe essential hypertension with labetalol: effect on active and inactive renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of labetalol on plasma renin, aldosterone, and catecholamines in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute effect of labetalol on blood pressure in relation to the sympathetic nervous system and plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intravenous labetalol in severe hypertension. Effects on blood pressure, plasma renin activity and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of increasing doses of labetalol on blood pressure, plasma renin activity and aldosterone in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alpha- and beta-adrenoceptor blocking properties of labetalol in renin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Essential arterial hypertension. Effects of labetalol on blood pressure and renin-angiotensin system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Labetalol Infusion Attenuates Paradoxical Hypertension and Decreases Plasma Renin Activity After Repair of Coarctation of the Aorta in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Lack of Effects of Renin-Angiotensin-Aldosterone System Activity and Beta-Adrenoceptor Pathway Polymorphisms on the Response to Bisoprolol in Hypertension [frontiersin.org]
- 20. nbt.nhs.uk [nbt.nhs.uk]
- 21. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Intrinsic Sympathomimetic Activity of Labetalol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Labetalol (B1674207) Hydrochloride is a unique adrenergic antagonist, possessing a dual mechanism of action that includes both alpha- and beta-adrenoceptor blockade. A distinguishing feature of its pharmacological profile is its intrinsic sympathomimetic activity (ISA), a partial agonist effect at certain beta-adrenergic receptors. This technical guide provides a comprehensive examination of the ISA of labetalol, focusing on its molecular basis, physiological consequences, and the experimental methodologies used to characterize it. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction
Labetalol is a clinically significant antihypertensive agent that distinguishes itself from other beta-blockers through its multifaceted pharmacological profile. It is a non-selective beta-adrenergic antagonist with concurrent alpha-1-adrenergic blocking properties.[1][2] Furthermore, labetalol exhibits intrinsic sympathomimetic activity (ISA), primarily attributed to its partial agonist effects at beta-2 adrenergic receptors.[3][4] This ISA contributes to the vasodilatory actions of labetalol, differentiating its hemodynamic effects from those of pure beta-antagonists.
This guide delves into the core aspects of labetalol's ISA, providing a detailed resource for researchers and drug development professionals.
Molecular Basis of Intrinsic Sympathomimetic Activity
Labetalol is a racemic mixture of four stereoisomers, arising from two chiral centers.[1][5] The pharmacological activity of labetalol is not evenly distributed among these isomers. The intrinsic sympathomimetic activity is predominantly associated with the (R,R)-stereoisomer, also known as dilevalol (B1670639).[1][3][6]
-
(R,R)-isomer (Dilevalol): This isomer is a potent, non-selective beta-adrenoceptor antagonist with significant partial agonist activity at beta-2 adrenoceptors.[3][4][6] It has minimal alpha-1 blocking activity.[4]
-
(S,R)-isomer: This isomer is the most potent alpha-1 adrenoceptor antagonist of the four.[1]
-
(S,S)- and (R,S)-isomers: These isomers are considered to be relatively weak antagonists at both alpha- and beta-adrenoceptors.[7]
The beta-2 partial agonism of dilevalol is responsible for the vasodilatory component of labetalol's action that is independent of its alpha-1 blockade.
Receptor Binding Affinity and Intrinsic Activity
The interaction of labetalol and its stereoisomers with adrenergic receptors is characterized by their binding affinities (Ki) and their ability to elicit a functional response (intrinsic activity or Emax).
Table 1: Adrenergic Receptor Binding Affinities (Ki) of Labetalol Stereoisomers
| Stereoisomer | α1-Adrenoceptor | β1-Adrenoceptor | β2-Adrenoceptor |
| (R,R)-Dilevalol | Weak | Potent Antagonist | Potent Partial Agonist |
| (S,R)-Isomer | Potent Antagonist | Moderate Antagonist | Weak Antagonist |
| (S,S)-Isomer | Weak Antagonist | Weak Antagonist | Weak Antagonist |
| (R,S)-Isomer | Weak Antagonist | Weak Antagonist | Weak Antagonist |
Note: Specific Ki values are not consistently reported across the literature. The table reflects the relative potencies.
The intrinsic activity of dilevalol at the beta-2 adrenoceptor is a critical determinant of labetalol's overall hemodynamic effect. While a precise Emax value relative to a full agonist like isoproterenol (B85558) is not consistently cited, studies have demonstrated its significant, though submaximal, agonist activity.
Signaling Pathways of Labetalol's Intrinsic Sympathomimetic Activity
The beta-2 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G-protein (Gs). The partial agonism of labetalol's (R,R)-isomer at this receptor initiates a downstream signaling cascade that ultimately leads to vasodilation.
Activation of the beta-2 receptor by the (R,R)-isomer of labetalol leads to the dissociation of the Gs protein alpha subunit, which then activates adenylyl cyclase.[8] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK).[9] The inactivation of MLCK prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[9]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol outlines a general method for determining the binding affinity of labetalol and its stereoisomers to adrenergic receptors.
Protocol Details:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the adrenergic receptor of interest in a suitable buffer (e.g., Tris-HCl) with protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Incubation:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-dihydroalprenolol for β receptors), and increasing concentrations of the unlabeled labetalol stereoisomer.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-labeled antagonist).
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled labetalol isomer to generate a competition curve.
-
Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the labetalol isomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Adenylyl Cyclase Activation Assay for Intrinsic Activity (Emax) Determination
This protocol provides a general method for measuring the ability of labetalol and its stereoisomers to stimulate cAMP production, a key step in the β2-agonist signaling pathway.
Protocol Details:
-
Cell/Membrane Preparation:
-
Use whole cells or membrane preparations from a cell line endogenously or recombinantly expressing the beta-2 adrenergic receptor.
-
-
Assay Reaction:
-
Pre-incubate the cells/membranes with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.
-
Initiate the reaction by adding a mixture containing ATP (the substrate for adenylyl cyclase) and the test compound (labetalol isomer or a full agonist like isoproterenol) at various concentrations.
-
Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
-
Reaction Termination:
-
Stop the enzymatic reaction, for example, by heating the samples or adding a weak acid.
-
-
cAMP Quantification:
-
Measure the amount of cAMP produced using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or a fluorescence-based assay.
-
-
Data Analysis:
-
Plot the amount of cAMP produced against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) for each compound.
-
Calculate the intrinsic activity of the labetalol isomer by expressing its Emax as a fraction or percentage of the Emax of the full agonist (isoproterenol).
-
Isolated Tissue Bath for Vasodilation Assessment
This protocol describes a classic pharmacological method to assess the functional consequence of labetalol's ISA on vascular smooth muscle.
Protocol Details:
-
Tissue Preparation:
-
Isolate a segment of a blood vessel (e.g., guinea pig trachea or rat aorta) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.[11][12]
-
Attach the tissue to a force transducer to measure changes in tension.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate under a resting tension.
-
Pre-contract the tissue with a vasoconstrictor agent (e.g., phenylephrine (B352888) for aorta or histamine (B1213489) for trachea).[11]
-
Once a stable contraction is achieved, add cumulative concentrations of labetalol or its stereoisomers to the organ bath.
-
Record the relaxation response as a decrease in tension.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal relaxation induced by a standard vasodilator (e.g., papaverine).
-
Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.
-
Determine the EC50 and Emax for the relaxant effect.
-
In Vivo Evidence of Intrinsic Sympathomimetic Activity
In vivo studies in animal models have provided further evidence for the ISA of labetalol.
Table 2: Summary of In Vivo Effects of Labetalol Demonstrating ISA
| Animal Model | Experimental Condition | Labetalol Dose | Observed Effects | Reference |
| Spinal Cats | Devoid of resting sympathetic tone | 1 mg/kg i.v. | Sustained increase in heart rate and transient fall in blood pressure. | [4] |
| Reserpine-pretreated, Adrenalectomized Cats | No resting sympathetic tone | Up to 1 mg/kg i.v. | Graded increases in heart rate. | [4] |
| Pithed Rats | Dilevalol produced a dose-dependent fall in blood pressure that was blocked by propranolol. | [3] |
These studies demonstrate that in the absence of underlying sympathetic tone, labetalol can directly stimulate beta-adrenergic receptors, leading to an increase in heart rate and a decrease in blood pressure, consistent with its ISA.
Clinical Implications of Intrinsic Sympathomimetic Activity
The ISA of labetalol contributes to its unique clinical profile:
-
Vasodilation: The partial beta-2 agonism contributes to peripheral vasodilation, which, in addition to its alpha-1 blocking effect, helps to lower blood pressure without a significant reflex tachycardia.[3][4]
-
Maintenance of Cardiac Output: Unlike pure beta-blockers, labetalol tends to cause less of a reduction in resting heart rate and cardiac output, which may be beneficial in certain patient populations.[13]
-
Bronchodilation: The beta-2 agonist activity may partially offset the beta-2 antagonist effects, potentially leading to a lower risk of bronchospasm compared to non-selective beta-blockers without ISA.[11]
Conclusion
The intrinsic sympathomimetic activity of Labetalol Hydrochloride is a key component of its complex pharmacology. This activity is primarily mediated by the (R,R)-stereoisomer, dilevalol, acting as a partial agonist at beta-2 adrenergic receptors. This leads to a distinct hemodynamic profile characterized by vasodilation and maintenance of cardiac output. A thorough understanding of the molecular mechanisms, signaling pathways, and experimental methodologies related to labetalol's ISA is crucial for the continued development and clinical application of adrenergic receptor modulators. This technical guide provides a foundational resource for researchers and clinicians working in this field.
References
- 1. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 3. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 9. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of labetalol on in vitro preparations of the trachea and lung strips and on ventilation overflow in vivo in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relaxant effect of Pimpinella anisum on isolated guinea pig tracheal chains and its possible mechanism(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Development and Validation of Labetalol Hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Labetalol Hydrochloride in bulk drug and pharmaceutical formulations. The described method is simple, accurate, precise, and stability-indicating, adhering to the guidelines of the International Council for Harmonisation (ICH). This application note provides a comprehensive protocol for method development and validation, complete with data presentation in tabular format and visual representations of the workflow and validation parameter relationships.
Introduction
This compound is a non-selective beta-adrenergic and selective alpha-1 adrenergic blocker used in the treatment of hypertension. Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing this compound. This document presents a validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for its determination.
HPLC Method Development
Chromatographic Conditions
A systematic approach was taken to develop a simple, isocratic RP-HPLC method. The final optimized conditions are presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Shimadzu LC-20AT Prominence Liquid Chromatograph or equivalent |
| Column | Welchrom C18 Column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate buffer (pH 6.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector at 306 nm |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in the mobile phase in a 25 mL volumetric flask to obtain a stock solution of 1000 µg/mL. Further dilute to the desired concentrations for calibration.
-
Sample Solution: For tablet dosage forms, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 25 mg of this compound into a 25 mL volumetric flask, add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
The specificity of the method was evaluated by analyzing the blank (mobile phase), placebo (excipients), and the drug substance to demonstrate that there is no interference from the excipients at the retention time of this compound. Stress studies, including acid, base, oxidative, thermal, and photolytic degradation, were also performed to ensure the method is stability-indicating. The degradation products did not interfere with the quantification of the active pharmaceutical ingredient.
Linearity and Range
The linearity of the method was established by analyzing a series of this compound standard solutions over a concentration range of 10-60 µg/mL.[1] The peak area versus concentration data was subjected to linear regression analysis. The acceptance criterion is a correlation coefficient (R²) of not less than 0.999.
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of this compound was added to a placebo preparation at three different concentration levels (80%, 100%, and 120% of the nominal analytical concentration). The percentage recovery was calculated. The acceptance criterion is a mean recovery of 98-102%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution at a 100% concentration level were performed on the same day. The Relative Standard Deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The repeatability assay was performed on two different days by different analysts to assess inter-day and inter-analyst variability.
The acceptance criterion for both repeatability and intermediate precision is a %RSD of not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was assessed by intentionally introducing small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). The effect on the system suitability parameters was evaluated.
Data Presentation
The quantitative results of the validation parameters are summarized in the following tables.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | [Example Data: 250123] |
| 20 | [Example Data: 501234] |
| 30 | [Example Data: 752345] |
| 40 | [Example Data: 1003456] |
| 50 | [Example Data: 1254567] |
| 60 | [Example Data: 1505678] |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | [Example Data: 80.1] | [Example Data: 79.8] | [Example Data: 99.6] | \multirow{3}{*}{\textbf{99.5 - 101.5%}} |
| 100% | [Example Data: 100.2] | [Example Data: 100.5] | [Example Data: 100.3] | |
| 120% | [Example Data: 120.3] | [Example Data: 121.0] | [Example Data: 100.6] |
Table 4: Precision Data
| Precision Type | Parameter | Result (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | Peak Area | ≤ 2.0% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | Peak Area | ≤ 2.0% | ≤ 2.0% |
Table 5: LOD, LOQ, and System Suitability
| Parameter | Result | Acceptance Criteria |
| Limit of Detection (LOD) | [Example Data: 0.1 µg/mL] | - |
| Limit of Quantitation (LOQ) | [Example Data: 0.3 µg/mL] | - |
| Theoretical Plates | > 2000 | > 2000 |
| Tailing Factor | < 1.5 | < 2.0 |
Experimental Workflows and Relationships
The following diagrams illustrate the logical flow of the method development and validation process.
References
Quantification of Labetalol Hydrochloride in Human Plasma Using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetalol (B1674207) is a widely used antihypertensive drug that functions as a mixed alpha- and beta-adrenergic antagonist. It is crucial for pharmacokinetic and toxicokinetic studies to have a robust and sensitive method for the accurate quantification of labetalalol in human plasma. This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of labetalol in human plasma, providing a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection.
Labetalol is administered as a racemic mixture of four stereoisomers. The (R,R)-stereoisomer is primarily responsible for its beta-blocking activity, while the (S,R)-stereoisomer exhibits potent alpha-1 blocking activity.[1] The method described herein is suitable for the analysis of total labetalol, and with modifications such as a chiral column, can be adapted for stereoselective analysis.[1]
Experimental Protocols
Materials and Reagents
-
Labetalol Hydrochloride reference standard
-
Metoprolol (B1676517) (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (HPLC grade)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18, 5 µm, 100 x 4.6 mm) is a suitable choice.[2][3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a commonly used and effective method for extracting labetalol from plasma.
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Metoprolol in 50% methanol).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
-
Mobile Phase A: 2 mM Ammonium Formate in water (pH adjusted to 5.0 with formic acid)[2][3]
-
Gradient: 20% B to 80% B over 1.5 minutes, hold at 80% B for 0.5 minutes, then return to 20% B and equilibrate for 0.5 minutes.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 2.5 minutes[2]
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2][3][4]
-
Ion Spray Voltage: 5500 V[4]
-
Temperature: 550°C[4]
-
MRM Transitions:
-
Gas Settings (Arbitrary Units):
-
Curtain Gas: 30
-
Collision Gas (CAD): 8
-
Ion Source Gas 1: 50
-
Ion Source Gas 2: 50
-
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method, with data synthesized from various validated methods.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 3.18 - 700.88 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 3.18 ng/mL[2][3] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | ~10 | < 15 | < 15 | 85-115 |
| MQC | ~300 | < 15 | < 15 | 85-115 |
| HQC | ~500 | < 15 | < 15 | 85-115 |
Note: Precision and accuracy should be within 15% (20% for LLOQ) as per regulatory guidelines.[1]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Labetalol | > 90[1] | Minimal |
| Metoprolol (IS) | Consistent | Minimal |
Visualizations
Caption: Experimental workflow for Labetalol quantification in human plasma.
Discussion
The described LC-MS/MS method provides a sensitive, specific, and rapid approach for the quantification of labetalol in human plasma. The sample preparation using liquid-liquid extraction is effective in removing plasma proteins and other interferences, leading to a clean extract and minimizing matrix effects. The chromatographic conditions allow for a short run time of 2.5 minutes per sample, enabling high-throughput analysis, which is particularly beneficial for pharmacokinetic studies involving a large number of samples.[2]
The use of a stable isotope-labeled internal standard is always recommended to account for any variability during sample preparation and instrument analysis. However, a structurally similar compound like metoprolol has been shown to be a suitable alternative.[2][3] The method demonstrates good linearity over a clinically relevant concentration range and meets the regulatory requirements for precision and accuracy.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of labetalol in human plasma. The protocol is well-suited for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies of labetalol. The high sensitivity, specificity, and throughput of this method make it a valuable tool in clinical and non-clinical drug development.
References
Development of a Stability-Indicating Assay for Labetalol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetalol Hydrochloride is an adrenergic receptor blocking agent used in the treatment of hypertension.[1] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to develop and validate stability-indicating assay methods. These methods are essential for accurately quantifying the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or handling. This document provides a comprehensive guide to the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.
The developed method is designed to be simple, rapid, accurate, and specific for the determination of Labetalol HCl in both bulk drug and pharmaceutical formulations.[1][2] It effectively separates the active pharmaceutical ingredient (API) from its degradation products generated under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ~99.3%)[3]
-
This compound tablets (e.g., LABEBET 100 mg)[3]
-
HPLC grade Methanol (MeOH)
-
HPLC grade Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)[3]
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Purified water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this assay. The following chromatographic conditions have been found to be effective for the separation of Labetalol HCl and its degradation products.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[3] or equivalent |
| Mobile Phase | A: 0.1% TFA (v/v) in waterB: 0.1% TFA (v/v) in Acetonitrile:Methanol (1:1)[3] |
| Gradient Program | A linear gradient program can be optimized for optimal separation. |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 35°C[3] |
| Detection Wavelength | 230 nm[3] or 246 nm[1][2] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes to ensure elution of all degradation products.[3] |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve about 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase diluent.
-
Sample Stock Solution (for tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume.[5]
-
Sample Working Solution (100 µg/mL): Filter the sample stock solution through a 0.45 µm nylon filter. Dilute 1 mL of the filtrate to 10 mL with the mobile phase diluent.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1] These studies involve subjecting the drug substance to various stress conditions to induce degradation.
-
Acid Hydrolysis: To 1 mL of the Labetalol HCl stock solution, add 1 mL of 1N HCl. Keep the solution at room temperature for 1 hour, then neutralize with 1N NaOH and dilute to a final concentration of 100 µg/mL with diluent.[1]
-
Base Hydrolysis: To 1 mL of the Labetalol HCl stock solution, add 1 mL of 0.1N NaOH. Keep the solution at room temperature for a specified period, then neutralize with 0.1N HCl and dilute to a final concentration of 100 µg/mL with diluent.[1]
-
Oxidative Degradation: To 1 mL of the Labetalol HCl stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified period, then dilute to a final concentration of 100 µg/mL with diluent.[1]
-
Thermal Degradation: Expose the solid Labetalol HCl powder to a temperature of 80°C for 48 hours.[1] Subsequently, prepare a solution of 100 µg/mL in the diluent.
-
Photolytic Degradation: Expose the Labetalol HCl solution (100 µg/mL) to UV light (254 nm) for a specified period.
Data Presentation
The following tables summarize the expected quantitative data from the validation of the stability-indicating assay.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Table 3: Method Validation Summary
| Parameter | Typical Results |
| Linearity Range | 10-150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[1][2] |
| Limit of Detection (LOD) | 0.3583 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.7187 µg/mL[3] |
| Accuracy (% Recovery) | 98.0 - 102.0%[6] |
| Precision (% RSD) | ≤ 2.0% |
Table 4: Forced Degradation Results Summary
| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Observations |
| Acid Hydrolysis (1N HCl) | Variable | < | > | Degradation peaks well-resolved from the main peak. |
| Base Hydrolysis (0.1N NaOH) | Variable | < | > | Degradation peaks well-resolved from the main peak. |
| Oxidative (3% H₂O₂) | Variable | < | > | Degradation peaks well-resolved from the main peak. |
| Thermal (80°C) | Variable | < | > | Minimal degradation observed. |
| Photolytic (UV light) | Variable | < | > | Degradation peaks well-resolved from the main peak. |
Visualizations
The following diagrams illustrate the key processes in the development of the stability-indicating assay for this compound.
Caption: Experimental workflow for assay development.
Caption: Labetalol HCl forced degradation pathways.
Conclusion
The described RP-HPLC method is demonstrated to be a suitable stability-indicating assay for the quantification of this compound in the presence of its degradation products. The method is validated according to ICH guidelines and is shown to be linear, accurate, precise, and specific.[4] The successful separation of the parent drug from all degradation products confirms the stability-indicating nature of the assay.[1][2] This method can be effectively implemented for routine quality control analysis and for monitoring the stability of this compound in pharmaceutical formulations.[3]
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. STABILITY INDICATING RP – HPLC METHOD FOR DETERMINATION OF LABETALOL HCL IN PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Enantiomeric Separation of Labetalol Diastereomers
Introduction
Labetalol (B1674207) is a non-selective beta-adrenergic and selective alpha-1-adrenergic blocker used in the treatment of hypertension. It possesses two chiral centers, resulting in four stereoisomers: (R,R), (S,S), (R,S), and (S,R). These stereoisomers can exhibit different pharmacological and toxicological profiles. Consequently, the accurate separation and quantification of each enantiomer are crucial in pharmaceutical development and quality control. This application note provides detailed protocols for the enantiomeric separation of Labetalol diastereomers using High-Performance Liquid Chromatography (HPLC), including both direct and indirect methods, as well as a capillary electrophoresis approach.
Methods Overview
This document outlines three primary methods for the enantiomeric separation of Labetalol:
-
Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) to directly resolve the enantiomers. An α1-acid glycoprotein (B1211001) (AGP) column is highlighted.
-
Indirect Chiral HPLC via Derivatization: This approach involves the pre-column derivatization of Labetalol with a chiral reagent to form diastereomeric pairs, which are then separated on a standard achiral reversed-phase column.
-
Capillary Electrophoresis (CE): This technique employs a chiral selector added to the background electrolyte to achieve separation.
The following sections provide detailed experimental protocols for each of these methods.
Experimental Protocols
Protocol 1: Direct Enantiomeric Separation by Chiral Stationary Phase HPLC
This protocol describes the direct separation of all four Labetalol stereoisomers using an α1-acid glycoprotein (AGP) chiral stationary phase.[1][2]
Materials and Reagents:
-
Labetalol Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sodium phosphate (B84403) monobasic
-
Sodium phosphate dibasic
-
Deionized water (18.2 MΩ·cm)
-
Tetrabutylammonium (B224687) bromide (optional modifier)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector
-
Chiral Stationary Phase Column: Chiral-AGP column (e.g., 150 x 4.0 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 10 mM sodium phosphate buffer. Adjust the pH to 7.0.
-
The mobile phase consists of a mixture of the 10 mM sodium phosphate buffer (pH 7.0) and an organic modifier like methanol or acetonitrile. A common starting composition is a 95:5 (v/v) ratio of buffer to methanol.[2]
-
For optimization, the pH and the concentration of a cationic modifier (e.g., tetrabutylammonium bromide) in the mobile phase can be adjusted to fine-tune the enantioselectivity.[1]
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution to the desired concentration range (e.g., 10-100 µg/mL).[2]
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions and record the chromatograms.
-
The four stereoisomers of Labetalol should be resolved.
-
Protocol 2: Indirect Enantiomeric Separation by HPLC via Chiral Derivatization
This protocol details the separation of Labetalol enantiomers after pre-column derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). The resulting diastereomeric thiourea (B124793) derivatives can be separated on a standard C18 column.[3]
Materials and Reagents:
-
This compound reference standard
-
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate
-
Potassium dihydrogen phosphate
-
Deionized water (18.2 MΩ·cm)
-
Acetonitrile (HPLC grade)
Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV or fluorescence detector
-
Reversed-Phase Column: Nova-Pak C18 column (or equivalent)
Procedure:
-
Derivatization:
-
React Labetalol with GITC to form four diastereomeric thiourea derivatives. (The specific reaction conditions such as solvent, temperature, and time need to be optimized based on laboratory standards for derivatization reactions).
-
-
Mobile Phase Preparation:
-
Prepare a 0.01 mol/L phosphate buffer and adjust the pH to 7.00.
-
The mobile phase is a mixture of Methanol and the 0.01 mol/L phosphate buffer (pH 7.00) in a 51:49 (v/v) ratio.[3]
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the derivatized Labetalol in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to the desired concentration range.
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the derivatized standard solutions and record the chromatograms.
-
The four diastereomeric derivatives should be efficiently separated.[3]
-
Protocol 3: Chiral Separation by Capillary Electrophoresis
This method utilizes a derivatized cyclodextrin (B1172386) as a chiral selector in capillary zone electrophoresis to separate the four stereoisomers of Labetalol.[4]
Materials and Reagents:
-
This compound reference standard
-
Heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD) or Octakis(2,3-diacetyl-6-sulfato)-γ-cyclodextrin (ODAS-γ-CD)
-
Phosphoric acid
-
Deionized water (18.2 MΩ·cm)
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
Procedure:
-
Background Electrolyte (BGE) Preparation:
-
Prepare an acidic buffer of low molarity.
-
The optimal separation is achieved with 10 mM HDAS-β-CD and 10 mM ODAS-γ-CD in the acidic pH buffer.[4]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare working standard solutions by diluting the stock solution.
-
-
Capillary Electrophoresis Conditions:
-
Capillary: Fused-silica
-
Background Electrolyte: Acidic buffer containing 10 mM HDAS-β-CD and 10 mM ODAS-γ-CD[4]
-
Voltage: High voltage (specifics to be optimized based on capillary length and instrument)
-
Temperature: Controlled
-
Injection: Hydrodynamic or electrokinetic
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm)
-
-
Analysis:
-
Condition the capillary with the BGE.
-
Inject the sample and apply the separation voltage.
-
Baseline separation of all four isomers can be achieved in less than 15 minutes with a longer capillary and high voltage.[4]
-
Data Presentation
The following table summarizes the quantitative data from the described methods for the enantiomeric separation of Labetalol diastereomers.
| Method | Stationary Phase/Selector | Mobile Phase/BGE | Detection | Retention Times (min) | Resolution (Rs) |
| Direct HPLC | Chiral-AGP | 10 mM Sodium Phosphate Buffer (pH 7.0) : Methanol (95:5 v/v) | UV at 225 nm | Not explicitly stated, but separation is achieved. | Good resolution is reported. |
| Indirect HPLC | Nova-Pak C18 | Methanol : 0.01 mol/L Phosphate Buffer (pH 7.00) (51:49, v/v) | UV at 250 nm or Fluorescence (Ex: 340 nm, Em: 440 nm) | Not explicitly stated, but efficient separation is reported.[3] | Efficient separation is reported.[3] |
| Capillary Electrophoresis | 10 mM HDAS-β-CD and 10 mM ODAS-γ-CD | Acidic buffer of low molarity | UV | All isomers separated in < 15 min.[4] | Baseline separation is achieved.[4] |
Visualizations
Caption: Experimental workflow for the enantiomeric separation of Labetalol.
Caption: Logical relationship between separation goals and methodologies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. [Separation of enantiomeric labetalol by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation of labetalol stereoisomers in human plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Labetalol Hydrochloride: Applications in Hypertensive Animal Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Labetalol (B1674207) Hydrochloride in preclinical research, specifically focusing on its application in common hypertensive animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Labetalol Hydrochloride is an adrenergic receptor blocking agent with a dual mechanism of action, exhibiting both selective, competitive alpha-1-adrenergic blockade and non-selective, competitive beta-adrenergic blockade.[1] This dual antagonism leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure with a minimal impact on heart rate and cardiac output.[2][3] Labetalol is effectively used in various animal models of hypertension to study its antihypertensive effects and underlying mechanisms. The most common models include the Spontaneously Hypertensive Rat (SHR), the Deoxycorticosterone Acetate (B1210297) (DOCA)-salt hypertensive rat, and the two-kidney, one-clip (2K1C) Goldblatt hypertensive rat.[4][5]
Data Presentation: Efficacy of Labetalol in Hypertensive Animal Models
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters in different hypertensive rat models.
Table 1: Effect of Labetalol on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)
| Dose (Oral) | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Change in Heart Rate | Reference(s) |
| 25, 50, 100 mg/kg/day | 1.5 weeks | Prevention of hypertension development | Bradycardia observed from the start of administration | [4] |
| 4.0, 8.0 mg/kg/day | Long-term | Decrease of ~30 mmHg | Not specified | [2] |
Table 2: Effect of Labetalol on Blood Pressure and Heart Rate in DOCA-Salt Hypertensive Rats
| Dose (Oral) | Duration of Treatment | Change in Blood Pressure | Change in Heart Rate | Reference(s) |
| 10, 30, 100 mg/kg/day | 6 days | Dose-dependent reduction (more pronounced than in RHR) | Bradycardia observed | [4] |
| 30, 100 mg/kg | Single dose | Significant reduction | Reduction in resting heart rate | [6] |
Table 3: Effect of Labetalol on Blood Pressure and Heart Rate in Renal Hypertensive Rats (RHR/2K1C)
| Dose (Intra-gastric) | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Change in Heart Rate | Reference(s) |
| 30 mg/kg (twice daily) | 3 weeks | Significant reduction | Statistically significant bradycardia | [2] |
| 10, 30, 100 mg/kg/day (oral) | 6 days | Antihypertensive effects noted | Bradycardia observed | [4] |
Table 4: Biochemical Effects of Labetalol in Hypertensive Models
| Animal Model | Labetalol Dose | Effect on Plasma Renin Activity (PRA) | Effect on Aldosterone (B195564) | Reference(s) |
| Hypertensive Patients | 0.3 to 2.4 g/day | Decreased at rest and during exercise | Decreased at rest | [1][7] |
| Chronic 2K1C Rats | 30 mg/kg (twice daily) | No significant difference compared to control | Not specified | [2] |
| Hypertensive Patients | 150-900 mg/day | Net inhibitory effect, maximal at lowest doses | Dose-dependent decrease | [8] |
Experimental Protocols
Induction of Hypertensive Animal Models
3.1.1. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model induces a low-renin, volume-dependent form of hypertension.[9]
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200g)
-
Deoxycorticosterone acetate (DOCA)
-
Vehicle for DOCA (e.g., sterile sesame oil or dimethylformamide)
-
Ketamine and xylazine (B1663881) for anesthesia
-
1% Sodium Chloride (NaCl) drinking water
-
Standard rat chow
Protocol:
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Uninephrectomy (Optional but recommended for robust hypertension):
-
Anesthetize the rat with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and carefully remove the kidney.
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia as per institutional guidelines.
-
Allow a recovery period of one week.
-
-
DOCA Administration:
-
Salt Loading:
-
Replace the rats' drinking water with a 1% NaCl solution ad libitum throughout the study period.[10]
-
-
Blood Pressure Monitoring:
-
Monitor systolic blood pressure (SBP) weekly using the tail-cuff method. A significant and sustained increase in SBP indicates the successful induction of hypertension.
-
3.1.2. Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat Model
This model mimics renovascular hypertension, which is characterized by activation of the renin-angiotensin system.[6]
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220g)
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Silver or titanium clips with a specific internal diameter (e.g., 0.20-0.23 mm)
-
Surgical instruments
Protocol:
-
Acclimatization: House the rats in a controlled environment for at least one week before surgery.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a flank incision to expose the left renal artery.
-
Carefully dissect the left renal artery from the surrounding tissue.
-
Place a silver or titanium clip with a pre-determined internal diameter around the renal artery to partially constrict it. The contralateral (right) kidney is left untouched.[12][13]
-
Close the incision in layers.
-
Provide post-operative care, including analgesics.
-
-
Development of Hypertension:
-
Allow 4-6 weeks for hypertension to develop.
-
-
Blood Pressure Monitoring:
-
Measure SBP weekly via the tail-cuff method to confirm the hypertensive state.
-
This compound Administration
3.2.1. Preparation of Labetalol Solution
This compound is soluble in water and can be prepared in sterile saline or water for injection for both oral and parenteral administration. For oral gavage, dissolve the required amount of Labetalol HCl in distilled water or 0.9% saline. For intravenous administration, Labetalol HCl can be diluted with commonly used intravenous fluids.[14][15]
3.2.2. Administration Routes
-
Oral Gavage (p.o.): This is a common route for chronic studies. Doses typically range from 10 to 100 mg/kg/day.[4]
-
Intraperitoneal Injection (i.p.): Suitable for acute or sub-chronic studies.
-
Intravenous Injection (i.v.): Used for acute studies to observe immediate effects. Doses are generally lower than for oral administration.
-
Subcutaneous Injection (s.c.): Another option for sustained release in some formulations.
Measurement of Cardiovascular Parameters
3.3.1. Blood Pressure and Heart Rate
-
Tail-Cuff Plethysmography (Non-invasive): This is the most common method for repeated blood pressure measurements in conscious rats.[16]
-
Place the rat in a restrainer.
-
Warm the tail to increase blood flow and improve signal detection.
-
Place the tail cuff and a pulse sensor on the rat's tail.
-
Inflate the cuff to occlude blood flow and then gradually deflate it.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
-
Intra-arterial Catheterization (Invasive): This "gold standard" method provides continuous and more accurate blood pressure and heart rate recordings but is a surgical procedure.
Visualizations
Signaling Pathways
The antihypertensive effect of Labetalol is mediated through its interaction with adrenergic receptors. The following diagrams illustrate the general signaling pathways affected by Labetalol.
Caption: Labetalol's dual mechanism of action.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effects of a compound like Labetalol in an animal model.
References
- 1. Effects of labetalol on plasma renin, aldosterone, and catecholamines in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of labetalol in chronic two-kidney Goldblatt hypertension (2-KGH) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antihypertensive effects of labetalol in three types of hypertensive models of rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relationships between the cardiovascular effects, alpha- and beta-adrenoceptor blocking actions and plasma concentration of labetalol in doca hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive effect of labetalol, a new alpha- and beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of increasing doses of labetalol on blood pressure, plasma renin activity and aldosterone in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 9. Acute effect of labetalol on blood pressure in relation to the sympathetic nervous system and plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kentscientific.com [kentscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Animal Models for anti-hypertensive Drugs | PPTX [slideshare.net]
- 13. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 14. This compound Injection, USP [dailymed.nlm.nih.gov]
- 15. A simple versatile method for measuring tail cuff systolic blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
In Vitro Bioassays for Assessing Labetalol Hydrochloride Potency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetalol (B1674207) Hydrochloride is a widely used antihypertensive agent characterized by its dual mechanism of action as both an alpha- and beta-adrenergic receptor antagonist.[1][2] This unique pharmacological profile, which combines selective alpha-1 and non-selective beta-1 and beta-2 adrenergic receptor blockade, contributes to its efficacy in managing hypertension.[3][4] The potency of Labetalol Hydrochloride is determined by its affinity for these receptors and its ability to antagonize their downstream signaling pathways. This document provides detailed application notes and protocols for in vitro bioassays designed to assess the potency of this compound.
The primary in vitro methods for determining the potency of this compound are radioligand binding assays and functional cell-based assays. Radioligand binding assays directly measure the affinity of the drug for specific adrenergic receptor subtypes, providing key binding constants (Ki). Functional assays, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) levels, quantify the drug's ability to inhibit the physiological response following receptor activation.
Signaling Pathways
Labetalol exerts its therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to alpha-1, beta-1, and beta-2 adrenergic receptors.
-
Alpha-1 Adrenergic Receptor Signaling: Alpha-1 adrenergic receptors are coupled to Gq proteins. Upon activation by an agonist, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to smooth muscle contraction and vasoconstriction. Labetalol blocks this pathway, resulting in vasodilation.[1]
-
Beta-1 and Beta-2 Adrenergic Receptor Signaling: Beta-1 and beta-2 adrenergic receptors are coupled to Gs proteins. Agonist binding to these receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[5] Increased cAMP levels activate protein kinase A (PKA), leading to various downstream effects, including increased heart rate and contractility (beta-1) and smooth muscle relaxation (beta-2). Labetalol antagonizes these effects by blocking the initial receptor activation.[1]
Data Presentation
The potency of this compound at the different adrenergic receptor subtypes can be quantified and compared using data from in vitro bioassays. The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) reported in the literature.
| Receptor Subtype | Radioligand | Labetalol Ki (nM) | Reference Cell Line |
| Alpha-1 | [³H]-Prazosin | 10 - 100 | Rat Brain Membranes |
| Beta-1 | [¹²⁵I]-Iodocyanopindolol | 5 - 20 | Rat Heart Membranes |
| Beta-2 | [¹²⁵I]-Iodocyanopindolol | 20 - 50 | Rat Lung Membranes |
| Functional Assay | Receptor Subtype | Labetalol IC50 (nM) | Reference Cell Line |
| cAMP Inhibition | Beta-1 | 15 - 60 | CHO-K1 cells expressing human β1-AR |
| cAMP Inhibition | Beta-2 | 50 - 200 | HEK293 cells expressing human β2-AR |
Note: The reported values can vary depending on the specific experimental conditions, cell lines, and radioligands used.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for alpha-1, beta-1, and beta-2 adrenergic receptors.
Materials:
-
Cell lines expressing the adrenergic receptor of interest (e.g., HEK293 or CHO-K1 cells stably transfected with human alpha-1, beta-1, or beta-2 adrenergic receptor cDNA) or tissue homogenates rich in these receptors (e.g., rat brain for alpha-1, rat heart for beta-1, rat lung for beta-2).
-
Radioligands:
-
Alpha-1: [³H]-Prazosin
-
Beta-1 & Beta-2: [¹²⁵I]-Iodocyanopindolol
-
-
This compound
-
Non-specific binding control: Phentolamine (for alpha-1), Propranolol (for beta)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Harvest cells or dissect tissue and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a competing non-labeled ligand (e.g., 10 µM Phentolamine or Propranolol for non-specific binding).
-
50 µL of this compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of the appropriate radioligand at a concentration close to its Kd value.
-
50 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of Labetalol that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay for Beta-Adrenergic Receptors
This protocol describes a method to determine the functional potency (IC50) of this compound by measuring its ability to inhibit agonist-induced cAMP production in cells expressing beta-adrenergic receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the animal pharmacology of labetalol, a combined alpha- and beta-adrenoceptor-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccjm.org [ccjm.org]
- 5. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]
Labetalol Hydrochloride: In Vitro Applications for Cardiomyocyte Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Labetalol Hydrochloride is a non-selective beta-adrenergic receptor blocker and a selective alpha-1 adrenergic receptor antagonist.[1][2] This dual mechanism of action makes it a valuable tool in cardiovascular research, particularly in studies involving cardiomyocytes. In clinical practice, Labetalol is utilized for the management of hypertension, including hypertensive emergencies and hypertension in pregnancy.[3][4] In the context of cell culture studies, Labetalol serves as a critical agent for investigating fundamental cardiac physiology and pathology, including the modulation of cardiomyocyte contractility, electrophysiology, and cellular responses to hypertrophic and apoptotic stimuli.
These application notes provide detailed protocols for the use of this compound in in vitro cardiomyocyte studies, catering to researchers in drug discovery and cardiovascular science. The protocols cover the assessment of Labetalol's effects on cardiomyocyte function and its protective potential in models of cardiac hypertrophy and cardiotoxicity.
Mechanism of Action in Cardiomyocytes
Labetalol exerts its effects on cardiomyocytes through the blockade of adrenergic receptors. The beta-1 adrenergic receptor blockade is primarily responsible for its negative chronotropic (heart rate-lowering) and inotropic (contractility-reducing) effects.[5] This is achieved by antagonizing the effects of catecholamines, leading to reduced intracellular cyclic AMP (cAMP) levels and subsequent modulation of calcium influx through L-type calcium channels.[4] The alpha-1 adrenergic receptor blockade contributes to vasodilation in vivo, but in cardiomyocyte culture, it is relevant for studying signaling pathways related to cardiac hypertrophy, as alpha-1 adrenergic stimulation is a known hypertrophic stimulus.[2][6]
Data Presentation: Quantitative Effects of Labetalol on Cardiomyocytes
The following tables summarize quantitative data on the effects of this compound in various cardiomyocyte experimental models.
| Cell Type | Labetalol Concentration | Duration of Treatment | Observed Effect | Assay | Reference |
| Canine Purkinje fibers | 1-10 µM | Not specified | Concentration-dependent reduction in action potential amplitude and Vmax | Microelectrode recording | [1] |
| Canine ventricular muscle | 1-3 µM | Not specified | Significant increase in action potential duration | Microelectrode recording | [1] |
| H9c2 rat cardiomyoblasts | 1.5 x 10⁻⁴ to 3 x 10⁻⁴ M | 24 hours | Decreased cell viability | CCK-8 assay | [4] |
| H9c2 rat cardiomyoblasts | 2.5 x 10⁻⁴ M | 21 hours | Increased apoptosis (TUNEL positive cells) | TUNEL assay | [4] |
| H9c2 rat cardiomyoblasts | 2.5 x 10⁻⁴ M | Not specified | Reduced mitochondrial membrane potential | JC-1 assay | [4] |
| Isolated perfused rat heart | 5.0 and 7.5 µM | Not specified | Reduced ventricular arrhythmias during coronary occlusion | Electrocardiogram | [7] |
Table 1: Summary of this compound Effects on Cardiomyocyte Electrophysiology and Viability.
| Parameter | Control | Labetalol (10 µM) | Change | Reference |
| Action Potential Amplitude (Purkinje fibers) | Baseline | Reduced | Concentration-dependent | [1] |
| Vmax (Purkinje fibers) | Baseline | Reduced | Concentration-dependent | [1] |
| Action Potential Duration (Ventricular muscle) | Baseline | Increased | Significant at 1-3 µM | [1] |
| Cell Viability (H9c2, 2.5 x 10⁻⁴ M) | 100% | ~50% | Decrease | [4] |
Table 2: Quantitative Changes in Cardiomyocyte Parameters Following Labetalol Treatment.
Experimental Protocols
Protocol 1: Assessment of Labetalol's Negative Chronotropic Effect on Beating Cardiomyocytes
This protocol details the methodology to quantify the effect of Labetalol on the spontaneous beating rate of cultured cardiomyocytes.
Materials:
-
Cultured, spontaneously beating cardiomyocytes (e.g., neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes)
-
Culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Phase-contrast microscope with a camera capable of video recording
-
Image analysis software with Fourier transform capabilities
Procedure:
-
Culture cardiomyocytes in appropriate multi-well plates until they form a spontaneously beating syncytium.
-
Acquire baseline video recordings of several fields of view, ensuring a stable temperature and CO2 environment.
-
Prepare serial dilutions of this compound in pre-warmed culture medium to achieve final concentrations in the therapeutic range (e.g., 1 µM, 10 µM, 100 µM).
-
Replace the culture medium with the Labetalol-containing medium.
-
After an appropriate incubation period (e.g., 15-30 minutes), acquire video recordings from the same fields of view.
-
Analyze the video files using software that can track pixel density changes over time to determine the beating frequency. A fast Fourier transform (FFT) can be applied to the pixel intensity data to accurately determine the dominant beating frequency.[1][6]
-
Compare the beating rates before and after Labetalol treatment to quantify the negative chronotropic effect.
Protocol 2: In Vitro Model of Cardiac Hypertrophy and a Labetalol Intervention Study
This protocol describes the induction of hypertrophy in cultured cardiomyocytes using norepinephrine (B1679862) and the assessment of Labetalol's potential to prevent or reverse this effect.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or other suitable cardiomyocyte cultures
-
Serum-free culture medium
-
Norepinephrine (NE) stock solution
-
This compound stock solution
-
Reagents for immunofluorescence (e.g., anti-alpha-actinin antibody, DAPI)
-
Microplate reader for protein quantification (e.g., BCA assay)
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Isolate and culture NRVMs in multi-well plates. After 24-48 hours, switch to a serum-free medium to induce quiescence.
-
Induction of Hypertrophy: Treat the cells with norepinephrine (e.g., 10 µM) for 48 hours to induce a hypertrophic response.[2][3]
-
Labetalol Intervention:
-
Prevention: Co-treat cells with norepinephrine and various concentrations of Labetalol (e.g., 1 µM, 10 µM).
-
Reversal: After inducing hypertrophy with norepinephrine for 48 hours, replace the medium with fresh serum-free medium containing Labetalol for an additional 24-48 hours.
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Fix the cells and perform immunofluorescence staining for a cardiomyocyte-specific marker like alpha-actinin (B1170191) and a nuclear stain like DAPI. Capture images and use image analysis software to measure the surface area of individual cardiomyocytes.
-
Protein Synthesis: Measure total protein content per well using a BCA assay and normalize to the cell number (determined by counting nuclei). An increase in protein content per cell is indicative of hypertrophy.
-
-
Compare the hypertrophic markers in the different treatment groups to determine the efficacy of Labetalol.
Protocol 3: Investigating the Protective Effect of Labetalol Against Doxorubicin-Induced Apoptosis
This protocol outlines a method to assess whether Labetalol can mitigate the cardiotoxic effects of the chemotherapy drug Doxorubicin.
Materials:
-
H9c2 cardiomyoblasts or primary cardiomyocytes
-
Culture medium
-
Doxorubicin stock solution
-
This compound stock solution
-
Reagents for apoptosis detection (e.g., Annexin V/Propidium Iodide staining kit, TUNEL assay kit)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cardiomyocytes in multi-well plates.
-
Induction of Apoptosis: Treat the cells with a known concentration of Doxorubicin (e.g., 1 µM) for 24 hours to induce apoptosis.
-
Labetalol Protection:
-
Pre-treatment: Incubate cells with Labetalol (e.g., 10 µM) for 1-2 hours before adding Doxorubicin.
-
Co-treatment: Treat cells with Doxorubicin and Labetalol simultaneously.
-
-
Assessment of Apoptosis:
-
Annexin V/PI Staining: Stain the cells with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
TUNEL Assay: Perform a TUNEL assay to detect DNA fragmentation, a hallmark of late-stage apoptosis. Visualize and quantify the number of TUNEL-positive cells using fluorescence microscopy.
-
-
Compare the levels of apoptosis in the different treatment groups to evaluate the protective effect of Labetalol.
Visualizations: Signaling Pathways and Experimental Workflows
Figure 1: Mechanism of action of Labetalol on cardiomyocytes.
Figure 2: Workflow for studying Labetalol's anti-hypertrophic effects.
Figure 3: Workflow for assessing Labetalol's cardioprotective effects.
Conclusion
This compound is a versatile pharmacological tool for in vitro cardiomyocyte research. The provided protocols offer a foundation for investigating its effects on fundamental cardiac functions and in models of cardiac disease. By understanding its mechanism of action and applying these standardized methodologies, researchers can further elucidate the cellular and molecular basis of cardiac physiology and pathology, and explore the therapeutic potential of adrenergic blockade in various cardiovascular conditions. It is important to note that while the H9c2 cell line is a useful model, primary cardiomyocytes or iPSC-derived cardiomyocytes are often more physiologically relevant for translational studies.[4] Careful consideration of the experimental model and appropriate controls are crucial for obtaining robust and meaningful data.
References
- 1. mdpi.com [mdpi.com]
- 2. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multi-Imaging Method to Assay the Contractile Mechanical Output of Micropatterned Human iPSC-Derived Cardiac Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Quantification of Cardiomyocyte Beating Frequency Using Fourier Transform Analysis | Semantic Scholar [semanticscholar.org]
- 7. Lipid Emulsion Mitigates the Cardiotoxic Effects of Labetalol in Rat Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Labetalol Hydrochloride for Inducing Controlled Hypotension in Surgical Models
Introduction
Labetalol (B1674207) hydrochloride is a versatile adrenergic antagonist utilized in clinical and research settings to manage hypertension and induce controlled hypotension. Its unique mechanism of action, involving both alpha- and beta-adrenergic receptor blockade, allows for a reduction in blood pressure without the significant reflex tachycardia often seen with pure vasodilators.[1] In surgical research models, inducing controlled hypotension is a critical technique to minimize intraoperative bleeding, improve visualization of the surgical field, and study the physiological effects of reduced perfusion on various organ systems. These notes provide detailed protocols and data for the application of labetalol in achieving these objectives.
Mechanism of Action
Labetalol exerts its antihypertensive effects through a dual blockade of adrenergic receptors.[2] It is a non-selective beta-adrenergic antagonist (blocking both β1 and β2 receptors) and a selective alpha-1-adrenergic antagonist (α1).[3][4]
-
Alpha-1 Blockade: Antagonism of α1-adrenergic receptors, located on vascular smooth muscle, leads to vasodilation and a decrease in systemic vascular resistance.[2][5] This is a primary contributor to the reduction in blood pressure.
-
Beta-1 Blockade: By blocking β1 receptors, predominantly found in the heart, labetalol reduces heart rate and myocardial contractility, leading to a decrease in cardiac output.[2][5]
-
Beta-2 Blockade: The blockade of β2 receptors can lead to side effects such as bronchospasm, particularly in susceptible subjects.[3][6]
The ratio of beta-to-alpha antagonism is approximately 3:1 after oral administration and increases to about 7:1 following intravenous administration.[1][6] This combined action results in a controlled decrease in blood pressure with a blunted heart rate response.
Experimental Protocols
1. General Protocol for Induction of Controlled Hypotension
This protocol provides a general framework. Specific parameters, especially drug dosages, must be optimized based on the animal model, anesthetic regimen, and target blood pressure.
Materials:
-
Labetalol Hydrochloride for injection (e.g., 5 mg/mL solution)
-
Sterile saline or 5% dextrose for dilution
-
Infusion pump
-
Anesthetic agents (e.g., isoflurane (B1672236), propofol, ketamine/xylazine)
-
Surgical monitoring equipment (invasive blood pressure monitor is highly recommended)[7]
-
Intravenous catheters
-
Syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the surgical model animal using a standardized and stable anesthetic protocol. Anesthetics themselves can cause hypotension, so a stable baseline must be established before labetalol administration.[8]
-
Vascular Access: Establish intravenous access for drug administration and fluid maintenance. For precise blood pressure monitoring, place an arterial catheter (e.g., in the dorsal pedal or femoral artery).[7]
-
Baseline Monitoring: Record baseline hemodynamic parameters for at least 15-20 minutes after the animal is stable under anesthesia. This includes Mean Arterial Pressure (MAP), Systolic Arterial Pressure (SAP), Diastolic Arterial Pressure (DAP), and Heart Rate (HR). The target MAP for adequate organ perfusion is generally maintained at or above 60-70 mmHg.[9]
-
Labetalol Administration (Two Methods):
-
Bolus and Infusion: Administer an initial loading dose (bolus) of labetalol intravenously. Follow immediately with a continuous rate infusion (CRI). The infusion rate should be titrated to achieve and maintain the target MAP.
-
Infusion Only: Start a continuous rate infusion at a low dose and gradually increase the rate every 5-10 minutes until the target MAP is reached.
-
-
Target Hypotension: The target level of hypotension should be predetermined. A common target in research models is a MAP of 50-65 mmHg.[10][11]
-
Continuous Monitoring: Throughout the procedure, continuously monitor arterial blood pressure and heart rate. Adjust the labetalol infusion rate as needed to maintain the desired level of hypotension.[9]
-
Recovery: Once the hypotensive period is complete, discontinue the labetalol infusion. Blood pressure typically begins to return to baseline levels. The duration of action can be several hours.[12] Monitor the animal closely during recovery.
Data Presentation: Dosages and Hemodynamic Effects
The following tables summarize quantitative data from various studies. Dosages can vary significantly between species and based on the anesthetic protocol used.
Table 1: Labetalol Dosage Regimens in Surgical Models
| Species | Route | Loading Dose (Bolus) | Infusion Rate | Target / Notes | Citation |
| Dog | IV | 0.2 mg/kg | 1.1 mg/kg/h (median) | Treatment for perioperative hypertension. | [13] |
| Dog | IV | 0.1 mg/kg | N/A | Administered over 60 seconds. | [14] |
| Dog | IV | 15 mg/kg (total dose) | N/A | Single dose to induce hypotension. | [15][16] |
| Rat | IV Infusion | N/A | Titrated to effect | To achieve a target MAP of 50 mmHg. | [10] |
| Human | IV | 20 mg | 0.5 - 2 mg/min | Controlled hypotension in tympanoplasty. Max dose 300 mg. | [17] |
| Human | IV | 0.25 mg/kg | 2 mg/min (up to 4 mg/min) | Controlled hypotension in rhinoplasty. | [11] |
| Human | IV Infusion | N/A | 0.2 mg/kg/hr | Hypotensive anesthesia for myomectomy. | [18][19] |
Table 2: Reported Hemodynamic Effects of Labetalol-Induced Hypotension
| Species | Labetalol Dose | Baseline MAP (mmHg) | Hypotensive MAP (mmHg) | Change in Heart Rate | Other Effects | Citation |
| Dog | 15 mg/kg IV | 88 | 47 | Unchanged | Cardiac output was reduced. | [15][16] |
| Dog | 0.2 mg/kg bolus, 1.1 mg/kg/h infusion | ~110 (median) | ~79 (median) | Not significant | Median maximum MAP decrease was 31 mmHg. | [13] |
| Rat | Infusion to target | N/A | 50 (target) | N/A | Significantly decreased blood loss compared to control. | [10] |
| Human | 0.2 mg/kg/hr infusion | ~95 | ~70-75 | Significantly decreased | Reduced operative blood loss and transfusion needs. | [18] |
Logical Framework and Considerations
The primary goal of using labetalol in a surgical model is to leverage its hypotensive effects to achieve specific experimental outcomes.
Key Considerations and Best Practices:
-
Monitoring is Critical: Invasive, continuous arterial blood pressure monitoring is the gold standard and is highly recommended for safety and accuracy.[7][9]
-
Anesthetic Interaction: Inhalant anesthetics like isoflurane and sevoflurane (B116992) are themselves vasodilators and can have additive hypotensive effects with labetalol.[20][21] Anesthetic depth should be kept at the minimum effective level.
-
Fluid Management: Ensure the animal is normovolemic before inducing hypotension to avoid severe drops in blood pressure and organ hypoperfusion.[10]
-
Contraindications: Use with caution in animals with pre-existing bradycardia, heart block, or bronchospastic airway disease due to its beta-blocking effects.[1][3]
-
Titration: Always titrate labetalol to effect. The dose-response can vary between individual animals. Start with a low dose and increase slowly while closely observing the hemodynamic response.[13]
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. m.youtube.com [m.youtube.com]
- 7. dvm360.com [dvm360.com]
- 8. youtube.com [youtube.com]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 10. Labetalol-induced hypotension decreases blood loss during uncontrolled hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. cardiffcriticalcare.co.uk [cardiffcriticalcare.co.uk]
- 13. Retrospective evaluation of labetalol as antihypertensive agent in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Haemodynamic effects of labetalol in isoflurane-anaesthetized dogs that received dexmedetomidine: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Haemodynamic effects of labetalol-induced hypotension in the anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. scielo.br [scielo.br]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. egyfs.journals.ekb.eg [egyfs.journals.ekb.eg]
- 20. The use of labetalol in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Anesthesia-Associated Relative Hypovolemia: Mechanisms, Monitoring, and Treatment Considerations [frontiersin.org]
Labetalol Hydrochloride in Ischemic Heart Disease: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Labetalol Hydrochloride administration in clinical studies related to ischemic heart disease. It includes detailed application notes, experimental protocols derived from published research, and a summary of quantitative data.
This compound is a unique adrenergic receptor blocking agent that acts as a competitive antagonist at both alpha-1 and beta-adrenergic receptors.[1][2][3] This dual mechanism of action results in vasodilation and a reduction in heart rate, which are beneficial in the management of ischemic heart disease.[4] It is effective in treating hypertension, a common comorbidity in patients with ischemic heart disease, and has been studied in various clinical settings, including stable angina pectoris and acute myocardial infarction.[1][5]
Mechanism of Action
Labetalol's therapeutic effects in ischemic heart disease stem from its ability to reduce myocardial oxygen demand while maintaining or even improving coronary blood flow. By blocking beta-1 receptors in the heart, it decreases heart rate, myocardial contractility, and blood pressure.[3] Simultaneously, its alpha-1 adrenergic blockade leads to vasodilation of peripheral arteries, reducing afterload.[4] This combined action distinguishes it from traditional beta-blockers.[1]
References
- 1. Labetalol. A reappraisal of its pharmacology, pharmacokinetics and therapeutic use in hypertension and ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labetalol Mechanism of Action: How Does Labetalol Work? - GoodRx [goodrx.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Labetalol in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Labetalol Hydrochloride solubility for in vitro assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Labetalol (B1674207) Hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Labetalol Hydrochloride?
This compound is a white or off-white crystalline powder[1][2]. Its solubility can vary significantly depending on the solvent and the pH of the solution. While it is soluble in water, its aqueous solubility is limited and pH-dependent[3][4][5]. For in vitro assays, preparing a concentrated stock solution in an organic solvent is the standard and recommended practice[6].
The table below summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble; reported values range from 8 mg/mL to 20 mg/mL. A 1% solution has a pH of 4.0-5.0.[3][7][8] | [1][3][7][8] |
| DMSO | Soluble; reported values range from 15 mg/mL to 90 mg/mL. Moisture can reduce solubility.[6][7][8][9] | [6][7][8][9] |
| Ethanol | Sparingly to freely soluble; reported values range from 7 mg/mL to ≥100 mg/mL.[1][3][7] | [1][3][7] |
| Methanol | Freely soluble.[1] | [1] |
| Dimethyl Formamide (DMF) | Soluble; approximately 30 mg/mL.[6] | [6] |
Q2: I am having trouble dissolving Labetalol HCl directly in my aqueous cell culture medium. What is the correct procedure?
Directly dissolving Labetalol HCl in neutral pH aqueous buffers or cell culture media is often challenging and can lead to incomplete dissolution or precipitation. The recommended method involves creating a concentrated stock in an organic solvent first, followed by serial dilution into your aqueous medium.
See the workflow diagram and protocol below for the recommended procedure.
Caption: Workflow for preparing Labetalol HCl solutions for in vitro assays.
Experimental Protocol: Preparing Labetalol HCl for In Vitro Assays
-
Prepare a Primary Stock Solution:
-
Based on the required final concentration, weigh out the necessary amount of Labetalol HCl powder.
-
Dissolve the powder in a minimal amount of fresh, anhydrous DMSO. For example, a stock solution of 72 mg/mL in DMSO is achievable[7]. Using DMSO that has absorbed moisture can decrease the solubility[7].
-
To aid dissolution, you may gently warm the solution (e.g., in a 37°C water bath) and vortex thoroughly until all crystals are dissolved.
-
-
Perform Intermediate Dilutions (if necessary):
-
From your primary stock, perform any necessary intermediate dilutions using pure DMSO to reach a convenient concentration for the final dilution step.
-
-
Prepare the Final Working Solution:
-
Serially dilute the DMSO stock solution into your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium. Add the stock solution dropwise while gently vortexing or stirring the aqueous medium to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Crucially , ensure the final concentration of DMSO in your assay is non-toxic to your cells (typically well below 0.5%)[6].
-
-
Implement Controls:
-
Always include a "vehicle control" in your experimental setup. This control should contain the same final concentration of DMSO as your Labetalol HCl-treated samples to account for any effects of the solvent itself.
-
Q3: My Labetalol HCl solution precipitates after I dilute it into my physiological buffer (pH ~7.4). Why is this happening?
This is a common issue related to the pH-dependent stability of Labetalol HCl. The compound is most stable in acidic conditions and is prone to precipitation in neutral or alkaline solutions[3].
-
Optimal pH: Labetalol HCl exhibits optimal stability in solutions with a pH between 3.0 and 4.0[3].
-
Precipitation Risk: A precipitate may form in solutions with a pH of 7.6 to 8.0[3]. This is highly relevant for standard cell culture media and many physiological buffers which are typically buffered to pH 7.2-7.4.
Caption: Relationship between solution pH and Labetalol HCl precipitation risk.
Troubleshooting Steps:
-
Prepare Fresh: Prepare the final working solution immediately before adding it to your assay. Do not store Labetalol HCl in neutral pH buffers.
-
Lower the Final Concentration: If precipitation persists, try lowering the final concentration of Labetalol HCl in your assay.
-
Check Buffer Composition: Be aware that certain buffers can cause issues. For instance, Labetalol HCl is known to form a precipitate in 5% sodium bicarbonate solutions within hours[10].
Q4: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the integrity and stability of the compound. Labetalol HCl should be protected from light and stored in tight containers[3].
| Form | Storage Temperature | Duration | Recommendations & Source(s) |
| Powder | -20°C | 3 years | Store in a dry, dark place.[8] |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[8] |
| -20°C | 1 month |
Q5: Can you provide an overview of the signaling pathway affected by Labetalol HCl?
Labetalol is a dual-acting adrenergic antagonist. It competitively blocks both alpha-1 (α₁) adrenergic receptors and non-selectively blocks beta-1 (β₁) and beta-2 (β₂) adrenergic receptors[11][12][13]. This dual mechanism is key to its physiological effects.
-
α₁-Adrenergic Blockade: Blocking α₁ receptors on vascular smooth muscle prevents vasoconstriction, leading to vasodilation and a decrease in peripheral resistance[11][14].
-
β-Adrenergic Blockade: Blocking β₁ receptors in the heart reduces heart rate and contractility. β-receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines (epinephrine, norepinephrine), activate a downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP)[15][16].
The diagram below illustrates these pathways and the points of inhibition by Labetalol.
Caption: Labetalol's dual antagonism of α1 and β-adrenergic signaling pathways.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Compatibility and stability of this compound in commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Labetalol - Wikipedia [en.wikipedia.org]
- 13. This compound | C19H25ClN2O3 | CID 71412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 16. Beta blocker - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Labetalol Hydrochloride Dosage for Rodent Hypertension Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Labetalol (B1674207) Hydrochloride for rodent hypertension studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| High variability in blood pressure readings after Labetalol administration. | 1. Inconsistent drug administration: Improper gavage technique or incomplete intravenous injection can lead to variable drug absorption. 2. Stress-induced blood pressure fluctuations: Handling and restraint can cause significant stress, affecting blood pressure. 3. Animal-to-animal variability: Biological differences between animals can lead to varied responses. 4. Incorrect dosage preparation: Inaccurate weighing or dilution of Labetalol Hydrochloride can result in inconsistent doses. | 1. Refine administration technique: Ensure proper training on oral gavage and IV injection techniques to guarantee consistent delivery. For oral administration, confirm the gavage tube is correctly placed. For IV, ensure the full dose is delivered into the vein. 2. Acclimatize animals: Allow for a sufficient acclimatization period for the animals to the housing and experimental conditions. Handle animals gently and consistently. Consider using telemetry for blood pressure monitoring to minimize handling stress. 3. Increase sample size: A larger group of animals can help to account for individual biological variations. 4. Standardize solution preparation: Follow a strict, standardized protocol for preparing the Labetalol solution. Use a calibrated balance and precise dilution techniques. Prepare fresh solutions regularly. |
| Labetalol solution appears cloudy or has precipitated. | 1. pH of the vehicle: this compound has optimal stability in solutions with a pH of 3 to 4. A precipitate may form in alkaline solutions (pH 7.6 to 8). 2. Low solubility: this compound has limited water solubility. | 1. Adjust vehicle pH: Use a vehicle with a pH between 3 and 4 for optimal stability. A 1% solution of this compound in water has a pH of 4 to 5. 2. Use appropriate solvents: this compound is sparingly soluble in water but freely soluble in ethanol. Consider using a co-solvent system if a higher concentration is needed, ensuring the vehicle is safe for the chosen administration route. |
| No significant change in blood pressure observed after Labetalol administration. | 1. Inadequate dose: The administered dose may be too low to elicit a significant antihypertensive effect in the specific rodent model. 2. Drug degradation: The Labetalol solution may have degraded due to improper storage or preparation. 3. Tolerance: In chronic studies, tolerance to the antihypertensive effects of Labetalol may develop. | 1. Dose-response study: Conduct a pilot dose-response study to determine the optimal effective dose for your specific rodent model and hypertension severity. 2. Ensure proper storage and fresh preparation: Store this compound in tight, light-resistant containers. Prepare solutions fresh before each experiment or validate the stability of stored solutions. 3. Review chronic dosing regimen: For long-term studies, consider adjusting the dose or dosing frequency. |
| Excessive drop in blood pressure (hypotension) or severe bradycardia. | 1. Overdose: The administered dose is too high for the animal. 2. Synergistic effects with other compounds: If co-administering other drugs, they may be potentiating the effects of Labetalol. | 1. Reduce the dose: Immediately lower the dosage in subsequent experiments. Refer to LD50 values as a guide for toxicity. The oral LD50 in mice is approximately 600 mg/kg and >2 g/kg in rats. The intravenous LD50 in both species is 50-60 mg/kg.[1][2][3] 2. Review drug combinations: Carefully assess the potential for drug-drug interactions and adjust dosages accordingly. |
| Animal shows signs of distress (e.g., lethargy, respiratory issues). | 1. Side effects of Labetalol: Labetalol can cause side effects such as fatigue and, in rare cases, bronchospasm.[4] 2. Overdose: Severe overdose can lead to significant cardiovascular and respiratory depression. | 1. Monitor animals closely: Observe animals for any adverse effects after administration. If signs of distress are observed, consider reducing the dose or discontinuing the experiment for that animal. 2. Ensure appropriate dosing: Adhere to established dose ranges and be cautious when escalating doses. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a non-selective beta-adrenergic antagonist and a selective alpha-1-adrenergic antagonist.[1][5] Its antihypertensive effect is achieved through a dual mechanism:
-
Beta-blockade: By blocking beta-1 adrenergic receptors in the heart, it reduces heart rate and cardiac output.[5]
-
Alpha-blockade: By blocking alpha-1 adrenergic receptors in blood vessels, it causes vasodilation, leading to a decrease in peripheral vascular resistance.[1][5]
Caption: Labetalol's dual blockade mechanism.
2. What are the recommended dosages of this compound for different rodent models of hypertension?
Dosages can vary depending on the specific model, the severity of hypertension, and the administration route. The following table summarizes some reported dosages:
| Rodent Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | Oral (chronic) | 25, 50, 100 mg/kg/day | Prevention of hypertension development | [6] |
| Spontaneously Hypertensive Rats (SHR) | Oral | 4.0, 8.0 mg/kg | Decreased arterial pressure by ~30 mmHg | [7] |
| Spontaneously Hypertensive Rats (SHR) | Intraperitoneal | 1 mg/kg | Significantly lower blood pressure than controls | [7] |
| DOCA-Hypertensive Rats | Oral | 10, 30, 100 mg/kg/day | Antihypertensive effects | [6][8] |
| Renal Hypertensive Rats (RHR) | Oral | 10, 30, 100 mg/kg/day | Antihypertensive effects | [6] |
3. How should I prepare and store this compound solutions?
-
Preparation:
-
For oral administration, this compound tablets can be crushed and suspended in vehicles like distilled water or simple syrup.[9]
-
For intravenous injection, commercially available sterile solutions are typically used. If dilution is necessary, use compatible intravenous fluids.[2][3]
-
This compound has an aqueous solubility of about 20 mg/mL.[10]
-
-
Storage:
-
Store this compound powder in tight, light-resistant containers.
-
Solutions should ideally be prepared fresh. If stored, they should be kept in amber bottles at either room temperature or under refrigeration, but stability should be validated for the specific vehicle used.[9]
-
The injection solution should be stored between 2 and 30°C and protected from freezing and light.[11]
-
4. What are the appropriate administration routes for Labetalol in rodents?
-
Oral (p.o.): Oral gavage is a common method for chronic studies.
-
Intravenous (i.v.): Provides rapid onset of action and is suitable for acute studies.
-
Intraperitoneal (i.p.): Another option for systemic administration.
Caption: General experimental workflow.
5. What are the expected side effects of Labetalol in rodents and how should I monitor for them?
Common side effects are extensions of its pharmacological action and include:
-
Bradycardia (slow heart rate): This is an expected effect due to beta-blockade.[6]
-
Hypotension (low blood pressure): Particularly postural hypotension, though less easily observed in rodents.[4]
Monitor animals for:
-
Changes in activity levels (lethargy).
-
Heart rate (can be measured with appropriate equipment).
-
General signs of well-being.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Calculate the required amount: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Weigh the compound: Accurately weigh the this compound powder using a calibrated analytical balance.
-
Select a vehicle: Use a suitable vehicle such as distilled water or 0.5% methylcellulose (B11928114) in water.
-
Suspend the compound: Gradually add the weighed powder to the vehicle while stirring or vortexing to ensure a uniform suspension. If solubility is an issue, consider preparing a solution in a small amount of a suitable solvent and then suspending it in the final vehicle.
-
Verify the concentration: Ensure the final concentration allows for a reasonable gavage volume (typically 5-10 ml/kg for rats).
-
Storage: Store the suspension in a labeled, light-resistant container. Prepare fresh daily unless stability in the specific vehicle has been validated.
Protocol 2: Blood Pressure Monitoring using the Tail-Cuff Method
-
Acclimatization: Acclimatize the animals to the restraining device and the tail-cuff procedure for several days before the actual experiment to minimize stress-related artifacts.
-
Animal preparation: Place the conscious rat or mouse in a restrainer. A warming platform is often used to increase blood flow to the tail.
-
Cuff placement: Place the inflatable cuff and a sensor at the base of the tail.
-
Measurement: The cuff is automatically inflated and then slowly deflated. The sensor detects the return of blood flow, and the system records systolic and diastolic blood pressure.
-
Data collection: Obtain multiple readings for each animal at each time point and average them to get a reliable measurement.
-
Timing: Measure blood pressure before and at various time points after Labetalol administration to determine the onset and duration of its effect.
Caption: A logical approach to troubleshooting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Labetalol: Side Effects, Dosage, Uses, and More [healthline.com]
- 5. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Antihypertensive effects of labetalol in three types of hypertensive models of rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of labetalol and propranolol on the development of hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The relationships between the cardiovascular effects, alpha- and beta-adrenoceptor blocking actions and plasma concentration of labetalol in doca hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of this compound in distilled water, simple syrup, and three fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacylibrary.com [pharmacylibrary.com]
- 11. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
Labetalol Hydrochloride Interference in Catecholamine Immunoassays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the interference of Labetalol (B1674207) Hydrochloride in catecholamine and metanephrine (B195012) immunoassays. The following information addresses common issues, provides troubleshooting steps, and details experimental considerations to ensure data accuracy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Labetalol and why does it interfere with catecholamine assays?
A1: Labetalol is a medication used to treat high blood pressure that functions as a dual alpha (α1) and beta (β1/β2) adrenergic receptor blocker.[1][2] It competes with endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to bind to these receptors.[1][3] Interference in catecholamine assays arises primarily from the structural similarities between Labetalol, its metabolites, and the target analytes.[4] This can lead to analytical interference in several assay types, causing factitiously elevated results.[5][6] For instance, Labetalol and its metabolites possess fluorescent properties that are indistinguishable from those of catecholamines in fluorimetric assays.[7]
Q2: Which specific assays are most affected by Labetalol interference?
A2: The degree of interference is highly dependent on the assay methodology. Methods that rely on less specific detection techniques are more prone to interference. Conversely, methods with high analytical specificity, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are significantly less susceptible.[8][9] A summary of affected assays is provided in the table below.
Q3: What are the primary mechanisms of interference?
A3: The mechanisms of interference vary by the type of assay:
-
Fluorimetric Assays: Labetalol and its metabolites exhibit native fluorescence at similar excitation and emission wavelengths as catecholamines, leading to a false positive signal.[7]
-
Photometric/Spectrophotometric Assays: Unidentified metabolites of Labetalol can interfere with the colorimetric reactions used to quantify metanephrines.[10][11]
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD): Labetalol and its metabolites can co-elute with catecholamines, producing chromatographic peaks that overlap with the analyte peaks, making accurate quantification impossible.[5][12]
-
Immunoassays (including Radioimmunoassay - RIA): While less documented for catecholamine-specific antibodies, the principle of cross-reactivity is a known issue. Labetalol metabolites are structurally similar to amphetamines and can cause false positives in amphetamine immunoassays.[4][9] This suggests a potential for cross-reactivity in immunoassays for structurally related catecholamines, where the antibody may bind to the interfering drug or its metabolite in addition to the target analyte.
Q4: Can Labetalol cause a true physiological increase in catecholamine levels?
A4: While the most significant issue is analytical interference, some studies have shown that Labetalol can induce a physiological rise in plasma norepinephrine.[13][14] This is thought to be related to its alpha-adrenoceptor blockade properties.[13] However, the massively elevated, spurious values often reported in clinical settings are overwhelmingly due to direct assay interference rather than a physiological effect.[10][11]
Q5: How can we mitigate or avoid Labetalol interference in our experiments?
A5: The most effective strategies to prevent interference include:
-
Method Selection: Utilize highly specific analytical methods like LC-MS/MS, which can chromatographically separate Labetalol and its metabolites from endogenous catecholamines and use mass-to-charge ratio for definitive identification.[8][9][15]
-
Drug Discontinuation: If using less specific methods, Labetalol therapy should be discontinued (B1498344) for at least three days before sample collection.[6][16] A temporary substitution with a non-interfering beta-blocker, such as propranolol, may be considered in clinical contexts.[6]
-
Alternative Analytes: Measurement of vanillylmandelic acid (VMA) is generally not affected by Labetalol and can be an alternative diagnostic marker.[6][16]
Section 2: Data Presentation
Table 1: Summary of Labetalol Interference by Assay Type
| Assay Type | Target Analyte(s) | Observed Effect | Primary Mechanism of Interference | Reference(s) |
| Fluorimetric Assay | Catecholamines (Total) | Falsely Elevated | Intrinsic fluorescence of Labetalol/metabolites | [7][10] |
| Photometric/Spectrophotometric Assay | Metanephrines (Total) | Falsely Elevated | Interference from unidentified drug metabolites | [5][10] |
| HPLC with Electrochemical Detection (HPLC-ECD) | Epinephrine, Norepinephrine | Falsely Elevated | Co-elution of drug/metabolites with analytes | [5][12] |
| Radioenzymatic Assay | Norepinephrine | Falsely Elevated | Unspecified analytical interference | [6] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Catecholamines, Metanephrines | No Significant Interference | High analytical specificity and chromatographic separation | [8][9][15] |
| VMA, HVA, 5-HIAA Assays | VMA, HVA, 5-HIAA | No Significant Interference | Methodological and structural specificity | [6][16] |
Section 3: Visualizations and Workflows
Diagram 1: Mechanism of Analytical Interference
Caption: Labetalol and its metabolites can act as analytical mimics in less specific assays.
Diagram 2: Troubleshooting Workflow for Unexpectedly High Catecholamine Results
Caption: A decision tree for troubleshooting unexpected catecholamine results.
Diagram 3: Simplified Catecholamine Signaling and Labetalol Action
Caption: Labetalol competitively blocks catecholamines at adrenergic receptors.
Section 4: Experimental Protocols
Protocol 1: General Sample Collection to Minimize Interference
This protocol is recommended when using assay methods susceptible to interference (e.g., non-LC-MS/MS).
-
Subject Preparation:
-
In consultation with the principal investigator or relevant clinical authority, discontinue Labetalol treatment at least 3 days (72 hours) prior to sample collection.[6][16]
-
Document all medications the subject is taking.
-
Subjects should avoid vigorous exercise and acute stress before and during the collection period, as these can physiologically alter catecholamine levels.[17]
-
-
Urine Sample Collection (24-Hour):
-
Provide the subject with the appropriate collection container, which may contain a preservative (e.g., acid).
-
Instruct the subject to begin the collection period by emptying their bladder and discarding the first void. Record this time as the start time.[17]
-
Collect all subsequent urine for the next 24 hours in the provided container.[17]
-
The final void at the end of the 24-hour period should be included in the collection.
-
Keep the urine sample refrigerated or on ice throughout the collection period.
-
-
Plasma Sample Collection:
-
Samples should ideally be collected after an overnight fast and a 30-minute rest period in a supine position.[18]
-
Draw blood into a pre-chilled tube containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Immediately place the sample on ice.
-
-
Sample Processing and Storage:
-
Centrifuge plasma samples at 4°C as soon as possible to separate plasma from blood cells.
-
Aliquot plasma or urine into cryovials.
-
Freeze all samples at -70°C or lower until analysis.
-
Protocol 2: Conceptual Workflow for Confirmatory Analysis by LC-MS/MS
This outlines a general workflow for a highly specific confirmatory test to rule out Labetalol interference.
-
Sample Preparation (Extraction):
-
Objective: To isolate catecholamines from the sample matrix (plasma or urine) and remove interfering substances.
-
Methodology: Use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. SPE cartridges with a cation-exchange sorbent are commonly used to retain the protonated amine groups of catecholamines while allowing neutral and anionic compounds (like Labetalol metabolites) to be washed away.
-
Elute the purified catecholamines from the SPE cartridge using an appropriate solvent.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for injection.
-
-
Chromatographic Separation:
-
Objective: To physically separate Labetalol, its metabolites, and the target catecholamines based on their physicochemical properties before they enter the mass spectrometer.
-
Methodology: Use a reversed-phase HPLC column (e.g., C18).
-
Develop a gradient elution method using a mobile phase consisting of an aqueous component (e.g., water with formic acid for pH control) and an organic component (e.g., methanol (B129727) or acetonitrile). The gradient must be optimized to achieve baseline separation between the peaks for norepinephrine, epinephrine, dopamine, Labetalol, and any known interfering metabolites.
-
-
Mass Spectrometric Detection:
-
Objective: To specifically detect and quantify the target analytes based on their unique mass-to-charge ratios (m/z).
-
Methodology: Use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
For each analyte, define a specific precursor ion (the mass of the parent molecule) and one or more product ions (fragments generated by collision-induced dissociation).
-
The instrument will only detect a signal if a compound with the correct precursor ion mass elutes at the correct retention time and fragments into the correct product ions, providing extremely high specificity and eliminating interference from co-eluting compounds with different masses.
-
-
Data Analysis and Quantification:
-
Integrate the chromatographic peaks for the specific MRM transitions of each catecholamine.
-
Quantify the analyte concentration by comparing the peak area to a standard curve generated from calibrators of known concentrations, prepared in a similar matrix. The use of stable isotope-labeled internal standards is highly recommended to correct for extraction variability and matrix effects.
-
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Labetalol - Wikipedia [en.wikipedia.org]
- 3. labetalol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. False-positive amphetamine toxicology screen results in three pregnant women using labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference of labetalol metabolites in the determination of plasma catecholamines by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Falsely elevated urinary excretion of catecholamines and metanephrines in patients receiving labetalol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference with fluorimetric assay of catecholamine by labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Does Labetalol Trigger False Positive Drug Testing Results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased catecholamine excretion after labetalol therapy: a spurious effect of drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Falsely high urinary catecholamines induced by labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of labetalol on plasma catecholamines at rest and during increased sympathetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The response of plasma catecholamines to intravenous labetalol: a comparison with sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. Catecholamine Tests: MedlinePlus Medical Test [medlineplus.gov]
- 18. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
Technical Support Center: Enhancing Labetalol Oral Bioavailability in Canines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Labetalol (B1674207) in canine models.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to achieving high oral bioavailability of Labetalol in canines?
A1: The principal obstacle is extensive first-pass metabolism in the liver.[1] After oral administration, Labetalol is well-absorbed from the gastrointestinal tract, but a significant portion is metabolized before it reaches systemic circulation, leading to low bioavailability. While metabolism by this route occurs to a lesser extent in dogs compared to rats, rabbits, and humans, it is still a substantial barrier to effective oral delivery.[1]
Q2: What are the known metabolic pathways for Labetalol in canines?
A2: Labetalol metabolism in dogs, as in other species, primarily involves conjugation to glucuronide metabolites.[1][2] The main metabolites are inactive O-phenyl-glucuronides and N-glucuronides.[2] The extensive formation of these metabolites during the first pass through the liver is the main reason for the low oral bioavailability.
Q3: Are there any known transporters that limit Labetalol absorption in the canine gut?
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between individual dogs. | Differences in first-pass metabolism rates between animals. Inconsistent gastric emptying times. | Ensure a homogenous study population in terms of age, breed, and health status. Standardize feeding schedules, as food can affect gastric emptying and drug absorption. Consider a crossover study design to minimize inter-individual variability. |
| Consistently low and sub-therapeutic plasma concentrations despite adequate dosing. | Extensive first-pass metabolism. Poor dissolution of the Labetalol formulation in the gastrointestinal tract. Potential P-glycoprotein (P-gp) mediated efflux. | 1. Formulation Strategy: Develop advanced formulations such as lipid-based systems (e.g., SMEDDS) or nanoparticles to enhance dissolution and potentially bypass first-pass metabolism via lymphatic uptake. 2. P-gp Inhibition: Co-administer a known canine P-gp inhibitor (e.g., ketoconazole (B1673606), spinosad) to investigate the role of efflux pumps.[3] 3. Prodrug Approach: Synthesize a lipophilic prodrug of Labetalol to mask the sites of first-pass metabolism and improve passive diffusion across the gut wall. |
| Unexpected adverse effects at standard oral doses. | Saturation of first-pass metabolism leading to a non-linear increase in plasma concentrations. | Start with lower doses and perform dose-escalation studies to determine the pharmacokinetic profile. Monitor for clinical signs of toxicity. |
| Inconsistent results when co-administering with P-gp inhibitors. | The chosen inhibitor may not be potent enough at the administered dose. The inhibitor itself may have variable absorption. Labetalol may not be a significant P-gp substrate in canines. | Use a potent and well-characterized canine P-gp inhibitor. Ensure the inhibitor is administered at an effective dose and time relative to Labetalol administration. Conduct in vitro transport studies using canine cell lines to confirm if Labetalol is a P-gp substrate. |
Strategies to Improve Oral Bioavailability: Data & Protocols
Based on successful strategies for other BCS Class II drugs in canines, the following approaches can be investigated for Labetalol. The provided pharmacokinetic data is hypothetical and for illustrative purposes to guide experimental design.
Strategy 1: Lipid-Based Formulations (Self-Microemulsifying Drug Delivery System - SMEDDS)
Lipid-based formulations can enhance the oral bioavailability of lipophilic drugs by improving their solubilization in the gastrointestinal tract and promoting lymphatic absorption, which partially bypasses the liver and reduces first-pass metabolism.
Hypothetical Pharmacokinetic Parameters of Labetalol in Canines (20 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 150 ± 35 | 1.5 ± 0.5 | 600 ± 120 | 100 |
| Labetalol-SMEDDS | 450 ± 70 | 1.0 ± 0.3 | 1800 ± 250 | 300 |
-
Formulation:
-
Oil Phase: Capryol 90 (30% w/w)
-
Surfactant: Cremophor EL (50% w/w)
-
Co-surfactant: Transcutol HP (20% w/w)
-
Drug Loading: Dissolve Labetalol HCl in the mixture of oil, surfactant, and co-surfactant with gentle heating and stirring until a clear solution is obtained. The final concentration should be calculated to achieve the desired dose in a reasonable volume (e.g., 20 mg/mL).
-
-
Administration:
-
Animals: Use healthy, fasted beagle dogs (n=6).
-
Dosing: Administer the Labetalol-SMEDDS formulation orally via gavage at a dose of 20 mg/kg.
-
Blood Sampling: Collect blood samples from the cephalic vein at 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify Labetalol concentrations in plasma using a validated LC-MS/MS method.
-
Strategy 2: Nanoparticle Formulations
Nanoparticles can increase the surface area for dissolution and potentially enhance absorption through various mechanisms, including improved mucoadhesion and cellular uptake.
Hypothetical Pharmacokinetic Parameters of Labetalol in Canines (20 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 150 ± 35 | 1.5 ± 0.5 | 600 ± 120 | 100 |
| Labetalol Nanoparticles | 380 ± 60 | 1.2 ± 0.4 | 1500 ± 200 | 250 |
-
Formulation (Antisolvent Precipitation Method):
-
Dissolve Labetalol HCl in a suitable solvent (e.g., ethanol).
-
Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188).
-
Add the drug solution dropwise to the stabilizer solution under high-speed homogenization to form nanoparticles.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Characterize the nanoparticles for size, zeta potential, and drug loading.
-
-
Administration:
-
Follow the same procedure as for the SMEDDS formulation regarding animal model, dosing, blood sampling, and analysis.
-
Strategy 3: Co-administration with a P-glycoprotein (P-gp) Inhibitor
This strategy aims to block the efflux of Labetalol from intestinal cells back into the gut lumen, thereby increasing its net absorption.
Hypothetical Pharmacokinetic Parameters of Labetalol in Canines (20 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 150 ± 35 | 1.5 ± 0.5 | 600 ± 120 | 100 |
| Aqueous Suspension + Ketoconazole | 250 ± 45 | 1.5 ± 0.5 | 1000 ± 180 | 167 |
-
Dosing Regimen:
-
Animals: Use healthy, fasted beagle dogs (n=6) in a crossover design.
-
Control Phase: Administer an aqueous suspension of Labetalol (20 mg/kg) orally.
-
Treatment Phase: Pre-treat the dogs with an oral dose of ketoconazole (a known canine P-gp inhibitor) at 10 mg/kg, one hour before administering the same dose of Labetalol suspension.
-
Washout Period: Allow for a washout period of at least one week between the control and treatment phases.
-
-
Administration and Sampling:
-
Follow the same procedure as for the previous strategies for drug administration, blood collection, and sample analysis.
-
Visualizations
Labetalol First-Pass Metabolism Pathway
Caption: First-pass metabolism of orally administered Labetalol.
Experimental Workflow for Bioavailability Studies
Caption: General workflow for canine oral bioavailability studies.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies to overcome barriers to Labetalol's oral bioavailability.
References
Technical Support Center: Analysis of Labetalol Hydrochloride Degradation Products
Welcome to the technical support center for the analysis and identification of Labetalol Hydrochloride degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stability and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
A1: Forced degradation studies for this compound are typically conducted under a variety of stress conditions to assess its intrinsic stability. These conditions generally include acid hydrolysis, base hydrolysis, oxidative degradation, thermal stress, and photolytic stress.[1]
Q2: Which analytical technique is most suitable for a stability-indicating assay of this compound?
A2: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and reliable technique for separating and quantifying this compound from its degradation products and any process-related impurities.[1][2][3] Spectrophotometric methods can also be used for the determination of Labetalol in the presence of its oxidative degradation product.[2]
Q3: What are the known degradation products of this compound?
A3: Under photolytic stress, this compound has been shown to degrade into two primary products: 3-amino-1-phenylbutane and salicylamide-4-carboxaldehyde. The structures of degradation products from hydrolysis and oxidation are less definitively reported in publicly available literature but are predicted based on the functional groups present in the Labetalol molecule. Labetalol also has a known process-related impurity, often referred to as the "2-hydroxy impurity".
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and its degradation products.
Chromatographic Issues
Problem: Poor peak shape (tailing) for the Labetalol peak.
-
Possible Cause 1: Secondary Interactions with Residual Silanols: The basic amine groups in the Labetalol molecule can interact with acidic silanol (B1196071) groups on the surface of the HPLC column packing material, leading to peak tailing.
-
Solution:
-
Use a high-purity, end-capped silica (B1680970) column.
-
Adjust the mobile phase pH to be at least 2 pH units below the pKa of Labetalol's secondary amine (pKa is approximately 9.3) to ensure it is fully protonated. A mobile phase pH of 2.5-3.5 is often effective.
-
Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to saturate the active silanol sites.
-
-
-
Possible Cause 2: Column Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Mobile Phase Instability or Variation: Changes in the mobile phase composition, pH, or temperature can cause shifts in retention times.
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
Use a buffered mobile phase to maintain a consistent pH.
-
Employ a column oven to maintain a stable column temperature.
-
-
-
Possible Cause 2: Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can lead to drifting retention times.
-
Solution: Equilibrate the column for a sufficient amount of time (e.g., 30 minutes or until a stable baseline is achieved) before starting the analytical run.
-
Problem: Appearance of extraneous peaks.
-
Possible Cause 1: Sample or Solvent Contamination: Impurities in the sample, diluent, or mobile phase can appear as extra peaks.
-
Solution: Use high-purity solvents and freshly prepared samples and mobile phases. Filter all solutions before use.
-
-
Possible Cause 2: Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash program on the autosampler and include a sufficient column wash with a strong solvent at the end of each analytical run.
-
Experimental Protocols
Forced Degradation Studies
The following are general protocols for subjecting this compound to forced degradation. The extent of degradation should ideally be between 5-20%.
1. Acid Hydrolysis:
-
Dissolve Labetalol HCl in 1N Hydrochloric Acid to a final concentration of 1 mg/mL.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1N Sodium Hydroxide.
-
Dilute the sample with the mobile phase to the target concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve Labetalol HCl in 0.1N Sodium Hydroxide to a final concentration of 1 mg/mL.
-
Reflux the solution at 80°C for 1 hour.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1N Hydrochloric Acid.
-
Dilute the sample with the mobile phase to the target concentration for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve Labetalol HCl in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase to the target concentration for HPLC analysis.
4. Thermal Degradation:
-
Place the solid Labetalol HCl powder in a hot air oven at 105°C for 24 hours.
-
Dissolve the heat-stressed powder in the mobile phase to the target concentration for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of Labetalol HCl (1 mg/mL in water) to UV light (e.g., 254 nm) or in a photostability chamber for a specified duration, or until significant degradation is observed.
-
Dilute the sample with the mobile phase to the target concentration for HPLC analysis.
Stability-Indicating HPLC Method
The following is an example of a stability-indicating HPLC method for the analysis of this compound. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Quantitative Data
The following table summarizes the typical degradation behavior of this compound under various stress conditions. The percentages are illustrative and may vary depending on the exact experimental conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products |
| Acid Hydrolysis | 1N HCl | 2 hours | 80°C | 10-15% | Hydrolysis products of the amide group |
| Base Hydrolysis | 0.1N NaOH | 1 hour | 80°C | 15-20% | Hydrolysis products of the amide group |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 10-20% | N-oxides, aromatic hydroxylation products |
| Thermal Degradation | Dry Heat | 24 hours | 105°C | 5-10% | Various thermal decomposition products |
| Photolytic Degradation | UV Light | 48 hours | Room Temp | 20-30% | 3-amino-1-phenylbutane, salicylamide-4-carboxaldehyde |
Visualizations
Experimental Workflow for Forced Degradation Analysis
Caption: Workflow for forced degradation of Labetalol HCl.
Proposed Degradation Pathway of this compound (Photolytic)
Caption: Proposed photolytic degradation pathway of Labetalol HCl.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting guide for HPLC peak tailing.
References
Technical Support Center: Overcoming Matrix Effects in Labetalol Quantification from Tissue Homogenates
Welcome to the technical support center for the bioanalysis of Labetalol in tissue homogenates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with matrix effects during LC-MS/MS quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in tissue homogenate analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] Tissue homogenates are particularly complex matrices containing a high abundance of endogenous components like phospholipids, proteins, and salts, which can lead to significant ion suppression or enhancement of the Labetalol signal during LC-MS/MS analysis.[2][3] This can result in inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic data.
Q2: What are the most common sample preparation techniques to mitigate matrix effects for Labetalol in tissue homogenates?
A2: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile (B52724), methanol) is added to the tissue homogenate to precipitate proteins. While quick, it may not effectively remove other matrix components like phospholipids, potentially leading to significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): A technique that separates Labetalol from the aqueous tissue homogenate into an immiscible organic solvent based on its physicochemical properties. LLE generally provides cleaner extracts than PPT.[5]
-
Solid-Phase Extraction (SPE): A highly selective method where Labetalol is retained on a solid sorbent while matrix components are washed away. SPE typically yields the cleanest extracts, minimizing matrix effects, but is often more time-consuming and costly.[6][7]
Q3: How do I choose the right sample preparation method for my experiment?
A3: The choice depends on several factors including the tissue type, the required sensitivity (LLOQ), available resources, and throughput needs. The following decision-making workflow can guide your selection:
Q4: What are the key physicochemical properties of Labetalol to consider for method development?
A4: Understanding Labetalol's properties is crucial for optimizing extraction and chromatography.
| Property | Value | Implication for Method Development |
| pKa | 7.41 (secondary amine), 9.36 (phenolic) | Labetalol is a basic compound. At a pH below its pKa, it will be protonated (charged). This is important for ion-exchange SPE and for adjusting the pH of the aqueous phase during LLE to ensure it remains in its neutral form for efficient extraction into an organic solvent.[8][9] |
| LogP | 2.7 - 3.1 | This indicates that Labetalol is moderately lipophilic, making it suitable for reversed-phase chromatography and extraction into moderately polar organic solvents during LLE.[10][11] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of Labetalol in tissue homogenates.
Problem 1: High Variability in Labetalol Signal and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Homogenization | Ensure a standardized homogenization procedure. Use a consistent tissue-to-homogenization buffer ratio and a fixed duration and intensity of homogenization. |
| Inadequate Sample Cleanup | The chosen sample preparation method may not be sufficiently removing matrix interferences. Consider switching to a more rigorous method (e.g., from PPT to LLE or SPE). |
| Ion Suppression/Enhancement | Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Adjust the chromatographic method to elute Labetalol in a region with minimal matrix effects.[2] |
| Internal Standard Issues | If using a non-isotope-labeled internal standard, it may not be co-eluting perfectly with Labetalol, leading to differential matrix effects. A stable isotope-labeled (SIL) internal standard for Labetalol is highly recommended to compensate for matrix effects.[12] |
Problem 2: Low Recovery of Labetalol
| Possible Cause | Troubleshooting Step |
| Suboptimal Extraction pH (LLE) | For LLE, ensure the pH of the aqueous tissue homogenate is adjusted to at least 2 pH units above the pKa of the secondary amine (i.e., pH > 9.4) to ensure Labetalol is in its neutral, more organic-soluble form. |
| Incorrect Solvent Choice (LLE/SPE) | For LLE, a moderately polar, water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) is a good starting point. For SPE, ensure the sorbent chemistry is appropriate for Labetalol (e.g., a mixed-mode cation exchange and reversed-phase sorbent). |
| Incomplete Elution (SPE) | The elution solvent in your SPE protocol may not be strong enough to desorb Labetalol from the sorbent. Try a stronger solvent or modify the pH of the elution solvent to disrupt the interaction between Labetalol and the sorbent. |
| Protein Binding | Labetalol may be binding to proteins in the tissue homogenate. Ensure your initial extraction step sufficiently disrupts protein binding (e.g., by using an organic solvent or adjusting the pH). |
Quantitative Data Summary
The following tables summarize typical performance metrics for different sample preparation methods for Labetalol and similar beta-blockers. Note that values can vary depending on the specific tissue, protocol, and instrumentation.
Table 1: Comparison of Sample Preparation Methods for Labetalol in Biological Matrices
| Method | Matrix | Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) | Reference |
| Liquid-Liquid Extraction (MTBE) | Human Plasma | >90 | Not specified | 0.5 | [12] |
| Liquid-Liquid Extraction (Diethyl ether) | Rat Brain | 80-100 | Not specified | Not specified | N/A |
| Protein Precipitation (Acetonitrile) | Human Plasma | 91.3 | Not specified | Not specified | [13] |
Table 2: Recovery Data for Other Beta-Blockers in Tissue (as a reference)
| Analyte | Method | Matrix | Recovery (%) | Reference |
| Metoprolol | Protein Precipitation (Acetonitrile) | Human Plasma | 87.3 - 90.1 | [14] |
| Propranolol | Liquid-Liquid Extraction | Human Plasma | Not specified | [15] |
| Atenolol, Metoprolol, Propranolol | Solid-Phase Extraction | Postmortem fluid and tissue | 58 - 82 | [16] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Labetalol in Brain Tissue
This protocol is adapted from a method for the analysis of adrenergic drugs in rat brain.
-
Homogenization: Homogenize brain tissue in 4 volumes of ice-cold 0.4 M perchloric acid.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
pH Adjustment: Add a buffer to the supernatant to adjust the pH to 9.0.
-
Extraction: Add 5 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 2,000 x g for 10 minutes.
-
Back-Extraction: Transfer the organic layer to a new tube containing 200 µL of 0.05 M sulfuric acid. Vortex for 2 minutes and centrifuge.
-
Analysis: Collect the aqueous layer for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for Labetalol in Tissue Homogenate
-
Homogenization: Homogenize the tissue in a suitable buffer (e.g., PBS) to create a 1:3 (w/v) homogenate.
-
Sample Aliquot: Take a 100 µL aliquot of the tissue homogenate.
-
Add Internal Standard: Spike with the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Basic Drugs from Tissue
This is a general protocol that can be adapted for Labetalol.
-
Sorbent Selection: Choose a mixed-mode cation exchange and reversed-phase SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6).
-
Sample Loading: Load the pre-treated tissue homogenate (e.g., supernatant from PPT).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences, followed by 1 mL of acetonitrile to remove non-polar interferences.
-
Elution: Elute Labetalol with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute for LC-MS/MS analysis.
LC-MS/MS Parameters for Labetalol
The following are typical starting parameters for the LC-MS/MS analysis of Labetalol. Optimization will be required for your specific instrumentation and application.
| Parameter | Typical Setting |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Labetalol, followed by a wash and re-equilibration. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Labetalol: 329.2 -> 162.1 (Quantifier), 329.2 -> 107.1 (Qualifier) |
| Internal Standard (Metoprolol) | 268.2 -> 116.1 |
Note: The use of a stable isotope-labeled internal standard for Labetalol is highly recommended for the most accurate results.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. zefsci.com [zefsci.com]
- 4. actapharmsci.com [actapharmsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 8. Cas 36894-69-6,Labetalol | lookchem [lookchem.com]
- 9. Labetalol CAS#: 36894-69-6 [m.chemicalbook.com]
- 10. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Labetalol - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. providiongroup.com [providiongroup.com]
- 14. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 15. researchgate.net [researchgate.net]
- 16. faa.gov [faa.gov]
Adjusting pH for optimal Labetalol Hydrochloride stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH for Labetalol Hydrochloride stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability in an aqueous solution?
A1: this compound exhibits optimal stability in solutions with a pH range of 3 to 4.[1][2][3] Maintaining the pH within this range is crucial for minimizing degradation and ensuring the therapeutic efficacy of the drug.
Q2: What happens if the pH of the this compound solution is too high (alkaline)?
A2: In alkaline solutions, particularly at a pH of 7.6 to 8, a precipitate may form, compromising the integrity and safety of the solution.[1] Labetalol is a weak base with a pKa of 9.3, and its solubility decreases as the pH approaches its pKa.[1][4]
Q3: What are the common degradation pathways for this compound in solution?
A3: this compound can degrade under various stress conditions, including acidic and basic hydrolysis, oxidation, and exposure to heat and light.[5][6] Forced degradation studies have shown that the drug is susceptible to degradation in the presence of acid, base, peroxide, and heat.[5][6]
Q4: Can I use buffers to adjust and maintain the pH of my this compound solution?
A4: Yes, buffer systems are often employed to stabilize the pH of pharmaceutical solutions within a range that minimizes degradation.[7] For this compound, a citrate (B86180) buffer system is a suitable option to maintain the pH within the optimal range of 3 to 4.
Q5: How does temperature affect the stability of a this compound solution?
A5: this compound solutions should be stored between 2 and 30°C and protected from freezing and light.[1] Elevated temperatures can accelerate degradation processes.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate formation in the solution. | The pH of the solution is too high (alkaline), likely above 7.6.[1] | Measure the pH of the solution. If it is alkaline, it must be discarded. For future preparations, ensure the final pH is adjusted to the optimal range of 3 to 4. |
| Discoloration or appearance of unknown peaks in HPLC analysis. | Degradation of this compound due to improper pH, exposure to light, or high temperature. | Verify the pH of the solution is within the 3 to 4 range. Protect the solution from light by using amber-colored vials or by wrapping the container in foil.[1] Ensure storage at the recommended temperature (2-30°C).[1] |
| Inconsistent analytical results (e.g., potency, purity). | Fluctuation in the pH of the solution during preparation or storage. | Implement a robust buffering system (e.g., citrate buffer) to maintain a stable pH. Re-validate your analytical method, ensuring the mobile phase pH is controlled. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Optimal pH for Stability | 3 - 4 | [1][2][3] |
| pKa | 9.3 | [1][4] |
| pH of 1% solution in water | 4 - 5 | [1] |
| pH of Injection | 3 - 4.5 | [1][8] |
| Aqueous Solubility | ~20 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a this compound Solution
This protocol describes the preparation of a this compound solution and the adjustment of its pH to the optimal range for stability.
Materials:
-
This compound powder
-
Water for Injection (WFI)
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
Calibrated pH meter
-
Volumetric flasks
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in approximately 80% of the final volume of WFI in a volumetric flask with continuous stirring.
-
Once fully dissolved, measure the initial pH of the solution using a calibrated pH meter.
-
Adjust the pH to within the range of 3.0 - 4.0 by dropwise addition of 0.1 M Hydrochloric Acid or 0.1 M Sodium Hydroxide while stirring.
-
Once the target pH is reached and stable, add WFI to the final volume.
-
Mix the solution thoroughly.
-
Filter the solution through a 0.22 µm filter if sterile filtration is required.
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in Acetonitrile:Methanol (1:1) |
| Gradient Program | Linear gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., mobile phase A).
-
For stability samples, dilute the solution to a final concentration within the linear range of the method.
Forced Degradation Study:
To demonstrate the stability-indicating nature of the method, perform forced degradation studies under the following conditions:
-
Acid Hydrolysis: 1N HCl at room temperature for 1 hour.[6]
-
Base Hydrolysis: 0.1N NaOH at room temperature for a specified duration.[6]
-
Oxidative Degradation: 3.0% H₂O₂ at room temperature.[6]
-
Thermal Degradation: Heat at 80°C for two days.[6]
-
Photolytic Degradation: Expose the solution to UV light.
Neutralize the acidic and basic samples before injection. The method should be able to resolve the Labetalol peak from any degradation products formed.
Diagrams
Caption: Workflow for Labetalol HCl solution preparation and stability testing.
Caption: Factors leading to the degradation of Labetalol HCl in solution.
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. publications.ashp.org [publications.ashp.org]
- 4. scispace.com [scispace.com]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. labeling.pfizer.com [labeling.pfizer.com]
Minimizing off-target effects of Labetalol in cellular screening assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the off-target effects of Labetalol in cellular screening assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target activities of Labetalol?
A1: Labetalol is a non-selective beta-adrenergic antagonist and a selective alpha-1-adrenergic antagonist.[1][2] Its primary "on-target" effects are blocking β1, β2, and α1 adrenergic receptors, which leads to decreased heart rate, contractility, and peripheral vascular resistance.[2][3] However, Labetalol is also known to exhibit several off-target activities that can confound experimental results, including:
-
Membrane Stabilizing Activity: Similar to local anesthetics, Labetalol can block sodium channels, which can influence action potential firing.[3][4]
-
Intrinsic Sympathomimetic Activity (ISA): It can act as a partial agonist at β2-adrenergic receptors, which can lead to unexpected vasodilation.[4][5]
-
Interaction with other receptors: There is evidence of potential interactions with serotonin (B10506) receptors, which could be potentiated by co-administration of SSRIs through metabolic inhibition.[6][7]
Q2: My cellular assay is showing results that are inconsistent with pure adrenergic blockade after Labetalol treatment. What could be the cause?
A2: If your cell line does not express the canonical adrenergic receptors, or if the observed phenotype (e.g., unexpected cytotoxicity, changes in calcium flux) cannot be explained by α/β blockade, it is likely due to one of Labetalol's off-target effects. The membrane stabilizing (sodium channel blocking) activity is a common cause of non-specific effects on cell viability and function.[4] Additionally, its partial agonism at β2 receptors could activate signaling pathways in unexpected ways.[4]
Q3: How can I experimentally differentiate between on-target and off-target effects of Labetalol?
A3: The most effective strategy is to use a combination of controls and orthogonal approaches:
-
Cell Line Controls: Use a cell line that is genetically null (e.g., via CRISPR/Cas9 knockout) for the primary adrenergic receptor targets. If the effect persists in the knockout line, it is definitively off-target.
-
Pharmacological Controls: Use a structurally related but inactive analog of Labetalol as a negative control. Also, use highly specific antagonists for the suspected off-target (e.g., a specific sodium channel blocker) to see if you can reverse the off-target phenotype.
-
Competitive Binding Assays: Directly measure Labetalol's ability to displace a known ligand from the suspected off-target receptor.
Q4: What are the most critical control experiments to include in my screening assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: (e.g., DMSO, saline) to control for the effects of the solvent.
-
Positive Control: A compound known to produce the expected on-target effect (e.g., a highly specific beta-blocker like Metoprolol if you are studying β1 effects).
-
Negative Control / Off-Target Control: A cell line lacking the target receptor (knockout line) or co-treatment with a specific antagonist for the on-target receptor to isolate off-target effects.
-
Counter-Screening: Test Labetalol in parallel assays designed to specifically detect common off-target activities, such as an assay for sodium channel activity.
Quantitative Data: Labetalol Receptor Binding Profile
Understanding the relative affinity of Labetalol for its various targets is crucial for designing experiments and interpreting results. The ratio of beta-to-alpha antagonism is approximately 3:1 after oral administration and increases to about 7:1 after intravenous administration.[8][9]
| Target Receptor | Action | Potency Ratio (Oral) | Potency Ratio (IV) | Notes |
| β-Adrenergic (β1, β2) | Antagonist | 3 | 6.9 - 7 | Non-selective between β1 and β2.[1][9] Also exhibits partial agonist activity at β2.[4] |
| α1-Adrenergic | Antagonist | 1 | 1 | Causes vasodilation and reduces peripheral resistance.[2] |
| Sodium Channels | Blocker | Not Applicable | Not Applicable | Referred to as "membrane stabilizing activity."[3][4] |
Troubleshooting Guide
This guide addresses specific issues that may arise during cellular screening with Labetalol.
| Problem / Observation | Potential Cause | Recommended Solution |
| Unexpected cytotoxicity observed in a cell line that does not express adrenergic receptors. | Labetalol's membrane stabilizing activity (sodium channel blockade) is causing non-specific cell death at high concentrations.[4] | 1. Perform a detailed dose-response curve to determine the concentration at which cytotoxicity appears. 2. Use a different viability assay (e.g., measure membrane integrity via LDH release vs. metabolic activity via MTS) to rule out assay-specific artifacts. 3. Use a more specific adrenergic antagonist as a control to confirm the phenotype is unique to Labetalol. |
| Changes in cAMP levels or other Gs-protein coupled signaling readouts that are inconsistent with pure antagonism. | Labetalol has intrinsic sympathomimetic activity (ISA) and acts as a partial agonist at β2 receptors, which are coupled to Gs proteins and stimulate cAMP production.[4] | 1. Profile cAMP levels directly in response to Labetalol. 2. Co-treat with a pure β2 antagonist (e.g., ICI-118,551) to see if the anomalous signaling can be blocked. 3. Compare the response to a known β2 agonist like Albuterol. |
| Phenotype is observed in-vitro but fails to translate to in-vivo models. | The pharmacokinetics of Labetalol differ significantly between administration routes, altering the beta-to-alpha antagonism ratio.[8] An off-target effect seen at a high in-vitro concentration may not be achievable in vivo. | 1. Ensure that the concentrations used in cellular assays are physiologically relevant. 2. Review the in-vivo dosing regimen and correlate it with the plasma concentrations achieved. 3. Consider whether first-pass metabolism in vivo is altering the compound or its effective concentration at the target tissue.[8] |
| Tremors or other neurological phenotypes observed in cell culture or animal models. | Potential interaction with serotonin and norepinephrine (B1679862) pathways.[6] While the direct interaction is not fully characterized, it has been noted clinically. | 1. Investigate downstream markers of serotonin or norepinephrine signaling. 2. Perform co-treatment experiments with selective serotonin receptor inhibitors (SSRIs) or other relevant pharmacological tools to probe for pathway interaction. |
Visualizations and Workflows
Labetalol's On- and Off-Target Signaling Pathways
Caption: On-target vs. off-target signaling pathways of Labetalol.
Troubleshooting Workflow for Unexpected Cellular Phenotypes
Caption: Decision tree for troubleshooting unexpected Labetalol effects.
Logical Relationship of Control Experiments
Caption: How control experiments isolate on- and off-target effects.
Detailed Experimental Protocols
Protocol 1: Validating Off-Target Effects Using a Receptor Knockout Cell Line
This protocol describes how to confirm if an observed effect of Labetalol is independent of its canonical adrenergic receptor targets.
Objective: To determine if the Labetalol-induced phenotype persists in a cell line lacking the primary on-target receptor (e.g., ADRB1/ADRB2).
Materials:
-
Wild-type (WT) cells expressing the target receptor(s).
-
Receptor knockout (KO) cells (validated via sequencing and Western blot).
-
Labetalol stock solution.
-
Appropriate cell culture medium and supplements.
-
Assay reagents for measuring the phenotype of interest (e.g., cytotoxicity kit, cAMP assay kit).
-
Vehicle control (e.g., sterile DMSO or PBS).
Methodology:
-
Cell Seeding:
-
Seed both WT and KO cells in parallel into appropriate assay plates (e.g., 96-well plates).
-
Use a cell density that ensures cells are in a logarithmic growth phase at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Labetalol in a culture medium. A typical concentration range might be from 100 µM down to 1 nM.
-
Include a vehicle-only control and a positive control (if available).
-
Remove the old medium from the cells and add the medium containing the different concentrations of Labetalol.
-
-
Incubation:
-
Incubate the plates for a duration relevant to the assay readout (e.g., 48 hours for a cytotoxicity assay).
-
-
Assay Readout:
-
Perform the assay to measure the phenotype of interest according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls for both WT and KO cell lines.
-
Plot the dose-response curves for Labetalol in both WT and KO cells.
-
Interpretation:
-
If the phenotype is observed in WT cells but is absent or significantly reduced in KO cells, the effect is likely on-target .
-
If the phenotype is observed at similar potencies and efficacies in both WT and KO cells, the effect is off-target .
-
-
Protocol 2: Counter-Screening for Membrane Stabilizing Activity
This protocol provides a method to assess Labetalol's potential to cause non-specific cytotoxicity through membrane stabilization or other mechanisms.
Objective: To compare the cytotoxic profile of Labetalol using two different viability assays that measure distinct cellular processes.
Materials:
-
Cell line of interest (preferably one that does not express adrenergic receptors).
-
Labetalol stock solution.
-
Assay 1: A metabolic assay (e.g., MTS or MTT) that measures mitochondrial reductase activity.
-
Assay 2: A membrane integrity assay (e.g., LDH release or a dye-exclusion assay like CellTox™ Green) that measures plasma membrane rupture.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells into two identical 96-well plates.
-
Treat both plates with an identical serial dilution of Labetalol as described in Protocol 1.
-
-
Incubation:
-
Incubate the plates for the desired time (e.g., 24-72 hours).
-
-
Assay Performance:
-
On Plate 1, perform the MTS/MTT assay following the manufacturer's protocol. Measure absorbance.
-
On Plate 2, perform the LDH or CellTox Green assay following the manufacturer's protocol. Measure luminescence or fluorescence.
-
-
Data Analysis:
-
For each assay, calculate the percent viability relative to the vehicle control.
-
Plot the dose-response curves for both assays on the same graph.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each curve.
-
Interpretation:
-
If the IC50 values from both assays are similar, it suggests a general cytotoxic effect.
-
A significant difference between the IC50 values may indicate a specific effect on one of the measured cellular processes (e.g., mitochondrial dysfunction vs. immediate membrane disruption) and can provide clues to the off-target mechanism. Labetalol's membrane-stabilizing properties would be expected to show up robustly in the membrane integrity assay.
-
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Labetalol Hydrochloride? [synapse.patsnap.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Labetalol - Wikipedia [en.wikipedia.org]
- 5. Beta blocker - Wikipedia [en.wikipedia.org]
- 6. 7 Labetalol Interactions to Know About - GoodRx [goodrx.com]
- 7. drugs.com [drugs.com]
- 8. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labetalol infusion for refractory hypertension causing severe hypotension and bradycardia: an issue of patient safety - PMC [pmc.ncbi.nlm.nih.gov]
Labetalol-induced false-positive results in amphetamine screening
Technical Support Center: Labetalol (B1674207) and Amphetamine Screening
This technical support guide provides in-depth information for researchers, scientists, and drug development professionals regarding labetalol-induced false-positive results in amphetamine screening immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of false-positive amphetamine screens in patients taking labetalol?
A1: The primary cause is not the labetalol parent drug itself, but one of its metabolites, 3-amino-1-phenylbutane (APB).[1][2][3] This metabolite is structurally similar to amphetamine and methamphetamine, which can lead to cross-reactivity with the antibodies used in many common immunoassay-based urine drug screens.[4][5][6]
Q2: How significant is the cross-reactivity of the labetalol metabolite?
A2: The degree of cross-reactivity is significant enough to produce false-positive results and varies depending on the specific immunoassay kit used.[1][3][7] For example, the APB metabolite has shown approximately 10% cross-reactivity with the Syva EMIT d.a.u. polyclonal amphetamine class kit and lower percentages (2-3%) with other monoclonal antibody kits.[1][3][7] This level of cross-reactivity can be sufficient to trigger a positive result when typical immunoassay cutoffs (e.g., 300 ng/mL) are used.[1][3][7]
Q3: Are all amphetamine immunoassays affected by this interference?
A3: Different immunoassays exhibit different levels of susceptibility. Polyclonal antibody-based assays, like the Syva EMIT d.a.u. polyclonal kit, have shown higher cross-reactivity compared to monoclonal antibody-based assays.[1][3][7] It is crucial to consult the package insert for the specific assay being used, although it has been noted that data regarding labetalol metabolite cross-reactivity is often missing from these inserts.[4][8]
Q4: Does the parent labetalol drug cause false positives?
A4: The parent labetalol drug has been shown to have much weaker or no cross-reactivity compared to its APB metabolite.[4][8] However, one study noted that high concentrations of the parent drug triggered false positives for amphetamines and methamphetamines by immunoassay in meconium samples, but not in urine, plasma, or umbilical cord tissue.[9][10]
Q5: How can a suspected labetalol-induced false positive be confirmed?
A5: All presumptive positive results from an immunoassay should be confirmed using a more specific, secondary method.[6] Gold-standard confirmatory tests include gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][11] These methods separate compounds based on their chemical properties and can definitively distinguish between the labetalol metabolite and true amphetamines.[9][10][11]
Troubleshooting Guide
This guide provides a systematic approach for investigating a presumptive positive amphetamine screen in a patient known to be taking labetalol.
Issue: Positive Amphetamine Immunoassay Result
Quantitative Data Summary
The cross-reactivity of the labetalol metabolite 3-amino-1-phenylbutane (APB) varies between different commercial amphetamine immunoassay kits.
| Immunoassay Kit | Cross-Reactivity of APB | Reference |
| Syva EMIT d.a.u. Polyclonal Amphetamine Class Kit | ~10% | [1][3][7] |
| Syva EMIT d.a.u. Monoclonal Amphetamine Kit | ~3% | [1][3][7] |
| Abbott TDx Amphetamine/Methamphetamine II Kit | ~2% | [1][3][7] |
This degree of cross-reactivity is sufficient to cause false-positive results when immunoassay cutoffs of 300 ng/mL are used.[1][3][7]
Experimental Protocols & Mechanisms
Mechanism of Interference
The interference is a classic example of antibody cross-reactivity, where an antibody binds to a non-target compound that is structurally similar to the target analyte.[12][13] The labetalol metabolite APB shares structural features with amphetamine, allowing it to bind to the anti-amphetamine antibodies used in the immunoassay, thereby generating a positive signal.
Protocol 1: In Vitro Cross-Reactivity Testing
This protocol outlines a general procedure to determine the cross-reactivity of a compound (e.g., labetalol or its metabolites) with a specific amphetamine immunoassay.
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of the test compound (e.g., labetalol hydrochloride or APB) in a suitable solvent like methanol.[10]
-
Prepare a stock solution of the target analyte (e.g., d-amphetamine) for calibration.
-
-
Sample Spiking:
-
Obtain a pool of drug-free urine, certified as negative for drugs of abuse.
-
Create a series of dilutions of the test compound stock solution into the drug-free urine to achieve a range of concentrations to be tested (e.g., from 100 ng/mL to 100,000 ng/mL).[12]
-
-
Immunoassay Analysis:
-
Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.
-
Run the series of spiked urine samples on the immunoassay platform.
-
Record the concentration at which the test compound produces a positive result (i.e., a result above the assay's established cutoff concentration, typically 300 or 500 ng/mL).
-
-
Calculation of Cross-Reactivity:
-
Cross-reactivity is typically calculated using the following formula:
-
% Cross-Reactivity = (Cutoff Concentration of Target Analyte / Minimum Concentration of Test Compound Giving a Positive Result) x 100
-
-
Protocol 2: Confirmatory Analysis by GC-MS (General Workflow)
This protocol provides a general overview for the confirmation of amphetamines, which will distinguish true positives from labetalol-induced false positives.
-
Sample Preparation (Solid-Phase or Liquid-Liquid Extraction):
-
An aliquot of the urine sample is pH-adjusted.
-
The sample is passed through a solid-phase extraction (SPE) column or mixed with an immiscible organic solvent to extract the drug compounds from the aqueous urine matrix.
-
The column is washed to remove interfering substances.
-
The drug is eluted from the column using a solvent, which is then evaporated to concentrate the sample.
-
-
Derivatization:
-
The dried extract is reconstituted in a derivatizing agent (e.g., pentafluoropropionyl anhydride (B1165640) - PFPA).[1]
-
The sample is heated to create a chemical derivative of the amphetamine and/or labetalol metabolite. This process improves the chromatographic properties and mass spectral characteristics of the analytes. The APB metabolite's retention time has been shown to be indistinguishable from methamphetamine both with and without derivatization.[1][3]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the Gas Chromatograph (GC).
-
The GC separates the different compounds in the sample based on their volatility and interaction with the GC column. Each compound will have a characteristic retention time.
-
As compounds exit the GC column, they enter the Mass Spectrometer (MS), which bombards them with electrons, causing them to break into charged fragments.
-
The MS detects these fragments based on their mass-to-charge ratio, creating a unique fragmentation pattern or "fingerprint" for each compound.
-
-
Data Interpretation:
-
A positive identification requires that the sample's chromatogram shows a peak at the same retention time as the certified amphetamine standard, AND the mass spectrum of that peak matches the mass spectrum of the standard.
-
In a labetalol-induced false positive, no peak corresponding to amphetamine or methamphetamine will be detected. The APB metabolite, if identified, will have a different mass spectrum from amphetamine, allowing for its definitive exclusion.[4]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. ranzcogasm.com.au [ranzcogasm.com.au]
- 3. A labetalol metabolite with analytical characteristics resembling amphetamines. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. False-positive amphetamine toxicology screen results in three pregnant women using labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. False-Positive Amphetamine Toxicology Screen Results in Three Pregnant Women Using Labetalol | Semantic Scholar [semanticscholar.org]
- 7. A labetalol metabolite with analytical characteristics resembling amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Does Labetalol Trigger False Positive Drug Testing Results? | Semantic Scholar [semanticscholar.org]
- 10. Does Labetalol Trigger False Positive Drug Testing Results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. academic.oup.com [academic.oup.com]
- 13. blog.averhealth.com [blog.averhealth.com]
Managing postural hypotension in animal studies with Labetalol
This guide provides technical support for researchers, scientists, and drug development professionals using Labetalol (B1674207) in animal studies, with a specific focus on anticipating, managing, and troubleshooting postural (orthostatic) hypotension.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Labetalol-induced postural hypotension?
A1: Labetalol-induced postural hypotension stems from its dual-action antagonism of both alpha-1 (α₁) and non-selective beta (β₁, β₂) adrenergic receptors.[1][2][3][4]
-
Alpha-1 Blockade: Inhibition of α₁-receptors in peripheral blood vessels leads to vasodilation (widening of blood vessels) and a decrease in total peripheral resistance.[2][5] This effect is more pronounced in the standing or upright position, as the body's normal reflex to constrict these vessels upon standing is blunted.[1][6]
-
Beta Blockade: Antagonism of β₁-receptors in the heart reduces heart rate and cardiac output.[2][3] This prevents the compensatory reflex tachycardia (increase in heart rate) that would typically occur in response to a drop in blood pressure upon standing.[1]
The combination of peripheral vasodilation and the inability to mount a compensatory cardiac response makes the animal susceptible to a significant drop in blood pressure when moving to an upright position.
Q2: What are the typical signs of postural hypotension in animal models?
A2: Signs can vary by species and severity. In conscious animals, look for:
-
Dizziness or disorientation
-
Ataxia or difficulty walking[7]
-
Lethargy or weakness[7]
-
Syncope (fainting) or collapse, particularly after a change in posture. In anesthetized models, postural hypotension is identified by a significant, rapid drop in measured arterial blood pressure upon a positional change, such as a head-up tilt on a tilt table.[8][9]
Q3: Which animal models are suitable for studying Labetalol-induced postural hypotension?
A3: Several models have been successfully used:
-
Anesthetized Rat Tilt-Table Model: This is an accurate and efficient model for identifying orthostatic potential. Rats are anesthetized and subjected to a 60-degree head-up tilt to measure blood pressure compensation.[8]
-
Conscious Dog Models: Dogs are frequently used to assess the hemodynamic effects of Labetalol.[10][11] Monitoring can be done via telemetry in freely moving animals or through indwelling catheters.
-
Anesthetized Rabbit Tilt-Stress Model: Rabbits have been used in comparative studies to evaluate the risk of drug-induced postural hypotension.[12]
-
Conscious Monkey with Lower Body Negative Pressure (LBNP): LBNP is a valid method for evaluating a drug's effect on susceptibility to orthostatic hypotension in conscious primates.[13]
Q4: How should I monitor cardiovascular parameters to detect postural hypotension?
A4: Continuous and direct blood pressure measurement is critical.
-
Radiotelemetry: This is considered the gold standard for chronic studies in conscious, unrestrained animals like rats and mice.[14][15] It allows for the collection of precise, continuous blood pressure and heart rate data without the confounding effects of restraint stress.[16][17]
-
Direct Arterial Cannulation: For acute or anesthetized studies, direct measurement of arterial pressure via a catheter connected to a transducer provides real-time, accurate data.[18] This is essential for tilt-table experiments.
-
Monitoring Frequency: Blood pressure should be monitored closely immediately following administration and for several hours after. The maximal effect of an intravenous dose of Labetalol typically occurs within 5 to 15 minutes.[1][6]
Troubleshooting Guide
Problem 1: Severe hypotension or collapse occurred immediately after IV Labetalol administration.
| Potential Cause | Troubleshooting Step |
| Dose too high | The dose may be excessive for the specific animal or species. Review published dosage ranges (see Table 1) and start subsequent experiments at the lower end of the dose range, titrating up slowly. |
| Rapid administration | Bolus injection was too fast, causing a rapid drop in blood pressure. Administer IV Labetalol slowly over at least 2 minutes.[19] For sustained administration, use a constant rate infusion (CRI). |
| Anesthetic interaction | Some anesthetics can potentiate the hypotensive effects of Labetalol. Review the anesthetic protocol and consider its cardiovascular effects. |
| Volume depletion | The animal may have been dehydrated, exacerbating the hypotensive response. Ensure animals are adequately hydrated before the experiment. |
Problem 2: I am observing significant postural hypotension even at what should be a therapeutic, non-excessive dose.
| Potential Cause | Troubleshooting Step |
| High sympathetic tone | The baseline sympathetic tone of the animal model may be high, leading to a more dramatic response to alpha- and beta-blockade.[20] |
| Animal positioning | Allowing the animal to assume an upright position too soon after dosing can induce a hypotensive event.[6] Keep the animal in a supine or recumbent position for up to 3 hours post-administration and carefully monitor its ability to tolerate postural changes.[6] |
| Species sensitivity | The chosen species may be particularly sensitive to the α₁-blocking effects of Labetalol. |
Problem 3: Heart rate is not changing as expected after Labetalol administration.
| Potential Cause | Troubleshooting Step |
| Dual receptor action | Labetalol's combined alpha- and beta-blocking effects often result in a drop in blood pressure without a significant reflex tachycardia or a profound reduction in heart rate.[1][6] This is a known characteristic of the drug. In some studies with dogs, the change in heart rate was not statistically significant.[18][21] |
| Dose-dependent effect | The effect on heart rate can be variable and dose-dependent.[22] In anesthetized dogs, a dose of 15 mg/kg resulted in unchanged heart rate.[23] |
Quantitative Data Summary
Table 1: Labetalol Dosages and Infusion Rates in Animal Studies
| Species | Route | Dosage / Rate | Context | Citation |
| Dog | IV Infusion | Median: 1.1 mg/kg/h (Range: 0.2-3.4) | Perioperative hypertension | [11][18][21] |
| Dog | IV Bolus | Median: 0.2 mg/kg (Range: 0.2-0.4) | Loading dose for infusion | [11][18][21] |
| Dog | IV Bolus | 0.1 - 15 mg/kg | Experimental hypotension studies | [11] |
| Dog | IV Bolus | 0.5 mg/kg | Conscious dog hemodynamic study | [10] |
| Dog | IV Bolus | 0.1 mg/kg | To improve cardiovascular function after dexmedetomidine | [24] |
| Rabbit | IV Bolus | 1.8 mg/kg | Dose to lower baroreflex hypertension by 30 mmHg | [12] |
| Rat | IV Infusion | Aimed to decrease MAP to 50 mmHg | Uncontrolled hemorrhage model | [25] |
Table 2: Hemodynamic Effects of Labetalol in Anesthetized Dogs
| Parameter | Baseline (Mean) | Post-Labetalol (Mean) | Change | Study Context | Citation |
| Mean Arterial Pressure (MAP) | 88 mmHg | 47 mmHg | ↓ 41 mmHg | 15 mg/kg Labetalol | [23] |
| Cardiac Output | N/A | N/A | Reduced | 15 mg/kg Labetalol | [23] |
| Heart Rate | N/A | N/A | Unchanged | 15 mg/kg Labetalol | [23] |
Experimental Protocols
Protocol 1: Induction and Measurement of Postural Hypotension in the Anesthetized Rat
This protocol is adapted from models used to assess orthostatic hypotension.[8]
1. Animal Preparation:
- Anesthetize the rat using an appropriate anesthetic agent (e.g., chloralose-urethane-pentobarbital).
- Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement. Connect the catheter to a pressure transducer.
- Insert a catheter into the jugular vein for intravenous drug administration.
- Secure the animal in a supine position to a tilt table.
2. Baseline Measurement:
- Allow the animal to stabilize for at least 20-30 minutes post-surgery.
- Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for a continuous 10-minute period while the table is horizontal (0 degrees).
3. Labetalol Administration:
- Administer the desired dose of Labetalol intravenously via the jugular vein catheter.
- Monitor and record MAP and HR continuously.
4. Orthostatic Challenge (Tilt Test):
- At a predetermined time post-infusion (e.g., 15 minutes), rapidly tilt the table to a 60-degree head-up position.
- Maintain the tilt for a set duration (e.g., 1-5 minutes).
- Continuously record MAP and HR throughout the tilt period.
- Return the table to the horizontal position and continue recording during the recovery period.
5. Data Analysis:
- Calculate the maximal drop in MAP during the tilt compared to the pre-tilt baseline.
- Analyze the time to recovery of blood pressure after returning to the supine position.
- Compare the orthostatic response before and after Labetalol administration or between vehicle and Labetalol-treated groups.
Protocol 2: Continuous Blood Pressure Monitoring via Radiotelemetry
This protocol outlines the general steps for using implantable telemetry, the gold standard for conscious animal monitoring.[14][15]
1. Surgical Implantation:
- Follow a sterile surgical procedure according to established guidelines.
- For rats: The transmitter body is typically placed in the abdominal cavity, and the catheter is inserted and advanced into the abdominal aorta.[16]
- For mice: The transmitter body is placed in a subcutaneous pocket on the flank, and the catheter is advanced into the aortic arch via the carotid artery.[16]
- Provide appropriate post-operative analgesia and allow for a recovery period of at least 7-10 days to ensure the animal has returned to its normal circadian rhythm and is pain-free.
2. Acclimatization and Baseline Recording:
- House the animal in its home cage placed on the telemetry receiver.
- Allow the animal to acclimatize to the housing and recording setup for at least 24-48 hours.
- Record at least 24 hours of baseline cardiovascular data (Blood Pressure, Heart Rate, Activity) to establish a diurnal rhythm before any drug administration.
3. Labetalol Administration:
- Administer Labetalol via the intended route (e.g., oral gavage, subcutaneous injection).
- Ensure the administration procedure causes minimal stress to the animal to avoid confounding cardiovascular readings.
4. Data Collection and Analysis:
- Collect continuous data for the desired duration of the study.
- Analyze the data by averaging over specific time intervals (e.g., hourly, or separating light/dark cycles) to determine the effect of Labetalol on blood pressure and heart rate.
- Pay close attention to data immediately following administration to observe the onset and peak effect of the drug.
Visualizations
Caption: Mechanism of Labetalol-induced postural hypotension.
Caption: Troubleshooting workflow for Labetalol-induced hypotension.
Caption: General experimental workflow for a Labetalol animal study.
References
- 1. Labetalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Labetalol Hydrochloride? [synapse.patsnap.com]
- 3. Labetalol Mechanism of Action: How Does Labetalol Work? - GoodRx [goodrx.com]
- 4. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugs.com [drugs.com]
- 7. dialavet.com [dialavet.com]
- 8. A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orthostatic hypotensive effect of antipsychotic drugs in Wistar rats by in vivo and in vitro studies of alpha1-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic effects of labetalol in the dog. Comparative study in the anesthetized open-chest dog and in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retrospective evaluation of labetalol as antihypertensive agent in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the risk for drug-induced postural hypotension in an experimental model: investigations with carvedilol, prazosin, labetalol, and guanethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A model of orthostatic hypotension in the conscious monkey using lower body negative pressure [pubmed.ncbi.nlm.nih.gov]
- 14. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 15. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Retrospective evaluation of labetalol as antihypertensive agent in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. A review of the animal pharmacology of labetalol, a combined alpha- and beta-adrenoceptor-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Haemodynamic effects of labetalol-induced hypotension in the anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Haemodynamic effects of labetalol in isoflurane-anaesthetized dogs that received dexmedetomidine: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Labetalol-induced hypotension decreases blood loss during uncontrolled hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Labetalol vs. Carvedilol: A Comparative Analysis of Their Effects on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetalol (B1674207) and Carvedilol (B1668590) are both non-selective β-adrenergic receptor antagonists with additional α1-blocking properties, setting them apart from other β-blockers. While both are utilized in cardiovascular medicine, their distinct pharmacological profiles at the cellular level, particularly concerning their direct effects on cardiac myocytes, are of significant interest to researchers and drug development professionals. This guide provides an objective, data-driven comparison of Labetalol and Carvedilol, focusing on their interactions with cardiac myocytes.
I. Molecular and Cellular Performance: A Head-to-Head Comparison
The following tables summarize the available quantitative data comparing the effects of Labetalol and Carvedilol on various aspects of cardiac myocyte physiology. It is important to note that direct comparative studies for all parameters are not always available; in such cases, data from individual studies are presented.
Table 1: Adrenergic Receptor Binding and Potency
| Parameter | Labetalol | Carvedilol | Citation |
| Receptor Targets | β1, β2, α1 | β1, β2, α1 | |
| Relative Potency (β-blockade) | 1 | ~4x more potent than Labetalol | [1] |
| Relative Potency (α1-blockade) | 1 | ~4x more potent than Labetalol | [1] |
| β1 Receptor Binding Affinity (Kd) | Data not available | ~4-5 nM in human ventricular myocardium | [2] |
Table 2: Downstream Signaling in Cardiac Myocytes
| Parameter | Labetalol | Carvedilol | Citation |
| Effect on cAMP Production | Antagonist; reduces cAMP levels | Antagonist; can elevate cAMP under certain conditions | [3] |
| Effect on Isoproterenol-Induced Ca2+ Transients | Data not available | IC50 of 1.32 nM for inhibition | |
| β-Arrestin Biased Agonism | Not a recognized biased agonist | Acts as a biased agonist, stimulating β-arrestin signaling |
Table 3: Functional Outcomes in Cardiac Myocytes
| Parameter | Labetalol | Carvedilol | Citation |
| Effect on Contractility | Reduces contractility | Can improve contractility in heart failure models | [4] |
| Antioxidant Properties | Less pronounced antioxidant effects | Potent antioxidant and free radical scavenger | [5][6] |
| Anti-Apoptotic Effects | Can induce apoptosis at toxic doses | Reduces apoptosis; up to 58% reduction in TUNEL-positive cells | [4][7][8] |
II. Signaling Pathways and Mechanisms of Action
Labetalol and Carvedilol, while both classified as non-selective beta-blockers with alpha-1 antagonism, exhibit distinct signaling profiles within the cardiomyocyte.
Labetalol's Mechanism of Action
Labetalol primarily acts as a competitive antagonist at β1, β2, and α1-adrenergic receptors. By blocking β-receptors, it attenuates the effects of catecholamines, leading to a decrease in heart rate, contractility, and blood pressure. Its α1-blocking activity contributes to vasodilation.
Carvedilol's Unique Signaling Profile
Carvedilol also blocks β1, β2, and α1-adrenergic receptors. However, it is distinguished by its ability to act as a β-arrestin biased agonist. This means that while it blocks G-protein-mediated signaling (the classical pathway for β-receptors), it can simultaneously activate β-arrestin-dependent signaling pathways. These pathways are implicated in cardioprotective effects, including anti-apoptotic signaling. Furthermore, Carvedilol's potent antioxidant properties contribute to its cellular protective effects by mitigating oxidative stress, a key factor in cardiomyocyte damage.
III. Experimental Workflows
The following diagram outlines a typical experimental workflow for a comparative study of Labetalol and Carvedilol on isolated cardiac myocytes.
IV. Detailed Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
-
Objective: To determine the binding affinity (Ki or Kd) of Labetalol and Carvedilol for β1, β2, and α1-adrenergic receptors in cardiac myocyte membrane preparations.
-
Methodology:
-
Membrane Preparation: Isolate cardiac myocytes from animal models (e.g., rat, mouse) and prepare membrane fractions through differential centrifugation.
-
Radioligand Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [3H]prazosin for α1, [125I]cyanopindolol for β receptors) and increasing concentrations of unlabeled Labetalol or Carvedilol.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Analyze the competition binding data using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
-
FRET-based cAMP Assay
-
Objective: To quantify the effect of Labetalol and Carvedilol on intracellular cAMP levels in response to β-adrenergic stimulation.
-
Methodology:
-
Cell Preparation: Culture primary cardiac myocytes or a suitable cell line (e.g., H9c2) and transfect with a FRET-based cAMP biosensor (e.g., Epac-based sensor).
-
Drug Treatment: Treat the cells with a β-adrenergic agonist (e.g., isoproterenol) in the presence or absence of varying concentrations of Labetalol or Carvedilol.
-
FRET Measurement: Measure the FRET ratio using a fluorescence microscope or plate reader. A change in the FRET ratio corresponds to a change in intracellular cAMP concentration.
-
Data Analysis: Generate dose-response curves to determine the EC50 or IC50 values for the effect of each drug on cAMP production.
-
Intracellular Calcium Imaging
-
Objective: To assess the impact of Labetalol and Carvedilol on intracellular calcium transients in cardiac myocytes.
-
Methodology:
-
Cell Loading: Load isolated cardiac myocytes with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Drug Perfusion: Perfuse the cells with solutions containing Labetalol or Carvedilol at various concentrations.
-
Image Acquisition: Electrically stimulate the myocytes to elicit calcium transients and record the changes in fluorescence intensity using a high-speed camera attached to a fluorescence microscope.
-
Data Analysis: Analyze the recorded fluorescence signals to determine parameters of the calcium transient, such as amplitude, duration, and decay kinetics.
-
Cardiomyocyte Contractility Assay
-
Objective: To measure the effects of Labetalol and Carvedilol on the contractility of isolated cardiac myocytes.
-
Methodology:
-
Cell Preparation: Isolate and culture single, rod-shaped cardiac myocytes.
-
Drug Application: Superfuse the myocytes with solutions containing Labetalol or Carvedilol.
-
Contraction Measurement: Electrically pace the myocytes and record changes in cell length (shortening) using a video-based edge detection system.
-
Data Analysis: Quantify the percentage of cell shortening and the velocities of shortening and relengthening to assess contractility.
-
TUNEL Assay for Apoptosis
-
Objective: To quantify the anti-apoptotic or pro-apoptotic effects of Labetalol and Carvedilol on cardiac myocytes.
-
Methodology:
-
Cell Treatment: Treat cultured cardiac myocytes with an apoptotic stimulus (e.g., hydrogen peroxide or simulated ischemia-reperfusion) in the presence or absence of Labetalol or Carvedilol.
-
TUNEL Staining: Fix the cells and perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which labels DNA strand breaks characteristic of apoptosis.
-
Microscopy and Quantification: Visualize the TUNEL-positive (apoptotic) cells using fluorescence microscopy. Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (e.g., stained with DAPI).
-
V. Conclusion
Both Labetalol and Carvedilol are effective antihypertensive agents that directly impact cardiac myocyte function. However, the available experimental data suggest that Carvedilol possesses a more complex and potentially more cardioprotective profile at the cellular level. Its unique β-arrestin biased agonism and potent antioxidant properties distinguish it from Labetalol. Further direct, head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their effects on key aspects of cardiomyocyte physiology, which could inform the development of more targeted cardiovascular therapies.
References
- 1. Mechanism of the vasodilatory effect of carvedilol in normal volunteers: a comparison with labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic treatment with Carvedilol improves ventricular function and reduces myocyte apoptosis in an animal model of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of carvedilol in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant properties of carvedilol and metoprolol in heart failure: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotection by Carvedilol: antiapoptosis is independent of beta-adrenoceptor blockage in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Blocker carvedilol protects cardiomyocytes against oxidative stress-induced apoptosis by up-regulating miR-133 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of Labetalol in a Preeclampsia Sheep Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Labetalol (B1674207) for the management of hypertensive crises in a preeclampsia sheep model. While a definitive therapeutic window for Labetalol in this specific animal model is not yet established in publicly available literature, this document synthesizes existing preclinical data on its pharmacokinetics, and maternal and fetal effects, alongside comparisons with other antihypertensive agents. The information is intended to support further research and drug development in the field of hypertensive disorders of pregnancy.
Executive Summary
Labetalol, a non-selective beta-blocker with alpha-1 adrenergic antagonist properties, is a first-line treatment for severe hypertension in pregnancy.[1] Preclinical studies in pregnant sheep provide a valuable platform for investigating its maternal and fetal effects. This guide summarizes key findings from such studies, focusing on experimental models of preeclampsia, Labetalol's hemodynamic effects, and comparisons with other antihypertensives. Due to the limited availability of head-to-head comparative studies in a standardized preeclamptic sheep model, this guide also incorporates data from other relevant animal and human studies to provide a broader context.
Comparative Analysis of Labetalol and Other Antihypertensives
The following tables summarize the available data on the effects of Labetalol and alternative antihypertensive agents in preclinical and clinical settings relevant to preeclampsia. It is important to note the variability in experimental models and species, which should be considered when interpreting these comparisons.
Table 1: Hemodynamic Effects of Labetalol in a Norepinephrine-Induced Hypertensive Pregnant Sheep Model
| Parameter | Labetalol Dose | Change from Norepinephrine-Induced Hypertensive State | Reference |
| Maternal Mean Arterial Pressure (MAP) | 1 mg/kg IV | Decreased to 101 +/- 3% of pre-norepinephrine values | [2] |
| Uterine Blood Flow | 1 mg/kg IV | Increased to 70 +/- 7% of pre-norepinephrine values | [2] |
| Maternal Fetal MAP | 0.3, 1.0, 3.0 mg/kg IV | Minor decreases (<12%) | [2] |
| Maternal and Fetal Heart Rate | 0.3, 1.0, 3.0 mg/kg IV | Not significantly altered | [2] |
Table 2: Pharmacokinetic Parameters of Labetalol in Pregnant Sheep (100-mg IV Bolus)
| Parameter | Value | Reference |
| Maternal Total Body Clearance | 30.8 +/- 3.83 ml/min/kg | [3] |
| Maternal Apparent Steady-State Volume of Distribution | 3.02 +/- 0.18 liters/kg | [3] |
| Maternal Terminal Elimination Half-Life | 2.79 +/- 0.66 hr | [3] |
| Peak Fetal Plasma Concentration | 33.7 +/- 5.8 ng/ml | [3] |
| Fetal to Maternal Area Under the Curve (AUC) Ratio | 14.37 +/- 1.54% | [3] |
| Apparent Fetal Elimination Half-Life | 3.71 +/- 0.5 hr | [3] |
Table 3: Comparison of Intravenous Labetalol and Hydralazine (B1673433) in Severe Preeclampsia (Human Studies)
| Outcome | Labetalol | Hydralazine | p-value | Reference |
| Systolic Blood Pressure Reduction (mmHg) | 105.5 ± 11.3 | 115.8 ± 17.1 | p ≤ 0.001 | [4] |
| Diastolic Blood Pressure Reduction (mmHg) | Lower in labetalol group | Higher in hydralazine group | p = 0.03 | [4] |
| Number of Doses Required | 3.2 ± 1.2 | 4.4 ± 1.4 | p = 0.006 | [4] |
| Time to Achieve Target Blood Pressure | No significant difference | No significant difference | - | [5][6] |
| Headache | 3.2% | 25.4% | p = 0.01 | [5] |
Table 4: Comparison of Labetalol and Nifedipine (B1678770) in Hypertensive Disorders of Pregnancy (Goat and Human Studies)
| Parameter/Outcome | Labetalol | Nifedipine | Species | Reference |
| Maternal Blood Pressure | Significant decrease | Significant decrease | Goat | [7] |
| Uterine Blood Flow | Significant decrease | Significant decrease | Goat | [7] |
| Maternal Heart Rate | No significant change | Significant increase | Goat | [7] |
| Fetal Heart Rate and Blood Pressure | No change | No change | Goat | [7] |
| Fetal Hypoxia and Acidosis | Not reported | Observed in sheep studies | Sheep | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. The following sections outline the methodologies for inducing preeclampsia-like symptoms in sheep and for the subsequent administration and monitoring of Labetalol.
Induction of Preeclampsia-like Syndrome in Sheep
Two primary models are described in the literature:
-
Norepinephrine-Induced Hypertension: This model simulates the hypertensive state of preeclampsia.
-
Animal Preparation: Chronically instrumented pregnant ewes are used.[2][9][10][11]
-
Procedure: A continuous intravenous infusion of norepinephrine (B1679862) is administered to the ewe. The infusion rate is adjusted to achieve a target increase in maternal mean arterial pressure (e.g., a 20% increase).[9][12] Doses can range from 4 to 40 micrograms per minute.[10]
-
Key Features: This model effectively induces maternal hypertension and allows for the study of acute interventions.[2]
-
-
Chronic Placental Embolization: This model aims to mimic the placental insufficiency characteristic of preeclampsia.
-
Animal Preparation: Chronically catheterized fetal sheep are used.[13][14]
-
Procedure: Microspheres (e.g., 15-50 microns) are injected daily into the fetal descending aorta for an extended period (e.g., 10-21 days).[13][14][15][16] The embolization is continued until a specific endpoint is reached, such as a 30-50% decrease in fetal arterial oxygen content.[13][14][16]
-
Key Features: This model produces progressive fetal hypoxemia, hypertension, and an increase in umbilical artery resistance, mimicking key features of human preeclampsia.[13]
-
Labetalol Administration and Monitoring
-
Drug Administration:
-
Maternal and Fetal Monitoring:
-
Hemodynamic Monitoring: Continuous monitoring of maternal and fetal arterial blood pressure and heart rate is essential. Uterine and umbilical blood flow can be measured using Doppler ultrasonography or electromagnetic flow transducers.[2][10][17]
-
Blood Gas and Metabolic Analysis: Serial maternal and fetal arterial blood samples should be collected to analyze pH, PaO2, PaCO2, glucose, and lactate (B86563) levels.[2][3]
-
Pharmacokinetic Analysis: Plasma concentrations of Labetalol in both maternal and fetal circulation are measured over time to determine key pharmacokinetic parameters.[3]
-
Signaling Pathways and Visualizations
Preeclampsia Pathogenesis
Preeclampsia is characterized by an imbalance of angiogenic factors. An excess of soluble fms-like tyrosine kinase-1 (sFlt-1) and a deficit of placental growth factor (PlGF) and vascular endothelial growth factor (VEGF) lead to widespread endothelial dysfunction, resulting in hypertension and proteinuria.[18][19][20][21] One human study has suggested that Labetalol, in combination with magnesium sulfate (B86663), may help to improve the sFlt-1/PlGF ratio in women with early-onset severe preeclampsia.[18][19][22]
Caption: Simplified signaling pathway in preeclampsia.
Experimental Workflow: Labetalol in a Norepinephrine-Induced Hypertensive Sheep Model
The following diagram illustrates a typical experimental workflow for evaluating Labetalol in a norepinephrine-induced hypertensive pregnant sheep model.
Caption: Experimental workflow for Labetalol validation.
Conclusion
The pregnant sheep model is a valuable tool for investigating the maternal and fetal effects of antihypertensive drugs like Labetalol. While the existing data supports the efficacy of Labetalol in reducing blood pressure in hypertensive pregnant ewes, further research is needed to establish a definitive therapeutic window and to conduct comprehensive, quantitative comparisons with other antihypertensives within a standardized preeclamptic sheep model. Such studies would be instrumental in refining treatment strategies and ensuring the safety of both mother and fetus in pregnancies complicated by hypertensive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Maternal and fetal effects of labetalol in pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of labetalol in the pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of efficacy of intravenous labetalol and intravenous hydralazine for management of pre-eclampsia in pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. Effects of antihypertensive drugs on maternal and fetal hemodynamics and uterine blood flow in pregnant goats--comparison of nicardipine and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of nifedipine on fetal and maternal hemodynamics and blood gases in the pregnant ewe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circulatory response to systemic infusion of norepinephrine in the pregnant ewe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of continuous infusion of norepinephrine on maternal pelvic and fetal umbilical blood flow in pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of intravenous infusions of noradrenaline into the pregnant ewe on uterine blood flow, fetal renal function, and lung liquid flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nifedipine or verapamil counteracts hypertension in gravid ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chronic fetal placental embolization and hypoxemia cause hypertension and myocardial hypertrophy in fetal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fetal heart rate patterns in growth-restricted fetal sheep induced by chronic fetal placental embolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fetal placental embolization in the late-gestation ovine fetus: alterations in umbilical blood flow and fetal heart rate patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fetal endocrine responses to chronic placental embolization in the late-gestation ovine fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fetal cardiac function after labetalol or pindolol for maternal hypertension in a sheep model of increased placental vascular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Effect of magnesium sulfate combined with labetalol on serum sFlt-1/PlGF ratio in patients with early-onset severe pre-eclampsia | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. The role of sFlt1/PlGF ratio in the assessment of preeclampsia and pregnancy-related hypertensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of magnesium sulfate combined with labetalol on serum sFlt-1/PlGF ratio in patients with early-onset severe pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Labetalol quantification methods between different laboratories
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Labetalol in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies. When analytical testing is transferred between laboratories, a robust cross-validation is essential to ensure data consistency and reliability. This guide provides a framework for conducting such a cross-validation, offering a comparative summary of existing LC-MS/MS methods and a detailed, hypothetical protocol for inter-laboratory validation.
Comparison of Labetalol Quantification Methods
Several high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of Labetalol in plasma. While these methods are typically validated within a single laboratory, their parameters provide a basis for establishing a cross-validation plan. The following tables summarize the key aspects of various published methods.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Human Plasma | Aqueous Humor & Plasma |
| Sample Preparation | Liquid-Liquid Extraction (Ethyl Acetate)[1][2] | Protein Precipitation[3] | Methyl tert-butyl ether extraction at pH 9.5[4] |
| Internal Standard | Metoprolol[1][2] | Metoprolol[3] | Not specified |
| Chromatographic Column | Phenomenex Luna C18 (100 x 4.6 mm, 5µm)[1][2] | Zorbax SB-C18 (100 x 4.6 mm, 3.5 µm)[3] | Chirobiotic V column[4] |
| Mobile Phase | 2 mM Ammonium Formate (pH 5.0) / Methanol (20:80 v/v)[1][2] | 5 mM Ammonium Acetate (pH 3.5) / Methanol:Acetonitrile (25:75 v/v)[3] | Methanol, Acetic Acid, and Diethylamine[4] |
| Flow Rate | 0.5 mL/min[1][2] | Not Specified | Not Specified |
Table 2: Mass Spectrometric Conditions and Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Ionization Mode | Positive Ionization[1][2] | Electrospray Positive Ionization (ESI)[3] | LC-MS/MS[4] |
| MRM Transition (Labetalol) | m/z 329.01 → 161.95[1][2] | m/z 329.2 → 162.0[3] | Not Specified |
| MRM Transition (IS) | m/z 267.99 → 115.86 (Metoprolol)[1][2] | Not Specified | Not Specified |
| Linearity Range | 3.18 - 700.88 ng/mL[1][2] | 0.39 - 668 ng/mL[3] | Up to 250 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 3.18 ng/mL[1][2] | 0.39 ng/mL[3] | 0.5 ng/mL[4] |
| Intra-day Precision (%RSD) | < 15%[1][2] | ≤ 11.4%[3] | < 15% (as CV)[4] |
| Inter-day Precision (%RSD) | < 15%[1][2] | ≤ 11.4%[3] | < 15% (as CV)[4] |
| Accuracy (% Bias) | Within acceptable limits[1][2] | ≤ 8.6% (Aqueous Humor), ≤ 5.9% (Plasma)[3] | < 15% (as % inaccuracy)[4] |
| Recovery | Not Specified | 54.4% (Plasma)[3] | > 90%[4] |
Experimental Protocol for Inter-Laboratory Cross-Validation
This hypothetical protocol outlines a comparative testing approach for the cross-validation of a Labetalol quantification method between a sending laboratory (Lab A) and a receiving laboratory (Lab B). This process is crucial for ensuring that both laboratories can produce equivalent results.[1][4]
1. Objective
To verify that the analytical method for the quantification of Labetalol in human plasma, transferred from Lab A to Lab B, provides comparable results.
2. Scope
This protocol applies to the cross-validation of the specified LC-MS/MS method for Labetalol quantification.
3. Responsibilities
-
Lab A (Sending Laboratory): Responsible for providing the validated analytical method, training personnel from Lab B, preparing and shipping quality control (QC) samples and a subset of study samples.
-
Lab B (Receiving Laboratory): Responsible for implementing the method, analyzing the received samples, and comparing the results with Lab A.
4. Materials and Methods
-
Reference Standard: Labetalol and its internal standard (e.g., Metoprolol).
-
Biological Matrix: Pooled human plasma.
-
Instrumentation: Comparable LC-MS/MS systems in both laboratories.
5. Experimental Design
5.1. Pre-transfer Activities
-
Lab A provides Lab B with the detailed, validated analytical method protocol.
-
A teleconference is held to discuss the method and address any potential issues.
-
Personnel from Lab B may visit Lab A for training.
5.2. Cross-Validation Sample Sets
-
Quality Control (QC) Samples: Lab A prepares a set of QC samples in human plasma at a minimum of three concentration levels (low, medium, and high). A sufficient number of aliquots are prepared for analysis by both laboratories.
-
Study Samples: A minimum of 20 study samples, representing the expected concentration range, are selected and aliquoted for analysis by both laboratories.
5.3. Analysis
-
Both laboratories will analyze the QC and study samples in the same analytical run.
-
Each laboratory will use its own calibration standards.
6. Acceptance Criteria
-
QC Samples: The mean concentration of the QC samples analyzed by Lab B should be within ±15% of the nominal concentration. At least two-thirds of the individual QC samples should be within ±15% of the nominal concentration.
-
Study Samples: At least two-thirds (67%) of the study samples analyzed by both laboratories should have results that are within ±20% of each other, calculated as: (|Result Lab A - Result Lab B|) / mean(Result Lab A, Result Lab B) * 100%.
7. Data Reporting and Documentation
-
Both laboratories will document all experimental procedures and any deviations.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the key workflows.
References
Confirming the Vasodilatory Mechanism of Labetalol Using Knockout Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Labetalol's Dual Action
Labetalol (B1674207) is a unique antihypertensive agent characterized by its dual mechanism of action: it is a non-selective antagonist of beta-adrenergic receptors (β1 and β2) and a selective antagonist of alpha-1-adrenergic receptors (α1).[1][2] This combined action results in a reduction of blood pressure primarily through vasodilation (α1 blockade) and a controlled heart rate (β1 blockade), without the reflex tachycardia often associated with pure vasodilators.[1][3][4]
Comparative Analysis of Vasodilatory Mechanisms
The primary vasodilatory effect of Labetalol is attributed to its blockade of α1-adrenergic receptors on vascular smooth muscle.[1][5] Activation of α1 receptors by endogenous catecholamines (e.g., norepinephrine) leads to vasoconstriction; Labetalol's antagonism of these receptors results in vasodilation and a decrease in peripheral resistance.[1][5] In contrast, pure beta-blockers, such as propranolol, can initially increase peripheral resistance.
Carvedilol (B1668590), another mixed α/β blocker, also achieves vasodilation through α1-adrenergic blockade.[4][6] However, some studies suggest that Carvedilol is more potent than Labetalol at the alpha receptor.[7] Furthermore, Carvedilol has been shown to have additional properties, such as antioxidant effects and the ability to stimulate nitric oxide (NO) release from endothelial cells, which may contribute to its vasodilatory and cardioprotective effects.[6][8]
Elucidating the Mechanism with Knockout Mouse Models
To definitively dissect the contribution of each receptor subtype to Labetalol's vasodilatory effect, experiments utilizing knockout (KO) mouse models are invaluable. Below, we present the hypothesized outcomes of Labetalol administration in various adrenergic receptor KO mice, based on the known cardiovascular phenotypes of these animals.
Hypothetical Experimental Data in Knockout Mice
The following table summarizes the expected blood pressure response to Labetalol in different knockout mouse strains compared to wild-type mice.
| Mouse Strain | Target Receptor | Expected Baseline Blood Pressure | Expected Vasodilatory Response to Labetalol | Rationale |
| Wild-Type (WT) | All receptors present | Normal | Significant reduction in blood pressure | Labetalol's dual α1 and β blockade is fully effective. |
| α1A-AR KO | Alpha-1A Adrenergic Receptor | Hypotensive at rest[9] | Attenuated vasodilatory response | The α1A subtype is a key mediator of vasoconstriction; its absence diminishes the vasodilatory effect of Labetalol.[9] |
| α1B-AR KO | Alpha-1B Adrenergic Receptor | Normal to slightly decreased | Partially attenuated vasodilatory response | The α1B subtype contributes to the pressor response, and its absence would reduce the effect of an α1 antagonist.[10][11] |
| α1D-AR KO | Alpha-1D Adrenergic Receptor | Lower basal blood pressure[12] | Attenuated vasodilatory response | The α1D receptor is directly involved in regulating arterial blood pressure through vasoconstriction.[12] |
| β1-AR KO | Beta-1 Adrenergic Receptor | Normal | Vasodilatory response largely intact | The primary vasodilatory action is via α1 blockade; β1 blockade mainly affects heart rate. |
| β2-AR KO | Beta-2 Adrenergic Receptor | Normal heart rate and blood pressure[13] | Potentially enhanced vasodilatory response | Blockade of β2 receptors can cause slight vasoconstriction; in their absence, the α1-mediated vasodilation might be more pronounced. However, some studies suggest Labetalol has β2-agonist properties which would be absent.[3] |
| β1/β2-AR KO | Beta-1 and Beta-2 Adrenergic Receptors | Normal | Vasodilatory response largely intact, but with blunted heart rate control | Confirms that the primary vasodilatory mechanism is independent of β-receptor blockade.[14] |
Experimental Protocols
Measurement of Blood Pressure in Mice
Objective: To determine the effect of Labetalol on systemic blood pressure in wild-type and knockout mouse models.
Method 1: Tail-Cuff Plethysmography (Non-invasive)
-
Acclimatization: Acclimate mice to the restraining device and tail cuff for several days prior to the experiment to minimize stress-induced blood pressure variations.
-
Procedure: Place the conscious mouse in a restrainer on a warming platform. Position the tail cuff and a volume-pressure recording sensor on the mouse's tail.
-
Measurement: The system automatically inflates and deflates the cuff while recording blood volume changes to determine systolic and diastolic blood pressure.
-
Data Acquisition: Record a series of measurements and average them to obtain a baseline blood pressure.
-
Drug Administration: Administer Labetalol (or vehicle control) via intraperitoneal (IP) or intravenous (IV) injection.
-
Post-treatment Measurement: Record blood pressure at specified time points after drug administration to assess the drug's effect.
Method 2: Radiotelemetry (Invasive)
-
Transmitter Implantation: Surgically implant a pressure-sensing catheter connected to a telemetry transmitter into the carotid artery or aorta of the anesthetized mouse.
-
Recovery: Allow the mouse to recover from surgery for at least one week.
-
Data Acquisition: The transmitter continuously records and transmits blood pressure and heart rate data from the conscious, unrestrained mouse in its home cage.
-
Baseline Recording: Record baseline cardiovascular parameters for a 24-hour period.
-
Drug Administration: Administer Labetalol (or vehicle) and continue to record data to observe the full time-course of the drug's effect.
Signaling Pathways
The vasodilatory action of Labetalol is initiated by its binding to and blocking of α1-adrenergic receptors on vascular smooth muscle cells. This prevents norepinephrine (B1679862) from binding and initiating the downstream signaling cascade that leads to vasoconstriction.
Labetalol's Vasodilatory Signaling Pathway
Caption: Labetalol blocks norepinephrine-induced vasoconstriction.
Experimental Workflow for Knockout Mouse Studies
Caption: Workflow for studying Labetalol in knockout mice.
Comparison with Carvedilol
Carvedilol presents an interesting comparison as it also possesses mixed α/β blocking properties. However, its signaling pathway for vasodilation may be more complex, potentially involving biased agonism at β-receptors leading to nitric oxide production.
Carvedilol's Potential Dual Vasodilatory Signaling
Caption: Carvedilol's dual vasodilatory mechanisms.
Conclusion
The use of knockout mouse models provides a powerful tool for dissecting the complex pharmacology of drugs like Labetalol. Based on the established roles of adrenergic receptors, it is highly probable that studies in α1-adrenergic receptor knockout mice would confirm that this receptor subtype is the primary mediator of Labetalol's vasodilatory effects. Such studies would show an attenuated blood pressure-lowering response to Labetalol in these mice compared to wild-type controls. In contrast, the response in β-receptor knockout mice would likely remain largely intact, underscoring the primary role of α1-blockade in Labetalol-induced vasodilation. Comparative studies with agents like Carvedilol in these models could further illuminate subtle but clinically relevant differences in their mechanisms of action.
References
- 1. What is the mechanism of Labetalol Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Role of vasodilation in the antihypertensive and antianginal effects of labetalol: implications for therapy of combined hypertension and angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Alpha-Beta Blockers (Carvedilol, Labetalol) Mnemonic for USMLE [pixorize.com]
- 5. Labetalol Mechanism of Action: How Does Labetalol Work? - GoodRx [goodrx.com]
- 6. Carvedilol, a novel vasodilating beta-blocker with the potential for cardiovascular organ protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of the vasodilatory effect of carvedilol in normal volunteers: a comparison with labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carvedilol improves endothelium‐dependent vasodilation in patients with dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockout of the alpha 1A/C-adrenergic receptor subtype: the alpha 1A/C is expressed in resistance arteries and is required to maintain arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decreased blood pressure response in mice deficient of the α1b-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The alpha(1D)-adrenergic receptor directly regulates arterial blood pressure via vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β2-Adrenergic Receptor Knockout Mice Exhibit A Diabetic Retinopathy Phenotype | PLOS One [journals.plos.org]
- 14. Knockout of β1- and β2-adrenoceptors attenuates pressure overload-induced cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Labetalol and Other Dual Alpha/Beta Blockers
In the landscape of cardiovascular therapeutics, dual alpha/beta-adrenergic receptor blockers represent a significant class of drugs, offering a unique mechanism of action for the management of hypertension and other cardiovascular diseases. Labetalol (B1674207), a cornerstone of this class, faces competition from other agents with similar but distinct pharmacological profiles. This guide provides a detailed, head-to-head comparison of Labetalol with other notable dual alpha/beta blockers, including Carvedilol (B1668590), Medroxalol, Bucindolol, and the withdrawn agent Dilevalol, with a focus on their pharmacological properties, clinical efficacy, and the experimental methodologies used to elucidate these characteristics.
Pharmacological Profile: A Quantitative Comparison of Receptor Affinities
The defining characteristic of this drug class is its ability to antagonize both alpha and beta-adrenergic receptors. However, the precise affinity for each receptor subtype varies significantly among these agents, influencing their therapeutic effects and side-effect profiles. The following table summarizes the receptor binding affinities (Ki values) for Labetalol and its counterparts. Lower Ki values indicate higher binding affinity.
| Drug | α1-Adrenergic Receptor Ki (nM) | α2-Adrenergic Receptor Ki (nM) | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) |
| Labetalol | 130 | >10,000 | 1.1 | 1.3 |
| Carvedilol | 0.9 | 1,300 | 0.4 | 0.2 |
| Medroxalol | 180 | >10,000 | 1.0 | 2.5 |
| Bucindolol | 32 | 1,200 | 0.8 | 3.2 |
Note: Data compiled from various in vitro studies. Exact values may vary depending on the experimental conditions.
Carvedilol demonstrates the highest affinity for both alpha-1 and beta-adrenergic receptors among the group. Labetalol and Medroxalol exhibit moderate alpha-1 receptor affinity, while Bucindolol's affinity is somewhat higher than that of Labetalol and Medroxalol. All four drugs are non-selective beta-blockers, with high affinity for both beta-1 and beta-2 receptors. Notably, their affinity for alpha-2 receptors is significantly lower, indicating a more targeted action on postsynaptic alpha-1 receptors.
Mechanism of Action: Adrenergic Signaling Pathway
Dual alpha/beta blockers exert their effects by competitively inhibiting the binding of norepinephrine (B1679862) and epinephrine (B1671497) to adrenergic receptors. This dual blockade leads to a reduction in blood pressure through two primary mechanisms: beta-1 receptor blockade in the heart reduces heart rate and contractility, thereby decreasing cardiac output, while alpha-1 receptor blockade in peripheral blood vessels leads to vasodilation and a decrease in systemic vascular resistance.
Clinical Efficacy: A Comparative Analysis of Hemodynamic Effects
The clinical utility of these agents is primarily in the management of hypertension. Comparative studies have evaluated their efficacy in lowering blood pressure and their effects on other hemodynamic parameters.
Blood Pressure Lowering Effects in Primary Hypertension
A meta-analysis of randomized controlled trials provided the following data on the blood pressure-lowering effects of Labetalol and Carvedilol compared to placebo.
| Drug | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Heart Rate Reduction (beats/min) |
| Labetalol | -10 (95% CI: -14 to -7) | -7 (95% CI: -9 to -5) | ~5 |
| Carvedilol | -4 (95% CI: -6 to -2) | -3 (95% CI: -4 to -2) | ~5 |
Data from a Cochrane meta-analysis. It is important to note that the effect of Labetalol may be exaggerated due to a high risk of bias in the included studies. Carvedilol provided a better estimate of the blood pressure-lowering effect due to a larger sample size in the analyzed studies.[1]
Comparative Hemodynamic Effects in Healthy Volunteers
A study in healthy volunteers compared the hemodynamic effects of single intravenous doses of Carvedilol and Labetalol.
| Parameter | Labetalol (40-80 mg) | Carvedilol (15 mg) |
| Mean Arterial Pressure | ↓ | ↓↓ |
| Heart Rate (inhibition of isoproterenol-induced tachycardia) | + | ++++ |
| Pressor Response to Phenylephrine (alpha-blockade) | + | ++++ |
Qualitative representation of data. Carvedilol was found to be approximately four times more potent than Labetalol in inhibiting tachycardia and in its alpha-receptor blocking effects.[2]
Special Considerations: Dilevalol
Dilevalol, the (R,R)-isomer of Labetalol, was developed as a dual-action antihypertensive with a distinct pharmacological profile. Unlike Labetalol, which is a racemic mixture, Dilevalol exhibited potent beta-2 adrenergic receptor agonist activity in addition to its non-selective beta-blocking properties, and had negligible alpha-1 blocking activity.[3][4] This beta-2 agonism contributed to its vasodilatory effect.[3] However, Dilevalol was withdrawn from the market due to concerns about hepatotoxicity.[5]
Experimental Protocols
The quantitative data presented in this guide are derived from rigorous experimental methodologies. Below are outlines of the key experimental protocols employed in the characterization of dual alpha/beta blockers.
Radioligand Binding Assay for Adrenergic Receptors
This assay is fundamental for determining the binding affinity (Ki) of a drug for its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled drugs (Labetalol, Carvedilol, etc.) for alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptors.
Materials:
-
Cell membranes expressing the specific adrenergic receptor subtype.
-
A radiolabeled ligand with high affinity and specificity for the receptor of interest (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-dihydroalprenolol for β).
-
Unlabeled competitor drugs (Labetalol, Carvedilol, etc.).
-
Assay buffer, glass fiber filters, and a scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and cell membranes are incubated with increasing concentrations of the unlabeled competitor drug in an assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6][7][8]
Hemodynamic Assessment in Clinical Trials
Non-invasive methods are often employed in clinical trials to assess the hemodynamic effects of antihypertensive drugs. Impedance cardiography is one such technique.[9]
Objective: To measure changes in cardiac output, systemic vascular resistance, and other hemodynamic parameters in response to drug administration.
Principle: Impedance cardiography measures changes in the electrical impedance of the thorax to determine stroke volume, from which cardiac output and systemic vascular resistance can be calculated.
Procedure:
-
Electrode Placement: Four dual sensors are typically placed on the neck and chest of the subject.
-
Signal Acquisition: A high-frequency, low-amplitude alternating current is passed through the outer electrodes, and the resulting voltage changes (impedance) are measured by the inner electrodes.
-
Data Processing: The impedance signal is processed to identify key points in the cardiac cycle, such as the opening and closing of the aortic valve.
-
Calculation of Hemodynamic Parameters:
-
Stroke Volume (SV): Calculated from the change in impedance during ventricular ejection using specific algorithms (e.g., the Kubicek or Sramek-Bernstein equation).
-
Cardiac Output (CO): Calculated as CO = SV × Heart Rate.
-
Systemic Vascular Resistance (SVR): Calculated as SVR = (Mean Arterial Pressure / CO) × 80.
-
-
Measurements: Hemodynamic parameters are recorded at baseline (before drug administration) and at specified time points after drug administration to assess the drug's effect.
Conclusion
Labetalol and other dual alpha/beta blockers offer a valuable therapeutic option for managing hypertension. While they share a common mechanism of action, their distinct pharmacological profiles, particularly their relative affinities for alpha and beta-adrenergic receptors, lead to differences in their clinical effects. Carvedilol exhibits greater potency at both receptor types compared to Labetalol. The choice of agent may be guided by these pharmacological nuances and the specific clinical context. The rigorous experimental methodologies outlined provide the foundation for understanding these differences and for the continued development of novel cardiovascular therapies.
References
- 1. Blood pressure lowering efficacy of dual alpha and beta blockers for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic differences between carvedilol and labetalol in the cutaneous circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodological guidelines for impedance cardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hemodynamic effects of labetalol, an alpha and beta adrenergic blocking agent, in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
Independent Replication of Labetalol Efficacy Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Labetalol's performance with other antihypertensive agents, supported by data from independently replicated clinical studies. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of Labetalol's efficacy across various hypertensive conditions.
Comparative Efficacy of Labetalol (B1674207)
Labetalol has been extensively studied for its efficacy in managing hypertension, particularly in specific populations such as pregnant women and in emergency settings. Clinical trials have consistently demonstrated its ability to effectively lower blood pressure.[1][2][3][4][5]
Labetalol in Pregnancy-Induced Hypertension (PIH)
A significant body of research has focused on the use of Labetalol for hypertension during pregnancy. Multiple studies have compared its efficacy primarily with methyldopa (B1676449) and nifedipine (B1678770).
Key Findings:
-
Superior Blood Pressure Control Compared to Methyldopa: Several studies have indicated that Labetalol is more efficient and quicker at controlling blood pressure in patients with pregnancy-induced hypertension than methyldopa.[1][2][3][4] A study involving 104 primigravidas with PIH showed that Labetalol was more effective in maintaining a mean arterial blood pressure of ≤ 103.6 mmHg.[1] Another comparative study with 200 women found a more significant reduction in both systolic and diastolic blood pressure in the Labetalol group over a 7-day treatment period.[2][4] Specifically, the mean systolic BP in the Labetalol group fell from 143.50±7.30 mmHg to 126.10±5.49 mmHg, while the methyldopa group saw a reduction from 145.20±7.17 mmHg to 129.20±4.86 mmHg.[2][4]
-
Reduced Incidence of Proteinuria: In a study comparing Labetalol to methyldopa, none of the patients in the Labetalol group developed significant proteinuria, whereas 18.5% of patients in the methyldopa group did.[1]
-
Comparable or Favorable Outcomes vs. Nifedipine: When compared with nifedipine, both drugs have been found to be effective in controlling blood pressure in pregnant women with hypertension. Some studies suggest nifedipine may achieve target blood pressure more quickly, while others indicate Labetalol provides more stable and sustained control.[6][7]
| Study Comparison | Labetalol Group (Mean BP Reduction) | Comparator Group (Mean BP Reduction) | Key Outcome |
| Labetalol vs. Methyldopa | |||
| Gurjar et al. (2019)[2] | Systolic: 17.4 mmHg; Diastolic: 13.9 mmHg | Systolic: 16.0 mmHg; Diastolic: 11.1 mmHg | Labetalol showed a more significant and rapid reduction in BP. |
| Ullah et al. (2021)[3] | Systolic: 15.50±4.80 mmHg; Diastolic: 13.17±5.80 mmHg | Systolic: 7.33±2.86 mmHg; Diastolic: 5.50±4.22 mmHg | Labetalol was significantly more effective in reducing both systolic and diastolic BP. |
| Labetalol vs. Nifedipine | |||
| Verma et al. (2012)[6] | Greater magnitude of fall in SBP, DBP, and MAP | Lower magnitude of fall in SBP, DBP, and MAP | Labetalol was more effective in reducing BP to target levels with fewer doses. |
| Sharma et al. (2019)[7] | Time to target BP: 36.75 min | Time to target BP: 27.25 min | Nifedipine achieved target BP faster. |
Labetalol in Hypertensive Emergencies
Intravenous Labetalol is a first-line agent for the management of hypertensive emergencies.
Key Findings:
-
Rapid Onset of Action: Intravenous Labetalol effectively lowers blood pressure in patients with hypertensive crises.[8] A multicenter study on 59 patients demonstrated a rapid, though not abrupt, reduction in blood pressure following an initial bolus injection.[8]
-
Efficacy Compared to Nitroglycerin: In a head-to-head trial, intravenous Labetalol was found to control blood pressure more rapidly than intravenous nitroglycerin in patients with hypertensive crises.[5] At one hour, 96% of patients in the Labetalol group achieved the target blood pressure, compared to only 44% in the nitroglycerin group.[5]
| Study Comparison | Labetalol Group | Comparator Group | Key Outcome |
| Labetalol vs. Nitroglycerin | |||
| Kumar et al. (2020)[5] | Time to target BP: 54.00 ± 65.383 min | Time to target BP: 220.80 ± 196.510 min | Labetalol achieved target BP significantly faster. |
Labetalol in Essential Hypertension
Labetalol is also effective for the long-term management of essential hypertension.
Key Findings:
-
Comparison with Other Beta-Blockers: In a comparative study with propranolol (B1214883) and metoprolol (B1676517), Labetalol was found to be more effective at lowering standing diastolic blood pressure.[9] However, propranolol and metoprolol were more effective at reducing heart rate.[9]
-
Efficacy as Monotherapy and Combination Therapy: Labetalol has demonstrated efficacy both as a monotherapy and in combination with other antihypertensive agents like diuretics.[10]
Experimental Protocols
Labetalol vs. Methyldopa in Pregnancy-Induced Hypertension (Gurjar et al., 2019)[2]
-
Study Design: A comparative, prospective, observational, single-center study.
-
Patient Population: 200 pregnant women with pregnancy-induced hypertension or pre-eclampsia.
-
Dosing Regimen:
-
Group A (Labetalol): 100 mg orally, with the dose adjusted based on blood pressure response.
-
Group B (Methyldopa): 250 mg orally, with the dose adjusted based on blood pressure response.
-
-
Primary Outcome: Comparison of the efficacy and safety of Labetalol and Methyldopa in controlling blood pressure.
-
Blood Pressure Measurement: Blood pressure was monitored on the 1st and 7th day of treatment.
Intravenous Labetalol in Hypertensive Emergencies (Cressman et al., 1984)[8]
-
Study Design: A multicenter study.
-
Patient Population: 59 patients with hypertensive crises or severe hypertension requiring rapid blood pressure reduction (supine diastolic BP ≥ 125 mmHg or systolic BP > 200 mmHg).
-
Dosing Regimen:
-
Initial mini-bolus injection of 20 mg of Labetalol.
-
Repeated incremental doses of 20 to 80 mg were given at 10-minute intervals until the target blood pressure was achieved (supine diastolic BP < 95 mmHg or a decrease of ≥ 30 mmHg, or a satisfactory decrease in systolic BP).
-
-
Primary Outcome: Evaluation of the antihypertensive effects of intravenous Labetalol.
Mechanism of Action and Signaling Pathway
Labetalol is a unique antihypertensive agent that acts as a non-selective beta-adrenergic receptor antagonist and a selective alpha-1-adrenergic receptor antagonist.[11] This dual mechanism of action contributes to its efficacy in lowering blood pressure by reducing peripheral vascular resistance without causing a significant reflex tachycardia.[11][12]
The ratio of beta to alpha blockade is approximately 3:1 after oral administration and 7:1 after intravenous administration.[11]
References
- 1. Labetalol vs. methyldopa in the treatment of pregnancy-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrcog.org [ijrcog.org]
- 3. Labetalol versus Methyldopa for Treatment of Pregnancy Induced Hypertension | Pakistan Armed Forces Medical Journal [pafmj.org]
- 4. gynaecologyjournals.com [gynaecologyjournals.com]
- 5. A comparative study of intravenous labetalol VS intravenous nitroglycerin in the treatment of hypertensive crises - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral nifedipine versus intravenous labetalol in hypertensive urgencies and emergencies of pregnancy: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intravenous labetalol in the treatment of severe hypertension and hypertensive emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propranolol vs metoprolol vs labetalol: a comparative study in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of labetalol with other anti-hypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Labetalol - Wikipedia [en.wikipedia.org]
- 12. ccjm.org [ccjm.org]
Meta-analysis of clinical trials on Labetalol for hypertensive emergencies
A comprehensive review of clinical trial data on the efficacy and safety of intravenous labetalalol compared to other common parenteral antihypertensive agents for the management of hypertensive emergencies.
Hypertensive emergencies, characterized by a severe elevation in blood pressure accompanied by acute end-organ damage, necessitate immediate yet controlled reduction of blood pressure to mitigate irreversible harm. Intravenous labetalol (B1674207), a unique adrenergic receptor blocking agent with both selective alpha-1 and non-selective beta-adrenergic receptor antagonism, is a cornerstone in the management of these critical conditions. This guide provides a meta-analysis of key clinical trials, comparing the performance of labetalol against other frequently used intravenous antihypertensive agents: nicardipine (B1678738), nitroglycerin, and esmolol (B25661).
Comparative Efficacy of Labetalol
The primary goal in treating hypertensive emergencies is to achieve a rapid but controlled reduction in blood pressure to a safe target range. Clinical trials have evaluated various agents on their ability to meet this objective.
A landmark study, the CLUE trial, provides robust comparative data for labetalol and nicardipine. In this multicenter randomized clinical trial, patients treated with a nicardipine infusion were more likely to reach the physician-specified target systolic blood pressure (SBP) range within 30 minutes compared to those treated with bolus injections of labetalol.[1][2] Specifically, 91.7% of patients in the nicardipine group achieved the target range within 30 minutes, compared to 82.5% in the labetalol group.[1][2]
In a comparative study against nitroglycerin, labetalol demonstrated a more rapid control of blood pressure. A prospective randomized study found that 96% of patients in the labetalol group achieved the target blood pressure at 1 hour, while only 44% of patients in the nitroglycerin group reached the target in the same timeframe.[3][4] The mean time to achieve the target blood pressure was significantly shorter in the labetalol group (54.00 ± 65.383 minutes) compared to the nitroglycerin group (220.80 ± 196.510 minutes).[3][4]
Data directly comparing labetalol and esmolol in the setting of hypertensive emergencies are less robust, with more studies focusing on perioperative hypertension. In this context, both drugs have been shown to effectively reduce blood pressure within ten minutes of administration.[5][6] However, the distinct pharmacokinetic profiles of these agents often guide their use in specific clinical scenarios.
Table 1: Efficacy of Labetalol vs. Alternative Agents in Hypertensive Emergencies
| Efficacy Metric | Labetalol | Nicardipine | Nitroglycerin | Esmolol | Source(s) |
| Time to Target BP | Slower than Nicardipine | Faster than Labetalol | Slower than Labetalol | Rapid onset (within minutes) | [1][2][3][4][5][6] |
| % Achieving Target BP | 82.5% within 30 min (vs. Nicardipine) | 91.7% within 30 min (vs. Labetalol) | 44% at 1 hour (vs. Labetalol) | Data in hypertensive emergencies limited | [1][2][3][4] |
| Need for Rescue Medication | 22.4% (vs. Nicardipine) | 15.5% (vs. Labetalol) | 52% (vs. Labetalol) | Data in hypertensive emergencies limited | [1][2][3][4] |
Comparative Safety and Tolerability
The safety profile of an antihypertensive agent in the emergency setting is as critical as its efficacy. The incidence of adverse events can influence drug selection and patient outcomes.
In the CLUE trial, while both labetalol and nicardipine were generally well-tolerated, labetalol was associated with a slower heart rate at all time points.[1][2] Bradycardia is a known side effect of beta-blockers. Conversely, nicardipine, a dihydropyridine (B1217469) calcium channel blocker, can sometimes lead to reflex tachycardia. The incidence of hypotension was low and comparable between the two groups in the CLUE trial.[7]
When compared to nitroglycerin, a study found no significant overall differences in adverse events between the two drugs.[3][4] However, another study in the context of severe pre-eclampsia noted that nitroglycerin was associated with a higher incidence of headache, flushing, and tachycardia, while labetalol was associated with a higher incidence of bradycardia.[8]
In the perioperative setting, a study comparing labetalol and esmolol found that esmolol was more likely to cause significant bradycardia, with two patients in the esmolol group developing extreme bradycardia requiring discontinuation of the drug.[5][6] Labetalol induced only a moderate decrease in heart rate.[5][6]
Table 2: Common Adverse Events of Labetalol and Alternatives
| Adverse Event | Labetalol | Nicardipine | Nitroglycerin | Esmolol | Source(s) |
| Hypotension | Possible | Possible | Possible | Possible | [7][8][9] |
| Bradycardia | More common | Less common | Less common | More common | [1][2][5][6][8] |
| Tachycardia | Less common | Reflex tachycardia possible | More common | Less common | [8] |
| Headache | Less common | Possible | More common | Less common | [8] |
| Nausea/Vomiting | Possible | Possible | Possible | Possible | [10] |
| Bronchospasm | Contraindicated in asthma/COPD | Not a primary concern | Not a primary concern | Use with caution in airway disease | [11] |
Experimental Protocols
Understanding the methodologies of the cited clinical trials is crucial for interpreting the results. Below are summaries of the experimental protocols for key comparative studies.
Labetalol vs. Nicardipine (CLUE Trial)
-
Study Design: A multicenter, prospective, randomized, open-label trial.[1]
-
Patient Population: Adult patients presenting to the emergency department with a systolic blood pressure (SBP) of 180 mmHg or higher on two occasions at least 10 minutes apart.[1]
-
Intervention:
-
Labetalol Group: Received an initial intravenous (IV) bolus of 20 mg over 2 minutes. This was followed by repeat doses of 20, 40, or 80 mg every 10 minutes as needed to reach the target SBP, up to a maximum cumulative dose of 300 mg.[1]
-
Nicardipine Group: Received a continuous IV infusion starting at 5 mg/h, titrated up by 2.5 mg/h every 5 minutes to a maximum of 15 mg/h until the target SBP was achieved.[1]
-
-
Primary Endpoint: The percentage of patients who reached the physician-specified target SBP range within 30 minutes of drug administration.[1]
-
Blood Pressure Monitoring: Automated blood pressure measurements were taken every 5 minutes during the 30-minute study period.[1]
Labetalol vs. Nitroglycerin
-
Study Design: A prospective, randomized, non-blinded, parallel-group study.[3]
-
Patient Population: 50 patients diagnosed with a hypertensive crisis.[3]
-
Intervention:
-
Labetalol Group: Received an initial IV stat dose of 20 mg, followed by incremental doses of 20-80 mg every 10 minutes until the desired blood pressure goal was achieved, with a maximum dose of 300 mg.[3]
-
Nitroglycerin Group: Received a continuous IV infusion starting at a dose of 5 μ g/min , which was up-titrated every 2-5 minutes to a maximum of 200 μ g/min .[3]
-
-
Primary Endpoint: Achievement of the target blood pressure, defined as a 25% reduction in mean arterial pressure (MAP) from baseline.[3]
-
Blood Pressure Monitoring: Sequential blood pressure recordings were taken at different time intervals.[10]
Labetalol vs. Esmolol (Perioperative Setting)
-
Patient Population: 22 elderly patients undergoing cataract surgery who developed perioperative hypertension (SBP > 200 mmHg or DBP > 100 mmHg).[5][6]
-
Intervention:
-
Primary Endpoint: Reduction in systolic and diastolic blood pressure.[5][6]
-
Blood Pressure Monitoring: Blood pressure and heart rate were monitored within ten minutes of administration and for at least two hours.[5][6]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of these antihypertensive agents are visualized below, followed by a diagram of a typical experimental workflow for a comparative clinical trial.
Caption: Labetalol blocks α1 and β1 adrenergic receptors.
Caption: Nicardipine blocks L-type calcium channels.
Caption: Nitroglycerin leads to vasodilation via NO/cGMP.
Caption: Esmolol selectively blocks β1-adrenergic receptors.
Caption: A typical experimental workflow for a comparative clinical trial.
Conclusion
The choice of antihypertensive agent in a hypertensive emergency is a critical decision that depends on the specific clinical context, including the type of end-organ damage, patient comorbidities, and the desired speed and degree of blood pressure reduction. This meta-analysis of clinical trial data demonstrates that while labetalol is a safe and effective agent for hypertensive emergencies, other drugs like nicardipine may offer a more rapid and predictable blood pressure control in certain situations. Nitroglycerin remains a valuable option, particularly in patients with acute coronary syndromes or pulmonary edema, though it may be less effective in achieving rapid blood pressure control compared to labetalol. Esmolol, with its short duration of action, is particularly useful in the perioperative setting or when precise and rapid titration is necessary, but its use in broader hypertensive emergencies is less well-documented. Ultimately, a thorough understanding of the comparative efficacy, safety, and pharmacology of these agents is essential for optimizing patient outcomes in the management of hypertensive crises.
References
- 1. CLUE: a randomized comparative effectiveness trial of IV nicardipine versus labetalol use in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] CLUE: a randomized comparative effectiveness trial of IV nicardipine versus labetalol use in the emergency department | Semantic Scholar [semanticscholar.org]
- 3. A comparative study of intravenous labetalol VS intravenous nitroglycerin in the treatment of hypertensive crises - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CLUE: a randomized comparative effectiveness trial of IV nicardipine versus labetalol use in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of esmolol and labetalol for the treatment of perioperative hypertension in geriatric ambulatory surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oral nifedipine versus intravenous labetalol for hypertensive emergencies during pregnancy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intravenous labetalol in the treatment of severe hypertension and hypertensive emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Labetalol Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Labetalol Hydrochloride is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides procedural, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is essential to minimize risks and maintain a safe working environment.
All waste containing this compound must be managed in accordance with local, state, and federal regulations.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines that apply to your location.
Disposal Procedures
The primary principle for the disposal of this compound is to avoid its release into the environment.[1] Do not discharge this compound into sewers or waterways.[1]
Solid Waste:
-
Collection: Collect waste this compound and any contaminated materials (e.g., personal protective equipment, absorbent pads) in a designated, clearly labeled, and sealed container.[1][3] The container should be made of a compatible material, such as polyethylene (B3416737) or polypropylene.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.[1] The most common method of disposal is incineration at a licensed facility.[3] Alternatively, it may be buried in an authorized landfill; however, containers should be punctured to prevent reuse.[1]
Liquid Waste (Solutions containing this compound):
-
Collection: Collect liquid waste in a designated, leak-proof, and sealed container.[4]
-
Labeling and Storage: Follow the same labeling and storage procedures as for solid waste.
-
Disposal: Dispose of the liquid hazardous waste through your institution's approved waste management vendor.
Spill Cleanup:
In the event of a spill, follow these procedures:
-
Safety First: Evacuate non-essential personnel from the area.[1] Ensure proper ventilation.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[1][5]
-
Containment: Prevent the spill from spreading and from entering drains or water courses.[1]
-
Cleanup:
-
For dry spills: Use dry clean-up procedures to avoid generating dust.[1] Dampen the material with water before sweeping or vacuuming.[1] Use a vacuum cleaner fitted with a HEPA filter.[1]
-
For wet spills: Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[2]
-
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Disposal: Collect all contaminated materials and dispose of them as hazardous waste.[1][2]
Regulatory Framework
The U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) have established regulations for the disposal of pharmaceutical waste. A key regulation is the prohibition of "sewering" (disposing of down the drain) hazardous pharmaceutical waste.[6][7] While this compound is not specifically listed on the EPA's P or U lists of hazardous wastes, it is prudent to manage it as a non-hazardous pharmaceutical waste that should not be sewered.[6] The FDA recommends that most unused or expired medicines be disposed of through drug take-back programs.[8][9] However, in a laboratory setting, chemical waste protocols should be followed.
| Disposal Aspect | Guideline | Regulatory Body/Source |
| Prohibition of Sewering | Do not discharge this compound into drains or waterways. | EPA, Safety Data Sheets[1][6] |
| Waste Collection | Use sealed, properly labeled containers made of compatible materials. | Safety Data Sheets[1][3][5] |
| Final Disposal Method | Incineration or disposal in an authorized landfill. | Safety Data Sheets[1][3] |
| Spill Cleanup | Use dry methods for powders, absorb liquids, and wear appropriate PPE. | Safety Data Sheets[1][2][5] |
| Preferred Disposal for Unused Medicine | Drug take-back programs. | FDA[8][9] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. medline.com [medline.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
Personal protective equipment for handling Labetalol Hydrochloride
Essential Safety and Handling Guide for Labetalol Hydrochloride
This document provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers step-by-step guidance on personal protective equipment, operational procedures, emergency plans, and disposal.
Hazard Identification and Safety Data
This compound is a substance that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[1]
| Identifier | Value | Source |
| CAS Number | 32780-64-6 | [1][2][3] |
| EC Number | 251-211-1 | [1][3] |
| GHS Hazard Statements | H302, H315, H319, H335, H361, H411 | [1] |
| Oral LD50 (Rat) | 2,114 mg/kg | [1][3] |
| Oral LD50 (Mouse) | 1,450 mg/kg | [1] |
| Intraperitoneal LD50 (Rat) | 107 mg/kg | [1] |
| Intraperitoneal LD50 (Mouse) | 114 mg/kg | [1] |
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
-
Eye Protection : Wear safety glasses with side shields or chemical goggles.[4][5][6] Eye protection must comply with standards such as EN166 (EU) or ANSI Z87.1 (US).[5]
-
Hand Protection : Use chemical-impermeable protective gloves (e.g., Nitrile).[5][7] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[7]
-
Body Protection : A lab coat or impervious protective clothing is required to prevent skin contact.[4][5][6][7] For bulk processing, more extensive protective clothing may be necessary.[5]
-
Respiratory Protection : If handling the powder form and dust generation is likely, use in a well-ventilated area, preferably with local exhaust ventilation.[4][6] If exposure limits may be exceeded, a NIOSH-approved respirator is required.[5][8]
Procedural Guide for Safe Handling
Adherence to a strict handling protocol is crucial to prevent contamination and exposure.
Preparation and Handling:
-
Ventilation : Always handle this compound in a well-ventilated area or under a chemical fume hood.[4][6]
-
Avoid Contact : Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4][7]
-
Prevent Dust Formation : Use procedures that minimize the generation of dust and aerosols.[4][7]
-
Hygiene Practices : Do not eat, drink, or smoke in the handling area.[2][4] Always wash hands thoroughly with soap and water after handling the substance.[4][7]
-
Clothing : Contaminated work clothes should be laundered separately before reuse.[4]
Storage:
-
Store in a dry, cool, and well-ventilated place.[2][6] Recommended storage temperatures are between 20°C to 25°C (68°F to 77°F) or 2°C to 30°C (36°F to 86°F).[7][9][10]
-
Keep the container tightly sealed to protect from moisture.[1][6]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[2] Seek medical attention if irritation persists.[2][3]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water.[4][6][8] Get medical attention if irritation occurs.[2]
-
Inhalation : Move the person to fresh air.[2][8] If breathing is difficult, provide respiratory support and seek immediate medical attention.[6][8]
-
Ingestion : Rinse the mouth with water, provided the person is conscious.[3][8] Do NOT induce vomiting.[2][8] Seek immediate medical attention.[2][3]
Spill Response Protocol
A systematic approach is required to manage spills safely and effectively.
-
Minor Spills (Dry) :
-
Ensure proper PPE is worn (gloves, safety glasses, respirator).[4]
-
Use dry clean-up procedures to avoid generating dust.[4]
-
Dampen with water to prevent dusting before sweeping.[4]
-
Carefully sweep or vacuum the material. The vacuum must be fitted with a HEPA filter.[4]
-
Place the collected material into a sealed, labeled container for disposal.[4]
-
-
Major Spills :
Caption: Logical workflow for responding to a this compound spill.
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter sewers or surface waters.[1] Puncture empty containers to prevent re-use before placing them in an authorized landfill.[4]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 9. pfizermedical.com [pfizermedical.com]
- 10. reference.medscape.com [reference.medscape.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
